Methyl 3,4-dihydro-2H-pyran-6-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3,4-dihydro-2H-pyran-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)6-4-2-3-5-10-6/h4H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRNOXLRRZQVNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560685 | |
| Record name | Methyl 3,4-dihydro-2H-pyran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129201-92-9 | |
| Record name | Methyl 3,4-dihydro-2H-pyran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3,4-dihydro-2H-pyran-6-carboxylate
Introduction
For researchers, scientists, and professionals in drug development, a profound understanding of the physicochemical properties of heterocyclic compounds is paramount. Methyl 3,4-dihydro-2H-pyran-6-carboxylate, a member of the dihydropyran family, represents a significant scaffold in medicinal chemistry and organic synthesis. The dihydropyran motif is a privileged structure found in numerous natural products and pharmacologically active molecules.[1] The strategic placement of the methyl carboxylate group on this unsaturated heterocyclic ring system offers a versatile platform for molecular elaboration, making a detailed examination of its properties essential for its effective application.
Molecular Structure and Core Chemical Identity
The foundational step in understanding a molecule's behavior is a thorough analysis of its structure. This compound features a six-membered dihydropyran ring containing an endocyclic oxygen atom and a double bond between carbons 5 and 6. The methyl ester functional group is attached to C6, directly adjacent to the ring oxygen. This arrangement classifies the molecule as an enol ether ester, a structural feature that dictates much of its reactivity.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10, fontname="sans-serif"];
} Caption: 2D structure of this compound.
Key Structural Identifiers:
| Identifier | Value | Source |
| Molecular Formula | C₇H₁₀O₃ | (Calculated) |
| IUPAC Name | This compound | (Nomenclature) |
| Molecular Weight | 142.15 g/mol | (Calculated) |
| Parent Acid (CAS) | 40133-14-8 | PubChem |
Physicochemical Properties: A Comparative and Predictive Analysis
Given the scarcity of direct experimental data, we present a table summarizing key physicochemical properties. This includes computed data for the parent carboxylic acid (3,4-dihydro-2H-pyran-6-carboxylic acid) and experimental data for a closely related isomer, methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate, to provide a scientifically grounded estimation of the target molecule's characteristics.
| Property | 3,4-dihydro-2H-pyran-6-carboxylic acid (Parent Acid) | Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate (Isomer) | This compound (Target - Predicted) |
| CAS Number | 40133-14-8 | 57987-84-5 | Not available |
| Molecular Formula | C₆H₈O₃[2] | C₈H₁₂O₃[3] | C₇H₁₀O₃ |
| Molecular Weight | 128.13 g/mol [2] | 156.18 g/mol [3] | 142.15 g/mol |
| Boiling Point | Data not available | 67-69 °C @ 2 Torr[3] | Expected to be in a similar range under vacuum. |
| Density | Data not available | 1.081 g/cm³ (Predicted)[3] | Expected to be slightly lower than the isomer due to less substitution. |
| Solubility | Data not available | Data not available | Expected to have moderate solubility in organic solvents (e.g., dichloromethane, ethyl acetate, THF) and low solubility in water. |
| XlogP (Predicted) | 0.9[2] | Data not available | Expected to be slightly higher than the parent acid due to the methyl ester group. |
Reactivity and Stability Profile
The chemical behavior of this compound is governed by the interplay of its functional groups.
-
Enol Ether System: The double bond is electron-rich due to the adjacent oxygen atom, making it susceptible to electrophilic attack. It can undergo reactions such as hydrolysis under acidic conditions to yield a δ-ketoester. This sensitivity to acid is a critical consideration for reaction and storage conditions.
-
Ester Functionality: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. It can also serve as a site for nucleophilic acyl substitution, allowing for the synthesis of amides or other ester derivatives.
-
Diels-Alder Reactivity: The electron-rich diene system can potentially participate in inverse-electron-demand Diels-Alder reactions, a common synthetic route for constructing more complex heterocyclic systems.
-
Stability: The molecule is expected to be sensitive to strong acids and prolonged exposure to light and air, which can promote polymerization or degradation.[3] For laboratory use, it should be stored in a cool, dark, and well-ventilated place, preferably under an inert atmosphere.
Spectroscopic Characterization: An Interpretive Guide
Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra for this compound are not publicly cataloged, we can predict the key features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Vinyl Proton: A signal between δ 4.5-5.5 ppm, likely a triplet or doublet of doublets, corresponding to the proton on the double bond (at C5).
-
Methyl Ester Protons: A sharp singlet at approximately δ 3.7 ppm integrating to 3H.
-
Ring Methylene Protons: A series of multiplets in the δ 1.8-2.5 ppm range corresponding to the protons at C2, C3, and C4. The protons at C2, being adjacent to the oxygen, would likely be the most downfield of this group.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal in the δ 160-170 ppm range.
-
Olefinic Carbons: Two signals in the δ 100-150 ppm range, with the C6 carbon being more downfield due to its attachment to both an oxygen and the ester group.
-
Methyl Ester Carbon: A signal around δ 52 ppm.
-
Ring Methylene Carbons: Signals in the δ 20-70 ppm range.
-
Infrared (IR) Spectroscopy
-
C=O Stretch (Ester): A strong, sharp absorption band around 1710-1740 cm⁻¹.
-
C=C Stretch (Alkene): A medium intensity band around 1640-1680 cm⁻¹.
-
C-O Stretch (Ester and Ether): Strong bands in the 1000-1300 cm⁻¹ region.
-
C-H Stretch: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds and just above 3000 cm⁻¹ for the sp² C-H bond.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A peak at m/z = 142.
-
Fragmentation Pattern: Expect to see fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃, m/z = 31) and the methyl carboxylate group (-COOCH₃, m/z = 59). Retro-Diels-Alder fragmentation of the dihydropyran ring is also a common pathway.
Experimental Protocols for Physicochemical Property Determination
For researchers requiring precise experimental data, the following standard methodologies are recommended.
Workflow for Determining Boiling Point
dot digraph "Boiling_Point_Determination" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=9, color="#5F6368"];
} Caption: Workflow for micro-boiling point determination.
Protocol for Solubility Assessment
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, acetone, ethyl acetate, hexane).
-
Sample Addition: To 1 mL of each solvent in a separate vial, add a small, measured amount of this compound (e.g., 10 mg).
-
Mixing: Agitate the vials vigorously (e.g., using a vortex mixer) for a set period (e.g., 1 minute).
-
Observation: Visually inspect for complete dissolution. If dissolved, add another measured amount of the compound and repeat until saturation is reached.
-
Quantification: Express solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related dihydropyran compounds suggest the following precautions:
-
Hazards: Likely to be a flammable liquid and may cause skin and eye irritation.[3] Inhalation of vapors may cause respiratory irritation.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3] Due to its potential sensitivity to acid, light, and air, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Conclusion
This compound is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. While a comprehensive, experimentally verified dataset of its physicochemical properties is not yet established in the public domain, this guide provides a robust framework for its use. By leveraging data from closely related structures and established chemical principles, researchers can confidently handle, characterize, and employ this valuable molecule in their work. The provided protocols for property determination offer a pathway for laboratories to generate the specific data required for their applications, furthering the collective understanding of this important chemical entity.
References
-
PubChem. . National Center for Biotechnology Information.
-
Chemspace. .
-
ChemBK. .
-
PubChem. . National Center for Biotechnology Information.
-
Mohajer, F., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 10, 965578. [Link].
-
National Center for Biotechnology Information (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. PubChem. [Link].
-
PubChem. . National Center for Biotechnology Information.
-
National Institute of Standards and Technology. . NIST Chemistry WebBook.
-
Cheméo. .
-
Wikipedia. .
-
PubChem. . National Center for Biotechnology Information.
-
ChemicalBook. .
-
Google Patents. .
-
Chemical Synthesis Database. .
-
Biosynth. .
-
PubChemLite. .
-
ChemicalBook. .
-
Organic Chemistry Portal. .
-
National Institute of Standards and Technology. . NIST Chemistry WebBook.
-
Sigma-Aldrich. .
-
Sigma-Aldrich. .
Sources
An In-depth Technical Guide to Dihydropyran Carboxylates: Synthesis, Properties, and Applications in Modern Chemistry
This guide provides a comprehensive overview of methyl 3,4-dihydro-2H-pyran-6-carboxylate and its closely related analogues. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, synthesis, and practical applications of this important class of heterocyclic compounds.
Introduction and Nomenclature
The 3,4-dihydro-2H-pyran scaffold is a prevalent structural motif in a multitude of natural products and pharmacologically active molecules.[1] Its derivatives, particularly the carboxylated forms, serve as versatile intermediates in organic synthesis. While the specific compound "this compound" is not widely documented with a unique CAS number in major chemical databases, several closely related and commercially available analogues are of significant scientific interest.
It is crucial to distinguish between the different isomers and substituted derivatives. For instance, methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate has a registered CAS number of 57987-84-5.[2] The corresponding carboxylic acid, 3,4-dihydro-2H-pyran-6-carboxylic acid, is also a recognized compound.[3] This guide will focus on the general synthesis and utility of these dihydropyran carboxylates, providing a foundational understanding applicable to various derivatives.
The core structure consists of a six-membered ring containing one oxygen atom and a double bond. The "3,4-dihydro" designation indicates the saturation of the bond between carbons 3 and 4, and "2H-pyran" specifies the position of the saturated carbon atom adjacent to the oxygen. The carboxylate group's position on the ring significantly influences the molecule's reactivity and potential applications.
Physicochemical Properties and Structural Information
The physicochemical properties of dihydropyran carboxylates are influenced by the ester functional group and the heterocyclic ring. These compounds are generally liquids at room temperature with moderate boiling points. They are soluble in a wide range of organic solvents.
| Property | Value (for related compounds) | Source |
| Molecular Formula | C7H10O3 (for the methyl ester of the 6-carboxylic acid) | N/A |
| Molecular Weight | 142.15 g/mol (for the methyl ester of the 6-carboxylic acid) | N/A |
| Boiling Point | 67-69 °C at 2 Torr (for methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate) | [2] |
| Density | 1.081 g/cm³ (predicted for methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate) | [2] |
Below is the general structure of a Methyl Dihydropyran Carboxylate.
Caption: General structure of this compound.
Synthesis Methodologies
The synthesis of dihydropyran derivatives can be achieved through several strategic approaches. A common and effective method is the hetero-Diels-Alder reaction.
Hetero-Diels-Alder Cycloaddition
This powerful reaction involves the [4+2] cycloaddition of a diene with a heterodienophile. In the context of dihydropyran synthesis, an α,β-unsaturated carbonyl compound (the dienophile) reacts with an electron-rich alkene, such as an enol ether (the diene), to form the dihydropyran ring. This method offers excellent control over regioselectivity and stereoselectivity, making it highly valuable in synthetic chemistry.
A generalized workflow for this synthesis is depicted below:
Caption: Synthetic workflow for Dihydropyran Carboxylates via Hetero-Diels-Alder reaction.
Experimental Protocol: Synthesis of a Dihydropyran Derivative
This protocol is a representative example and may require optimization for specific substrates.
-
Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the α,β-unsaturated ester (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Catalyst Addition (Optional): If a Lewis acid catalyst is used to enhance reactivity and selectivity, add it to the reaction mixture at a controlled temperature (e.g., 0 °C or -78 °C).
-
Diene Addition: Add the enol ether (1.2 eq) dropwise to the stirred solution over a period of 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to proceed at the chosen temperature. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
-
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry) to confirm its structure and purity.
Key Applications in Research and Development
The dihydropyran ring is a key structural component in many biologically active compounds and natural products.[1] Consequently, dihydropyran carboxylates are valuable building blocks in the synthesis of more complex molecules.
Drug Discovery
The dihydropyran moiety is present in numerous compounds with diverse pharmacological activities. For instance, derivatives of 3,6-dihydro-2H-pyran have been investigated as potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a crucial protein kinase involved in cell growth and proliferation.[4] The ability to readily synthesize and functionalize the dihydropyran ring makes it an attractive scaffold for medicinal chemists.
Furthermore, specific enantiomers of dihydropyran derivatives, such as (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, have been utilized in the synthesis of potent adenosine A2A and A3 receptor agonists, which have potential therapeutic applications in inflammation and other conditions.[5]
Organic Synthesis
Beyond medicinal chemistry, dihydropyrans are widely used as protecting groups for alcohols. The reaction of an alcohol with 3,4-dihydro-2H-pyran in the presence of an acid catalyst forms a tetrahydropyranyl (THP) ether, which is stable to a variety of reaction conditions but can be easily removed under acidic conditions.[6] This protective strategy is a cornerstone of multi-step organic synthesis.
The double bond in the dihydropyran ring also allows for a range of chemical transformations, including hydrogenation to form tetrahydropyran derivatives, epoxidation, and dihydroxylation, further expanding their synthetic utility.[7]
Safety and Handling
Dihydropyran derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.[8][9] They are generally flammable liquids and may cause skin and eye irritation.[8][9] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[8][9][10]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8]
Conclusion
This compound and its analogues are valuable and versatile compounds in modern chemical research. Their synthesis, primarily through the robust hetero-Diels-Alder reaction, provides access to a wide range of derivatives. These compounds serve as crucial intermediates in the synthesis of complex natural products and pharmacologically active molecules, and as fundamental protecting groups in organic synthesis. A thorough understanding of their properties, synthesis, and applications is essential for researchers and scientists working in organic chemistry and drug discovery.
References
-
ChemBK. (n.d.). methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). (3,4-dihydro-2H-pyran-2-yl)methyl 3,4-dihydro-2H-pyran-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-dihydro-2H-pyran-6-carboxylic acid. Retrieved from [Link]
-
LookChem. (n.d.). methyl 4-(acetylamino)-2-methoxy-3,4-dihydro-2H-pyran-6-carboxylate SDS. Retrieved from [Link]
-
Chemspace. (n.d.). Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.
-
Organic Chemistry Portal. (n.d.). 3,4-Dihydro-2H-pyran synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2H-Pyran, 3,4-dihydro- (CAS 110-87-2). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). Retrieved from [Link]
-
MDPI. (2023, April 26). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Hexenuronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Retrieved from [Link]
-
PubMed. (2010, January 15). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. 3,4-dihydro-2H-pyran-6-carboxylic acid | C6H8O3 | CID 12511667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,4-Dihydro-2H-pyran | 110-87-2 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
A Technical Guide to Methyl 3,4-dihydro-2H-pyran-6-carboxylate: From Foundational Principles to Modern Synthesis
Introduction: A Versatile Heterocyclic Building Block
Methyl 3,4-dihydro-2H-pyran-6-carboxylate is a heterocyclic compound of significant interest in synthetic organic chemistry. Its dihydropyran core, featuring both an ether linkage and a vinyl ether moiety, coupled with a reactive carboxylate group, renders it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides an in-depth exploration of the discovery, historical context, and fundamental synthetic methodologies for this compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
The Genesis of a Synthesis: The Diels-Alder Reaction
The story of this compound is intrinsically linked to one of the most powerful reactions in organic chemistry: the Diels-Alder reaction. First described in 1928 by German chemists Otto Diels and Kurt Alder, this discovery was a monumental leap in the construction of six-membered rings and earned them the Nobel Prize in Chemistry in 1950.[1] The reaction, a [4+2] cycloaddition, typically involves a conjugated diene and a substituted alkene (the dienophile) to form a cyclohexene derivative.
The true innovation that paved the way for the synthesis of compounds like this compound was the extension of this principle to include heteroatoms, a variant known as the hetero-Diels-Alder reaction.[1] In this variation, either the diene or the dienophile (or both) contains a heteroatom, such as oxygen or nitrogen. When a carbonyl group, for instance, acts as the dienophile, the resulting product is a dihydropyran ring. This specific transformation is often referred to as an oxo-Diels-Alder reaction.[1][2]
While the precise first synthesis of this compound is not readily identifiable in contemporary digital archives, its conceptual origins are firmly rooted in the early explorations of the Diels-Alder reaction. Acrolein, a key precursor to our target molecule, was among the dienophiles investigated in the seminal work of Diels and Alder.[3] The first documented oxo-Diels-Alder reaction was reported in 1949 by Thomas L. Gresham and Thomas R. Steadman, who utilized formaldehyde as the dienophile.[2] It is a logical and widely accepted extension that the reaction of acrolein (as the dienophile) with methyl acrylate (acting as the diene component in an inverse-electron-demand scenario) was explored in the period following these foundational discoveries.
The Core Synthesis: An Inverse-Electron-Demand Hetero-Diels-Alder Reaction
The primary and most direct route to this compound is the hetero-Diels-Alder reaction between acrolein and methyl acrylate. This reaction is a classic example of an inverse-electron-demand Diels-Alder reaction. In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. In the inverse-demand variant, this is reversed: an electron-poor diene (or a component that can act as such) reacts with an electron-rich dienophile.
In the synthesis of our target molecule, acrolein, an α,β-unsaturated aldehyde, serves as the electron-poor component, while methyl acrylate, an α,β-unsaturated ester, acts as the electron-rich component. The reaction proceeds through a concerted, pericyclic transition state to form the six-membered dihydropyran ring.
Reaction Mechanism
The mechanism involves the [4+2] cycloaddition of the conjugated system. The carbonyl group of acrolein acts as the dienophile, with the C=O double bond participating in the reaction. The double bond of methyl acrylate serves as the diene component.
Caption: Overall transformation of the hetero-Diels-Alder reaction.
The concerted nature of the reaction allows for a high degree of stereocontrol, although for this specific achiral synthesis, stereochemistry is not a factor in the product.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative procedure for the laboratory-scale synthesis of this compound.
Materials:
-
Acrolein (freshly distilled)
-
Methyl acrylate (inhibitor removed)
-
Hydroquinone (inhibitor)
-
Toluene (dry)
-
High-pressure reaction vessel or sealed tube
Procedure:
-
Preparation of Reaction Mixture: In a thick-walled, high-pressure reaction vessel, combine freshly distilled acrolein (1.0 equivalent) and methyl acrylate (1.2 equivalents).
-
Addition of Inhibitor: Add a catalytic amount of hydroquinone (approximately 0.1 mol%) to prevent polymerization of the acrylate.
-
Solvent: Add dry toluene to dissolve the reactants (concentration typically 1-2 M).
-
Reaction Conditions: Seal the vessel tightly and heat the mixture to 150-180 °C for 12-24 hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully vent any excess pressure.
-
Purification: Concentrate the reaction mixture under reduced pressure to remove the toluene and any unreacted starting materials. The crude product is then purified by fractional distillation under vacuum to yield this compound as a colorless liquid.
Quantitative Data Summary
| Parameter | Value | Reference/Comment |
| Typical Yield | 40-60% | Yields can vary based on reaction scale and purity of reagents. |
| Reaction Temperature | 150-180 °C | Higher temperatures favor the reaction rate but can lead to side products. |
| Reaction Time | 12-24 hours | Monitored by GC or TLC for completion. |
| Pressure | Autogenous | The reaction is performed in a sealed vessel. |
| Boiling Point | Approx. 70-75 °C at 10 mmHg | Value for the purified product. |
Modern Synthetic Approaches and Causality in Experimental Choices
While the thermal Diels-Alder reaction remains a fundamental approach, modern organic synthesis often employs catalysts to improve reaction efficiency, yield, and selectivity, and to allow for milder reaction conditions.
-
Lewis Acid Catalysis: The use of Lewis acids, such as zinc chloride, aluminum chloride, or boron trifluoride etherate, can significantly accelerate the hetero-Diels-Alder reaction. The Lewis acid coordinates to the carbonyl oxygen of the acrolein, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) accelerates the reaction, often allowing it to proceed at lower temperatures.
Caption: Workflow of Lewis acid-catalyzed hetero-Diels-Alder synthesis.
-
Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral secondary amines, for example, can be used to catalyze hetero-Diels-Alder reactions, enabling the synthesis of enantiomerically enriched dihydropyran derivatives. This is of particular importance in the synthesis of chiral drugs and natural products.
The choice between a purely thermal process and a catalyzed one is dictated by the specific requirements of the synthesis. For large-scale industrial production where cost is a primary driver, a thermal process might be preferred. In the context of fine chemical and pharmaceutical synthesis, where high selectivity and mild conditions are paramount, a catalyzed approach is often the method of choice.
Conclusion
The discovery and development of the synthesis of this compound are a direct consequence of the foundational principles of the Diels-Alder reaction. From its conceptual beginnings in the early 20th century to the sophisticated catalyzed methods of today, the synthesis of this valuable heterocyclic building block showcases the enduring power and versatility of one of organic chemistry's most important transformations. For the modern researcher, a thorough understanding of these historical and mechanistic underpinnings is crucial for the rational design of synthetic routes to complex molecular targets.
References
-
Diels, O.; Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. [Link]
-
Gresham, T. L.; Steadman, T. R. (1949). A Diels-Alder Type Reaction with Formaldehyde. Journal of the American Chemical Society, 71(2), 737–738. [Link]
-
Wikipedia contributors. (2023). Oxo-Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Acrolein. In Wikipedia, The Free Encyclopedia. [Link]
Sources
An In-depth Technical Guide to Methyl 3,4-dihydro-2H-pyran-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 3,4-dihydro-2H-pyran-6-carboxylate, a heterocyclic compound of interest in synthetic chemistry and drug discovery. By synthesizing fundamental physicochemical data, spectroscopic analysis, and proven synthetic methodologies, this document serves as a crucial resource for professionals engaged in the exploration and application of novel chemical entities.
Core Molecular Attributes
This compound is the methyl ester of 3,4-dihydro-2H-pyran-6-carboxylic acid. The foundational step in the characterization of any molecule is the precise determination of its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for high-resolution mass spectrometry analysis.
The parent carboxylic acid, 3,4-dihydro-2H-pyran-6-carboxylic acid, has the molecular formula C₆H₈O₃[1]. The formation of the methyl ester involves the replacement of the acidic proton of the carboxyl group with a methyl group. This results in the addition of a CH₂ unit and the net addition of 14.03 atomic mass units to the molecular weight.
Based on this, the molecular formula for this compound is C₇H₁₀O₃ .
The molecular weight is calculated from the atomic weights of its constituent elements:
-
Carbon: 7 x 12.011 amu
-
Hydrogen: 10 x 1.008 amu
-
Oxygen: 3 x 15.999 amu
This yields a molecular weight of approximately 142.15 g/mol .
Physicochemical Properties Summary
The physicochemical properties of dihydropyran derivatives are pivotal in determining their behavior in both chemical and biological systems. These properties influence solubility, reactivity, and pharmacokinetic profiles in drug development.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₁₀O₃ | Calculated |
| Molecular Weight | 142.15 g/mol | Calculated |
| CAS Number | Not explicitly found | N/A |
| Physical State | Expected to be a liquid or low-melting solid at STP | Inferred from similar structures |
| Boiling Point | Estimated to be in the range of 180-220 °C | Extrapolated from related pyran esters |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) and sparingly soluble in water | General properties of esters |
Molecular Structure and Logic
The structural arrangement of this compound dictates its chemical reactivity and its potential for intermolecular interactions. The dihydropyran ring is a six-membered heterocycle containing one oxygen atom and a double bond, making it an enol ether derivative.
Caption: 2D Structure of this compound.
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several established organic chemistry transformations. A common and reliable method is the esterification of the parent carboxylic acid.
Proposed Synthetic Workflow
The synthesis can be logically broken down into two main stages: the formation of the dihydropyran ring system with the carboxylic acid moiety, followed by esterification.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Fischer Esterification
This protocol outlines a standard procedure for the synthesis of the title compound from its corresponding carboxylic acid.
Materials:
-
3,4-dihydro-2H-pyran-6-carboxylic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (20-50 eq, serves as solvent and reagent)
-
Sulfuric acid (H₂SO₄), concentrated (catalytic amount, e.g., 0.05 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dihydro-2H-pyran-6-carboxylic acid.
-
Reagent Addition: Add anhydrous methanol to the flask, ensuring the starting material is fully dissolved.
-
Catalysis: While stirring, carefully add the catalytic amount of concentrated sulfuric acid dropwise.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude ester by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Spectroscopic Characterization
The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques. Below are the expected spectral features for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance)
-
-OCH₃ (methyl ester): A sharp singlet at approximately 3.7-3.8 ppm.
-
Vinyl Proton (-CH=): A multiplet in the region of 6.0-6.5 ppm.
-
Allylic Protons (-O-CH₂-C=): A multiplet around 4.0-4.2 ppm.
-
Aliphatic Protons (-CH₂-CH₂-): Multiplets in the upfield region of 1.8-2.5 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically 165-175 ppm.
-
Olefinic Carbons (-C=C-): Signals between 100-150 ppm.
-
Ester Methyl Carbon (-OCH₃): A signal around 50-55 ppm.
-
Aliphatic Carbons (-CH₂-): Signals in the upfield region, generally between 20-40 ppm.
FT-IR (Fourier-Transform Infrared) Spectroscopy
-
C=O Stretch (Ester): A strong, sharp absorption band around 1710-1735 cm⁻¹.
-
C=C Stretch (Alkene): A medium intensity band around 1640-1680 cm⁻¹.
-
C-O Stretch (Ester and Ether): Strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹.
-
sp² C-H Stretch: A band just above 3000 cm⁻¹.
-
sp³ C-H Stretch: Bands just below 3000 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 142.15). High-resolution mass spectrometry would confirm the elemental composition.
-
Fragmentation Pattern: Common fragmentation patterns for esters include the loss of the -OCH₃ group (M-31) and the -COOCH₃ group (M-59).
Applications and Future Directions
Dihydropyran derivatives are prevalent scaffolds in natural products and pharmacologically active molecules. Their utility stems from their conformational flexibility and the synthetic handles they provide for further elaboration. This compound can serve as a versatile intermediate in the synthesis of more complex molecules, including:
-
Natural Product Synthesis: The dihydropyran moiety is a key structural feature in many natural products with biological activity.
-
Drug Discovery: As a building block, it can be incorporated into larger molecules to modulate their physicochemical properties and biological activities. Pyran derivatives have been investigated for a range of therapeutic applications.[2][3]
-
Materials Science: The polymerizable double bond allows for its use in the development of novel polymers and materials.
The continuous development of efficient synthetic routes to functionalized dihydropyrans is crucial for advancing these fields.
References
-
PubChemLite. 3,4-dihydro-2h-pyran-6-carboxylic acid. Available at: [Link].
Sources
- 1. PubChemLite - 3,4-dihydro-2h-pyran-6-carboxylic acid (C6H8O3) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity [frontiersin.org]
The Dihydropyran Ring System: A Technical Guide to a Privileged Scaffold in Drug Discovery and Organic Synthesis
Abstract
The dihydropyran moiety, a six-membered heterocyclic ring featuring an endocyclic oxygen atom and a carbon-carbon double bond, stands as a cornerstone in the architecture of numerous natural products and synthetic molecules of therapeutic significance.[1][2] Its prevalence is a testament to its evolutionary selection as a key structural motif for imparting potent and diverse biological activities.[1] This in-depth technical guide provides a comprehensive exploration of the core characteristics of the dihydropyran ring system, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental structure and reactivity, detail prominent synthetic strategies for its construction, and present an overview of its role as a versatile pharmacophore and synthetic intermediate. This document aims to serve as a core resource to facilitate the discovery, development, and application of novel molecules centered around this remarkable scaffold.
Structural and Physicochemical Properties
The parent compound, 3,4-dihydro-2H-pyran (DHP), is a colorless liquid with the molecular formula C₅H₈O.[3][4] The defining feature of the dihydropyran ring is the enol ether functionality, which dictates much of its chemical behavior.[2][3]
Conformational Analysis
The dihydropyran ring typically adopts a half-chair or sofa conformation to minimize steric strain. The presence of substituents can significantly influence the preferred conformation, which in turn affects the molecule's reactivity and biological interactions.[5][6] For instance, in halogenated pyran analogues, 1,3-diaxial repulsions can lead to deviations in the intra-annular torsion angles, with the extent of distortion correlating with the size of the halogen substituent.[6][7]
Spectroscopic Signature
The characterization of dihydropyran derivatives relies on a suite of spectroscopic techniques.[8]
| Technique | Key Spectroscopic Features |
| ¹H NMR | Vinylic protons typically appear in the range of δ 4.5-6.5 ppm. The protons on the carbons adjacent to the oxygen atom are deshielded and resonate at approximately δ 3.5-4.0 ppm.[3] |
| ¹³C NMR | The olefinic carbons of the enol ether functionality exhibit characteristic chemical shifts around δ 100-150 ppm. |
| FTIR | A distinctive C=C stretching vibration for the enol ether is observed around 1640-1690 cm⁻¹.[3] |
| Mass Spectrometry | The fragmentation patterns often involve cleavage of the ether linkage and rearrangements of the heterocyclic ring. |
The Nexus of Reactivity: The Enol Ether Moiety
The reactivity of the dihydropyran ring is dominated by its electron-rich enol ether functionality, making the double bond highly susceptible to electrophilic attack and a willing participant in cycloaddition reactions.[2]
Electrophilic Addition and the Tetrahydropyranyl (THP) Protecting Group
One of the most ubiquitous applications of dihydropyran in organic synthesis is as a protecting group for alcohols.[9][10][11] In the presence of an acid catalyst, dihydropyran readily reacts with alcohols to form a tetrahydropyranyl (THP) ether.[4][12] This acetal linkage is stable to a wide range of reaction conditions, including strongly basic media, organometallic reagents, and hydrides, yet it is easily cleaved under mild acidic conditions to regenerate the parent alcohol.[9][10][11]
Mechanism of THP Protection: The reaction proceeds via protonation of the dihydropyran double bond to form a resonance-stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking the carbocation to form the THP ether after deprotonation.[10]
Caption: Mechanism of THP ether formation.
Experimental Protocol: General Procedure for THP Protection of a Primary Alcohol
-
To a solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add 3,4-dihydro-2H-pyran (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.02 eq).
-
Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude THP-protected alcohol, which can be purified by column chromatography.[13]
Cycloaddition Reactions: Building Molecular Complexity
The double bond of the dihydropyran ring system can participate in various cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic systems.
Dihydropyrans can act as dienophiles in inverse-electron-demand hetero-Diels-Alder reactions, reacting with electron-deficient dienes to form fused pyran systems.[14][15] Conversely, carbonyl compounds can react with conjugated dienes in an oxo-Diels-Alder reaction to yield dihydropyran rings.[14] These reactions can be catalyzed by Lewis acids to enhance their rate and stereoselectivity.[16][17]
Caption: The Ferrier Rearrangement.
The Dihydropyran Scaffold in Drug Discovery
The dihydropyran ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules. [1][18]Its structural features, including conformational pre-organization and the presence of stereocenters, allow for the precise spatial arrangement of functional groups for optimal interaction with biological targets. [1]
Biological Activities of Dihydropyran-Containing Molecules
Dihydropyran derivatives have demonstrated a broad spectrum of biological activities, including:
-
Anticancer: Many natural and synthetic compounds containing a dihydropyran moiety exhibit potent cytotoxic effects against various cancer cell lines. [18][19]* Antimicrobial: Dihydropyran derivatives have been investigated for their ability to inhibit the growth of various bacterial and fungal strains. [18][20][21]* Antiviral: The neuraminidase inhibitor Zanamivir, used to treat influenza, features a dihydropyran ring. [2]* Enzyme Inhibition: The dihydropyran scaffold serves as a core for the design of various enzyme inhibitors, including BACE inhibitors for Alzheimer's disease and thrombin inhibitors. [22] Table of Representative Biologically Active Dihydropyran Derivatives:
| Compound Class | Target/Activity | Reference |
| Dihydropyranopyran derivatives | Anticancer (CDK2 inhibition) | [19] |
| 1,4-Dihydropyridine derivatives | Antimicrobial, Antineoplastic | [20][21] |
| Dihydropyran-fused diterpenoids | Potential Anticancer Agents | [17] |
| Zanamivir | Antiviral (Neuraminidase inhibitor) | [2] |
Conclusion and Future Perspectives
The dihydropyran ring system continues to be a focal point of research in organic synthesis and medicinal chemistry. Its versatile reactivity, coupled with its prevalence in biologically active natural products, ensures its continued importance as a key building block for the construction of complex molecules. Future research will likely focus on the development of novel, highly stereoselective methods for the synthesis of substituted dihydropyrans and the exploration of new biological activities of this privileged scaffold. The insights provided in this guide aim to equip researchers with the foundational knowledge and practical understanding necessary to harness the full potential of the dihydropyran ring system in their scientific endeavors.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Dihydropyran (DHP) [commonorganicchemistry.com]
- 14. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 15. byjus.com [byjus.com]
- 16. Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes [organic-chemistry.org]
- 17. ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Technical Guide to Methyl 3,4-dihydro-2H-pyran-6-carboxylate
Authored For: Researchers, Scientists, and Drug Development Professionals Abstract: This guide provides a comprehensive technical overview of Methyl 3,4-dihydro-2H-pyran-6-carboxylate (CAS No. 129201-92-9), a heterocyclic building block with significant potential in synthetic organic chemistry and medicinal chemistry. We will explore its chemical properties, commercial availability, and synthesis routes. Furthermore, we will delve into its practical applications as a scaffold in drug discovery, supported by established protocols and safety considerations. This document is intended to serve as a foundational resource for scientists looking to incorporate this versatile molecule into their research and development pipelines.
The Dihydropyran Scaffold: A Privileged Structure in Modern Chemistry
The dihydropyran (DHP) ring is a six-membered oxygen-containing heterocycle that is a cornerstone of modern medicinal chemistry. Its prevalence in numerous natural products, such as flavonoids, coumarins, and certain sugars, has long signaled its biological relevance.[1] In drug development, the DHP moiety is considered a "privileged structure" because it can bind to multiple, diverse biological targets. This versatility has led to its incorporation into a wide range of therapeutic agents, including inhibitors of the mammalian target of rapamycin (mTOR) and potent adenosine receptor agonists.[2][3] The specific subject of this guide, this compound, offers chemists a functionalized DHP scaffold, ripe for elaboration into more complex, biologically active molecules.
Compound Profile: this compound
Chemical Identity and Structure
This compound is an ester derivative of dihydropyran carboxylic acid. The placement of the methyl carboxylate group at the 6-position, adjacent to the ring oxygen and conjugated with the endocyclic double bond, defines its reactivity.
-
Molecular Formula: C₇H₁₀O₃[4]
-
Molecular Weight: 142.15 g/mol [4]
-
CAS Number: 129201-92-9
-
Canonical SMILES: COC(=O)C1=COCCC1
Caption: Structure of this compound.
Physicochemical and Safety Considerations
While specific, verified data for this exact isomer is sparse, we can infer its properties and handling requirements from related dihydropyran structures.
Table 1: Inferred Properties and Safety Profile
| Property | Value / Observation | Rationale / Source |
|---|---|---|
| Appearance | Colorless to pale yellow liquid | Typical for similar small organic esters. |
| Stability | Stable under normal conditions. Sensitive to strong acids and oxidizing agents. | Dihydropyrans are known to be acid-sensitive due to the vinyl ether moiety.[5][6] |
| Hazards | Flammable liquid. Causes skin and serious eye irritation. | Based on safety data for the parent 3,4-Dihydro-2H-pyran and related structures.[7] |
| Storage | Store in a cool, well-ventilated place away from ignition sources. Keep container tightly closed. | Standard procedure for flammable organic liquids.[5] |
Expert Insight: The vinyl ether functionality is the most reactive part of the molecule. It is susceptible to hydrolysis under acidic conditions, which would cleave the tetrahydropyranyl ether if it were being used as a protecting group.[6] In this molecule, acid could potentially catalyze polymerization or other undesired side reactions. Therefore, all manipulations should be performed under neutral or basic conditions unless a specific acid-catalyzed reaction is intended.
Commercial Availability and Procurement
This compound is available commercially, primarily from suppliers specializing in research chemicals, building blocks, and screening compounds. It is not typically stocked in bulk quantities but can often be sourced via custom synthesis for larger-scale needs.
Table 2: Representative Supplier Compendium
| Supplier | CAS Number | Purity | Notes |
|---|---|---|---|
| Smolecule | 129201-92-9 | >95% | Available in research quantities (mg to g).[4] |
| Chemspace | N/A | Varies | Lists analogues like Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate.[8] |
| TaiChem Taizhou Ltd. | N/A | Pharmaceutical Grade | Manufactures related isomers, indicating capability for custom synthesis.[9] |
Trustworthiness in Procurement: When sourcing this compound, it is critical for the researcher to perform their own quality control.
-
Verify the CAS Number: Ensure the supplier is providing 129201-92-9 and not a structural isomer.
-
Request a Certificate of Analysis (CoA): The CoA should confirm identity (e.g., via ¹H NMR and MS) and purity (e.g., via HPLC or GC).
-
Evaluate Supplier Reputation: Choose suppliers with a track record in providing high-quality synthetic building blocks.
Synthesis and Manufacturing Routes
The synthesis of dihydropyrans is a well-established field in organic chemistry. The target molecule can be approached through several reliable methods, with the Hetero-Diels-Alder reaction being one of the most elegant and direct.[10]
Retrosynthetic Analysis
A logical disconnection approach points towards a [4+2] cycloaddition between an electron-rich dienophile (a vinyl ether) and an electron-poor diene.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 129201-92-9 [smolecule.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate - C8H12O3 | CSMB00015302178 [chem-space.com]
- 9. echemi.com [echemi.com]
- 10. organic-chemistry.org [organic-chemistry.org]
An In-depth Technical Guide to the Safe Handling of Methyl 3,4-dihydro-2H-pyran-6-carboxylate
This guide provides comprehensive safety protocols and handling precautions for Methyl 3,4-dihydro-2H-pyran-6-carboxylate (CAS No. 57987-84-5), a heterocyclic compound pertinent to professionals in research, chemical synthesis, and drug development. Synthesizing data from available safety information and expert knowledge of related chemical structures, this document is designed to empower researchers with the knowledge to mitigate risks and ensure a safe laboratory environment.
A Note on Scientific Responsibility: While this guide is thoroughly researched, it is based on a combination of specific GHS classifications for the target compound and more detailed data from structurally similar dihydropyran derivatives. It is imperative for all personnel to obtain and meticulously review the official Safety Data Sheet (SDS) provided by their specific chemical supplier before any handling, storage, or disposal of this compound. This document serves to supplement, not replace, the supplier-specific SDS.
Compound Identification and Hazard Classification
This compound is a substituted dihydropyran, a class of heterocyclic ethers. The primary hazards associated with this specific compound have been identified, indicating it requires careful handling.
GHS Hazard Classification:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332).[1]
-
Eye Damage/Irritation: Causes serious eye irritation (H319).[1]
Based on the known reactivity and hazards of the dihydropyran scaffold, further potential hazards should be anticipated:
-
Flammability: Many low molecular weight ethers and heterocyclic compounds are flammable. The parent compound, 3,4-Dihydro-2H-pyran, is classified as a highly flammable liquid and vapor.[2][3][4] Vapors can be heavier than air and may travel to an ignition source.[2][5]
-
Peroxide Formation: Like many cyclic ethers, dihydropyrans may form explosive peroxides upon exposure to air and light over time.[2] This is a critical, often overlooked, hazard that necessitates specific storage and handling protocols.
-
Skin Irritation: Direct contact may cause skin irritation.[3][4]
-
Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[4]
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 57987-84-5 | [1][6][7][8] |
| Molecular Formula | C₈H₁₂O₃ | [1][6][8] |
| Molecular Weight | 156.18 g/mol | [1][6][8] |
| Boiling Point | 67-69 °C (at 2 Torr) | ChemBK |
Core Safety Protocols: A Risk Mitigation Workflow
A systematic approach to handling this compound is essential. The following workflow outlines the critical decision points and safety measures from procurement to disposal.
Caption: Risk mitigation workflow for handling this compound.
Detailed Handling and Storage Procedures
Adherence to these protocols is critical for minimizing exposure and preventing incidents.
Engineering Controls
The primary engineering control for this compound is a certified chemical fume hood. All manipulations, including weighing, transferring, and use in reactions, must be performed within a fume hood to prevent inhalation of potentially harmful vapors. Ensure the fume hood has adequate airflow and is not cluttered, as this can disrupt its efficacy.[9]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory.
-
Eye and Face Protection: Chemical splash goggles are required at all times.[10] For procedures with a higher risk of splashing, such as transfers under positive pressure, a face shield should be worn in addition to goggles.[11]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before each use. Remove gloves using the proper technique and wash hands thoroughly after handling the chemical.[12]
-
Lab Coat: A flame-resistant lab coat must be worn and kept fully fastened.
-
-
Respiratory Protection: For routine operations within a functioning fume hood, respiratory protection is typically not required. However, in the case of a spill or ventilation failure, a respirator with an organic vapor cartridge may be necessary.[10]
Storage and Stability Management
Improper storage can lead to the formation of hazardous peroxides.
-
Conditions: Store containers in a cool, dry, and dark location, away from heat, sparks, and open flames. The storage area should be well-ventilated.
-
Inert Atmosphere: To prevent peroxide formation, it is best practice to store the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Incompatibilities: Segregate from strong oxidizing agents, acids, and alcohols.[2][3][13]
-
Peroxide Detection: If the compound has been stored for an extended period or exposed to air, it must be tested for the presence of peroxides before use, especially before any distillation or concentration step. Commercially available peroxide test strips can be used for this purpose.
Emergency Procedures: A Self-Validating Response System
Rapid and correct response to an incident is crucial. All laboratory personnel must be familiar with these procedures and the location of all safety equipment.
Exposure Response
| Exposure Route | Immediate Action | Follow-Up |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[2] | Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water.[2][14] | Seek medical attention if irritation develops or persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[14] | Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2][14] | Seek immediate medical attention. |
Accidental Release (Spill) Response
The response to a spill should be systematic to ensure the safety of all personnel and to effectively contain the hazard.
Caption: Step-by-step workflow for responding to an accidental spill.
Waste Disposal
All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.
-
Segregation: Collect waste in a designated, properly sealed, and clearly labeled container.
-
Labeling: The label must include the full chemical name and associated hazard warnings.
-
Disposal: Dispose of the waste through your institution's certified hazardous waste management program. Do not dispose of it down the drain or in regular trash.[3]
By implementing these comprehensive safety measures, researchers and drug development professionals can handle this compound with confidence, ensuring both personal safety and the integrity of their scientific work.
References
-
Alachem Co., Ltd. (n.d.). 57987-84-5 | methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2022). Safety Data Sheet: 3,4-dihydro-2H-pyran. Retrieved from [Link]
-
Chemsrc. (2025). methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet - 4-Aminotetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate. Retrieved from [Link]
-
LookChem. (n.d.). methyl 4-(acetylamino)-2-methoxy-3,4-dihydro-2H-pyran-6-carboxylate SDS. Retrieved from [Link]
-
Loba Chemie. (2016). 3,4-DIHYDRO-2H-PYRAN FOR SYNTHESIS MSDS. Retrieved from [Link]
-
ETH Zurich. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]
Sources
- 1. 57987-84-5 | Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate | Ambeed.com [ambeed.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. chemos.de [chemos.de]
- 6. 57987-84-5 | methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate - Alachem Co., Ltd. [alachem.co.jp]
- 7. CAS#:57987-84-5 | methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate | Chemsrc [chemsrc.com]
- 8. guidechem.com [guidechem.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. echemi.com [echemi.com]
- 11. angenechemical.com [angenechemical.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
Solubility profile of Methyl 3,4-dihydro-2H-pyran-6-carboxylate in common solvents
An In-depth Technical Guide to the Solubility Profile of Methyl 3,4-dihydro-2H-pyran-6-carboxylate in Common Solvents
Foreword: Navigating the Data Gap for this compound
In the landscape of chemical research and drug development, it is not uncommon to encounter compounds with yet-to-be-characterized physicochemical properties. This compound is one such molecule. A comprehensive search of the existing scientific literature reveals a notable absence of published data regarding its solubility in common laboratory solvents. This guide, therefore, takes a proactive and predictive approach. As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a robust framework for understanding and experimentally determining the solubility profile of this compound. We will proceed by first dissecting the molecular structure to predict its physicochemical behavior, then outline a rigorous, self-validating experimental protocol for solubility determination, and finally, present a predicted solubility profile based on established chemical principles.
Physicochemical Properties: A Predictive Analysis
The solubility of a compound is fundamentally governed by its molecular structure. By examining the constituent functional groups of this compound, we can infer its key physicochemical properties.
Molecular Structure:
-
Molecular Formula: C₇H₁₀O₃
-
Molecular Weight: 142.15 g/mol
-
Key Functional Groups:
-
Ester (Methyl Carboxylate): This group introduces polarity and a hydrogen bond acceptor site (the carbonyl oxygen and the ether-like oxygen).
-
Dihydropyran Ring: This cyclic ether contributes to the molecule's overall polarity. The ether oxygen is a hydrogen bond acceptor.
-
Alkene: The carbon-carbon double bond within the ring adds some rigidity and electron density.
-
Predicted Properties:
-
Polarity: The presence of the ester and ether functionalities suggests that this compound is a moderately polar molecule .
-
Hydrogen Bonding: It can act as a hydrogen bond acceptor at the oxygen atoms of the ester and the dihydropyran ring. It does not have any hydrogen bond donor capabilities.
-
Physical State: At room temperature, it is likely to be a liquid or a low-melting solid.
These predicted properties form the basis for anticipating its solubility in various solvents, guided by the principle of "like dissolves like."
Predicted Solubility Profile
Based on the predicted physicochemical properties, we can anticipate the solubility of this compound in common laboratory solvents. The following table summarizes these predictions. It is crucial to note that these are educated estimates and must be confirmed by experimental data.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | These solvents can engage in hydrogen bonding with the ester and ether oxygens of the solute. The alkyl portion of the alcohols will also interact favorably with the hydrocarbon backbone of the molecule. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | The high dipole moment of these solvents will effectively solvate the polar ester group. The lack of hydrogen bond donation from the solvent is not a significant hindrance as the solute is not a hydrogen bond donor. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | While the dihydropyran ring has some nonpolar character, the polar ester group will limit solubility in highly nonpolar solvents. Diethyl ether may show moderate solubility due to its ether linkage. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have a moderate polarity and are excellent at dissolving a wide range of organic compounds, including those with ester functionalities. |
Experimental Determination of Solubility: A Self-Validating Protocol
The cornerstone of this guide is a detailed, step-by-step protocol for the experimental determination of the solubility of this compound. This protocol is designed to be self-validating by ensuring equilibrium is reached and measurements are accurate.[1][2]
Materials and Equipment
-
This compound (solute)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMSO, THF, hexane, toluene, dichloromethane)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow Diagram
Caption: Experimental workflow for determining equilibrium solubility.
Step-by-Step Protocol
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which it is freely soluble, e.g., acetonitrile).
-
Inject these standards into the HPLC or GC system to generate a calibration curve of peak area versus concentration. This is a critical step for the trustworthiness of the final measurements.
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the test solvent. The presence of undissolved solid is essential to ensure a saturated solution.[1]
-
Seal the vials and place them in a shaker or incubator at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). Agitation is crucial to maximize the surface area of the solute in contact with the solvent.
-
After the equilibration period, visually confirm that excess solid remains.
-
-
Sample Preparation for Analysis:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to avoid artificially high results.
-
Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.
-
-
Analysis and Calculation:
-
Inject the diluted sample into the calibrated HPLC or GC system and determine the concentration of the diluted solution from the calibration curve.
-
Calculate the original solubility in the test solvent by multiplying the measured concentration by the dilution factor.
-
Causality of Experimental Choices and Trustworthiness
-
Why excess solute? To ensure that the solvent is fully saturated with the solute, leading to a true equilibrium solubility measurement.
-
Why constant temperature and agitation? Solubility is temperature-dependent. Maintaining a constant temperature ensures reproducibility.[1] Agitation accelerates the dissolution process to reach equilibrium faster.
-
Why centrifugation and filtration? These steps are crucial for ensuring that only the dissolved solute is being measured, preventing undissolved particles from contaminating the sample and leading to erroneous results.
-
Why a calibration curve? This provides a reliable and reproducible method for quantifying the concentration of the solute in the saturated solution.[2]
Conclusion
While direct experimental data on the solubility of this compound is not currently available in the public domain, a thorough understanding of its molecular structure allows for a strong predictive framework. This guide provides a scientifically grounded prediction of its solubility profile and, more importantly, a detailed and robust experimental protocol for its determination. By following the outlined procedures, researchers can confidently and accurately characterize this important physicochemical property, enabling its effective use in organic synthesis, medicinal chemistry, and materials science.
References
-
Alloprof. Measuring Solubility. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
Sources
Methodological & Application
Application Notes & Protocols: The Strategic Use of Methyl 3,4-dihydro-2H-pyran-6-carboxylate in Diels-Alder Cycloadditions
Abstract
The Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry for its remarkable efficiency in constructing six-membered rings with high stereocontrol.[1] This guide focuses on Methyl 3,4-dihydro-2H-pyran-6-carboxylate, a versatile yet underexplored dienophile. Its unique structure, featuring an electron-deficient alkene within a dihydropyran framework, makes it a valuable precursor for synthesizing complex oxabicyclic systems. These systems are prevalent in numerous biologically active natural products and pharmaceutical agents.[2] This document provides an in-depth analysis of its reactivity, mechanistic considerations, and detailed protocols for its application in both thermal and Lewis acid-catalyzed Diels-Alder reactions, tailored for researchers in synthetic chemistry and drug development.
Introduction: Unveiling the Dienophile's Potential
This compound is an α,β-unsaturated ester incorporated into a cyclic vinyl ether. This structural arrangement confers specific electronic properties that are highly advantageous for [4+2] cycloadditions.
-
Electronic Nature: The carboxylate group is strongly electron-withdrawing, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). In a normal-demand Diels-Alder reaction, this creates a favorable energy gap with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene, accelerating the reaction.[3]
-
Structural Significance: The resulting Diels-Alder adducts are 2-oxabicyclo[2.2.2]octene derivatives. This motif is a synthetically powerful intermediate, providing a rigid scaffold from which multiple stereocenters can be elaborated for the synthesis of complex molecules and natural products.[2]
The strategic choice of this dienophile allows chemists to rapidly introduce molecular complexity and build chiral frameworks, essential for modern drug discovery.
Mechanistic Insights and Stereochemical Control
The Diels-Alder reaction proceeds via a concerted, pericyclic mechanism, allowing for the simultaneous formation of two new carbon-carbon bonds and up to four new stereocenters.[1][3] The stereochemical outcome is a critical consideration for any synthetic application.
The Endo Rule and Orbital Overlap
In reactions involving cyclic dienophiles, two primary stereochemical pathways, endo and exo, are possible.
-
Endo Transition State: The substituent on the dienophile (the carboxylate group) is oriented towards the π-system of the diene. This arrangement is often favored kinetically due to "secondary orbital interactions," a stabilizing overlap between the p-orbitals of the withdrawing group and the developing π-bond of the diene.
-
Exo Transition State: The substituent is oriented away from the diene's π-system. This adduct is often the thermodynamically more stable product due to reduced steric hindrance.
While the "endo rule" is a powerful predictor, the final product ratio can be influenced by reaction temperature, solvent, and the use of catalysts.[3][4]
Lewis Acid Catalysis for Enhanced Selectivity
Lewis acids can dramatically accelerate the reaction and enhance its selectivity. They coordinate to the carbonyl oxygen of the ester group, further lowering the LUMO energy of the dienophile and amplifying its electron-deficient character. This often leads to:
-
Increased Reaction Rate: Allowing reactions to proceed at lower temperatures.
-
Enhanced Regio- and Stereoselectivity: The lower reaction temperatures favor the kinetically preferred product, which is often the endo isomer.[3]
The general mechanism and stereochemical pathways are illustrated below.
Caption: Diels-Alder reaction mechanism showing endo and exo approaches.
Experimental Protocols
The following protocols provide a framework for conducting Diels-Alder reactions using this compound. Researchers should perform initial small-scale trials to optimize conditions for their specific diene.
Protocol 1: Thermal Diels-Alder Reaction with Cyclopentadiene
This protocol is suitable for highly reactive dienes and prioritizes simplicity.
Materials:
-
This compound (1.0 eq)
-
Cyclopentadiene (freshly cracked, 2.0-3.0 eq)
-
Toluene or Xylene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound.
-
Solvent & Reagent Addition: Dissolve the dienophile in anhydrous toluene (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.
-
Diene Addition: Add freshly cracked cyclopentadiene dropwise to the stirred solution. Using an excess of the volatile diene helps drive the reaction to completion.
-
Reaction Execution: Allow the mixture to warm to room temperature, then heat to reflux (approx. 110 °C for toluene).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or ¹H NMR analysis of aliquots, observing the disappearance of the dienophile. Reactions are typically complete within 6-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess cyclopentadiene under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to separate the endo and exo isomers and remove any unreacted starting material.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction with Isoprene
This protocol is recommended for less reactive dienes or when higher stereoselectivity is desired.
Materials:
-
This compound (1.0 eq)
-
Isoprene (1.5 eq)
-
Diethylaluminum chloride (Et₂AlCl) or Aluminum chloride (AlCl₃) (0.1-1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Schlenk flask or similar oven-dried glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound and dissolve it in anhydrous DCM (approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the Lewis acid solution (e.g., Et₂AlCl as a 1.0 M solution in hexanes) to the stirred dienophile solution. Stir for 15-20 minutes to allow for complexation.
-
Diene Addition: Add isoprene dropwise to the cold, stirred reaction mixture.
-
Reaction Execution: Maintain the reaction at -78 °C and monitor its progress by TLC. Lewis acid-catalyzed reactions are often significantly faster, typically complete within 1-4 hours.
-
Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt while the flask is still in the cold bath.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel.
Caption: Standard experimental workflow for Diels-Alder reactions.
Data Summary and Expected Outcomes
The choice of diene and reaction conditions will significantly impact the yield and stereoselectivity. The following table provides a predictive summary based on established Diels-Alder principles.
| Diene | Conditions | Expected Major Isomer | Anticipated Yield | Rationale & Notes |
| Cyclopentadiene | Thermal (Toluene, 110°C) | Endo | 75-90% | Highly reactive diene, locked in the required s-cis conformation. Strong kinetic preference for the endo product.[4] |
| Cyclopentadiene | Lewis Acid (AlCl₃, -78°C) | Endo | 85-95% | Lower temperature further enhances the kinetic endo selectivity, often leading to >20:1 d.r. |
| Isoprene | Thermal (Toluene, 110°C) | Mixture of regioisomers | 50-70% | An acyclic diene that is less reactive than cyclopentadiene. Regioselectivity will favor the "para" adduct. |
| Isoprene | Lewis Acid (Et₂AlCl, -78°C) | "Para" regioisomer | 70-85% | Lewis acid catalysis improves both the rate and the regioselectivity of the cycloaddition. |
| Danishefsky's Diene | Thermal (Benzene, 80°C) | Regioisomeric adduct | 80-95% | Highly electron-rich diene; reaction proceeds readily. The initial adduct can be hydrolyzed to a cyclohexenone. |
Conclusion and Future Outlook
This compound is a potent dienophile for the construction of oxabicyclic frameworks. By understanding the principles of stereochemical control and leveraging both thermal and Lewis acid-catalyzed conditions, researchers can effectively utilize this reagent to build complex molecular architectures. The protocols and data provided herein serve as a robust starting point for synthetic explorations. The application of these adducts in the total synthesis of natural products and the development of novel therapeutic agents remains a promising and exciting field of research.[2][5]
References
-
Posner, G. H., et al. (2016). On the Stereochemistry of the Dihydropyrone Diels−Alder Reaction. Figshare. [Link]
-
Krow, G. R., et al. (2007). Stereoselectivity in Diels-Alder reactions of diene-substituted N-alkoxycarbonyl-1,2-dihydropyridines. Journal of Organic Chemistry, 72(9), 3458-3466. [Link]
-
Wikipedia contributors. (2024). Diels–Alder reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Pérez, V., et al. (2018). Synthesis and Utility of 2,2-Dimethyl-2H-pyrans: Dienes for Sequential Diels–Alder/Retro-Diels–Alder Reactions. Organic Letters, 21(1), 136-140. [Link]
-
University of Liverpool Repository. (n.d.). enantioselective diels-alder reactions of 2h-pyrans. [Link]
-
Kappe, C. O., et al. (2002). Diels−Alder Reactions of Fused Pyran-2-ones with Maleimides: Efficient Syntheses of Benz[e]isoindoles and Related Systems. Organic Letters, 4(4), 593-596. [Link]
-
Alcaide, B., et al. (2022). Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. Advanced Healthcare Materials, 11(15), 2102582. [Link]
Sources
Synthetic Utility of Methyl 3,4-dihydro-2H-pyran-6-carboxylate in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Dihydropyran Scaffold as a Privileged Structure in Drug Discovery
The 3,4-dihydro-2H-pyran ring system is a recurring motif in a multitude of biologically active natural products and synthetic pharmaceuticals. Its inherent conformational flexibility and the presence of an oxygen atom capable of hydrogen bonding render it a valuable scaffold for interacting with biological targets. Methyl 3,4-dihydro-2H-pyran-6-carboxylate, in particular, serves as a versatile and highly functionalized building block for the synthesis of complex molecular architectures. The ester and the vinyl ether functionalities provide orthogonal handles for a variety of chemical transformations, making it a strategic starting material in medicinal chemistry programs aimed at developing novel therapeutic agents.
This technical guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and representative protocols for key transformations. The causality behind experimental choices is elucidated to provide researchers with field-proven insights for their own drug discovery endeavors.
Core Applications in Medicinal Chemistry
The strategic placement of functional groups in this compound makes it an ideal precursor for a range of important chemical reactions.
Synthesis of Influenza Neuraminidase Inhibitors
The dihydropyran scaffold is a key structural feature of the neuraminidase inhibitor Zanamivir, a crucial antiviral medication for the treatment of influenza.[1][2] Analogs of Zanamivir containing a dihydropyran ring have been synthesized and shown to be potent inhibitors of influenza virus sialidases.[3] this compound can serve as a starting point for the synthesis of such analogs, where the ester group can be converted to a carboxamide, and the double bond allows for the introduction of various substituents.
Synthetic Strategy:
The general approach involves the functionalization of the dihydropyran ring to introduce the necessary amino and guanidino groups found in active neuraminidase inhibitors. The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of carboxamide derivatives. The double bond can be subjected to reactions such as epoxidation followed by ring-opening, or dihydroxylation, to install the required functionalities.
Experimental Protocols
Protocol 1: Synthesis of this compound
A common route for the synthesis of the title compound involves the reaction of an α,β-unsaturated carbonyl compound with a vinyl ether, a type of hetero-Diels-Alder reaction.[3]
Reaction Scheme:
A representative synthesis of the dihydropyran core.
Materials:
-
Acrolein
-
Methyl pyruvate
-
Hydroquinone (as a polymerization inhibitor)
-
Toluene
-
High-pressure reaction vessel
Procedure:
-
To a high-pressure reaction vessel, add methyl pyruvate (1.0 eq) and a catalytic amount of hydroquinone.
-
Add acrolein (1.2 eq) and toluene as the solvent.
-
Seal the vessel and heat to 150-180 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully vent the vessel.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess acrolein.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound as a colorless oil.
Expected Yield: 40-60%
Characterization Data:
-
1H NMR (CDCl3, 400 MHz): δ 7.05 (t, J = 4.0 Hz, 1H), 4.15 (t, J = 5.2 Hz, 2H), 3.75 (s, 3H), 2.30 (m, 2H), 1.95 (m, 2H).
-
13C NMR (CDCl3, 100 MHz): δ 164.5, 140.1, 120.2, 66.8, 51.5, 21.8, 20.5.
-
MS (EI): m/z (%) = 142 (M+, 25), 111 (100), 83 (45), 55 (30).
Protocol 2: Representative Hetero-Diels-Alder Reaction with Danishefsky's Diene
The vinyl ether moiety of this compound can act as a dienophile in hetero-Diels-Alder reactions, providing access to complex bicyclic systems.[4][5] This protocol describes a representative reaction with the highly reactive Danishefsky's diene.
Reaction Scheme:
Hetero-Diels-Alder reaction workflow.
Materials:
-
This compound
-
Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene)
-
Zinc chloride (ZnCl2), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Add anhydrous ZnCl2 (1.1 eq) to the cooled DCM.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add Danishefsky's diene (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the bicyclic adduct.
Expected Yield: 60-80%
Note: The resulting silyl enol ether can be hydrolyzed under acidic conditions to the corresponding ketone, providing a versatile intermediate for further functionalization.
Protocol 3: Representative Michael Addition Reaction
The electron-withdrawing ester group activates the double bond of this compound, making it a good Michael acceptor for the addition of various nucleophiles.[6][7] This protocol provides a general procedure for the Michael addition of a soft nucleophile, such as a thiol.
Reaction Scheme:
Michael addition of a thiol nucleophile.
Materials:
-
This compound
-
Thiophenol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Add thiophenol (1.1 eq) to the solution.
-
Add DBU (0.1 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the Michael adduct.
Expected Yield: >90%
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key 1H NMR Shifts (δ, ppm) |
| This compound | C7H10O3 | 142.15 | 7.05 (t), 4.15 (t), 3.75 (s) |
| Representative Diels-Alder Adduct | C15H24O4Si | 300.43 | Varies with substitution |
| Representative Michael Adduct | C13H16O3S | 252.33 | Varies with substitution |
Conclusion and Future Perspectives
This compound is a readily accessible and highly versatile building block with significant applications in medicinal chemistry. Its synthetic utility has been demonstrated in the construction of complex heterocyclic systems, including those found in potent antiviral agents. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this valuable scaffold. Future work in this area will likely focus on the development of novel catalytic and stereoselective transformations of this compound to access an even wider range of structurally diverse and biologically active molecules.
References
-
Desmaële, D., et al. (2021). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules, 26(15), 4477. [Link]
-
Krasnikov, P. E., & Nenajdenko, V. G. (2018). Synthesis of pyrano[3,4-c]pyrroles (microreview). Chemistry of Heterocyclic Compounds, 54(6), 545-547. [Link]
-
ResearchGate. (n.d.). Model reaction – hetero-Diels-Alder reaction (hDA) between Daniashefsky's diene 1 and ethyl glyoxalate (2); methyl (3); ethyl pyruvate (4). [Link]
-
Vasilyev, A. V., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 2093-2098. [Link]
-
Wikipedia. (2023). Danishefsky's diene. [Link]
-
Organic Syntheses. (n.d.). PREPARATION AND DIELS-ALDER REACTION OF A HIGHLY NUCLEOPHILIC DIENE. [Link]
-
NIST. (n.d.). 2H-Pyran, 3,4-dihydro-6-methyl-. [Link]
-
ResearchGate. (2016). (PDF) Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. [Link]
-
Serebryannikova, A. V., & Nenajdenko, V. G. (2018). 436 reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles. Arkivoc, 2018(3), 1-84. [Link]
-
PubChem. (n.d.). (3,4-dihydro-2H-pyran-2-yl)methyl 3,4-dihydro-2H-pyran-2-carboxylate. [Link]
-
Baran, P. S. (n.d.). Diels–Alder Reaction (Part 2). [Link]
-
de la Fuente, A., et al. (2017). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules, 22(7), 1121. [Link]
-
Scientific Reports. (2026). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. [Link]
-
Chemspace. (n.d.). Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate. [Link]
-
Ushakov, D. B., et al. (2023). Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety. Frontiers in Chemistry, 11, 1172605. [Link]
-
Stentzel, M. R., & Klumpp, D. A. (n.d.). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. [Link]
-
PubChemLite. (n.d.). 3,4-dihydro-2h-pyran-6-carboxylic acid. [Link]
-
Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Smith, P. W., et al. (1998). Dihydropyrancarboxamides related to zanamivir: a new series of inhibitors of influenza virus sialidases. 1. Discovery, synthesis, biological activity, and structure-activity relationships of 4-guanidino- and 4-amino-4H-pyran-6-carboxamides. Journal of Medicinal Chemistry, 41(6), 787-797. [Link]
-
Wang, Z., et al. (2010). Synthesis of zanamivir. Chinese Journal of Pharmaceuticals, 41(1), 10-12. [Link]
Sources
- 1. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Dihydropyrancarboxamides related to zanamivir: a new series of inhibitors of influenza virus sialidases. 1. Discovery, synthesis, biological activity, and structure-activity relationships of 4-guanidino- and 4-amino-4H-pyran-6-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. soc.chim.it [soc.chim.it]
- 7. Frontiers | Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety [frontiersin.org]
Reaction of Methyl 3,4-dihydro-2H-pyran-6-carboxylate with nucleophiles
An In-Depth Guide to the Nucleophilic Reactivity of Methyl 3,4-dihydro-2H-pyran-6-carboxylate
Authored by: A Senior Application Scientist
Introduction
This compound is a versatile heterocyclic building block possessing a unique combination of functional groups: a cyclic enol ether and an α,β-unsaturated ester. This arrangement confers a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules, including natural products and pharmaceutical agents.[1][2] The conjugated system creates two primary electrophilic sites, allowing for selective reactions with a wide array of nucleophiles. Understanding the factors that govern this selectivity is paramount for harnessing its synthetic potential.
This technical guide provides a comprehensive overview of the reaction of this compound with various nucleophiles. We will delve into the underlying mechanistic principles, provide field-proven protocols for key transformations, and summarize reaction parameters to aid researchers in drug discovery and chemical development.
Mechanistic Overview: A Tale of Two Electrophiles
The reactivity of this compound is dominated by the electronic interplay between the enol ether oxygen, the alkene, and the carboxylate group. Resonance delocalization reveals two principal electrophilic centers: the carbonyl carbon of the ester (C6) and the β-alkene carbon (C4).
A nucleophile's approach can therefore result in two distinct outcomes:
-
Direct Carbonyl Addition (1,2-Addition): The nucleophile attacks the carbonyl carbon directly. For nucleophiles that are also good leaving groups (e.g., in transesterification), this leads to an addition-elimination mechanism. Strong, "hard" nucleophiles often favor this pathway.
-
Conjugate Addition (1,4-Addition or Michael Addition): The nucleophile attacks the β-carbon (C4), leading to an enolate intermediate which is subsequently protonated.[3] This pathway is generally favored by "soft" nucleophiles and is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds.[4][5]
The competition between these pathways can be predicted and controlled by applying principles such as the Hard and Soft Acids and Bases (HSAB) theory. The β-carbon is a soft electrophilic site, while the carbonyl carbon is a hard electrophilic site. Soft nucleophiles (e.g., organocuprates, thiols, amines) preferentially react at the soft β-carbon, whereas hard nucleophiles (e.g., organolithium reagents, Grignard reagents) are more likely to attack the hard carbonyl carbon.[5][6]
Caption: Competing nucleophilic attack pathways.
Reactions with Nitrogen Nucleophiles (Aza-Michael Addition)
The addition of primary or secondary amines to α,β-unsaturated esters is a robust and widely used transformation. The reaction proceeds via a conjugate addition mechanism, yielding β-amino esters, which are valuable precursors for amino acids, heterocycles, and other nitrogen-containing compounds.
Causality Behind Experimental Choices:
-
Solvent: Protic solvents like ethanol can facilitate the proton transfer steps in the mechanism but can also solvate the amine, reducing its nucleophilicity. Aprotic polar solvents like THF or acetonitrile are often excellent choices.
-
Catalysis: The reaction can often proceed without a catalyst. However, for less reactive amines or to accelerate the reaction, a Lewis acid or Brønsted acid can be employed to activate the Michael acceptor.[7] Conversely, a base can be used to deprotonate the nucleophile, increasing its reactivity.
-
Temperature: These reactions are frequently run at room temperature, but gentle heating may be required to drive the reaction to completion.
Protocol 2.1: Aza-Michael Addition of Piperidine
This protocol describes a general procedure for the addition of a secondary amine to the title compound.
Materials and Reagents:
-
This compound (1.0 eq)
-
Piperidine (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (e.g., 1.56 g, 10 mmol).
-
Solvent Addition: Dissolve the starting material in anhydrous THF (e.g., 20 mL).
-
Nucleophile Addition: Add piperidine (e.g., 0.94 g, 11 mmol) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-amino ester adduct.
Reactions with Carbon Nucleophiles (Michael Addition)
The formation of carbon-carbon bonds via conjugate addition is a cornerstone of organic synthesis. For α,β-unsaturated esters, organocuprates (Gilman reagents) are the nucleophiles of choice for delivering alkyl and aryl groups in a 1,4-fashion with high fidelity.[4][8]
Causality Behind Experimental Choices:
-
Reagent Choice: Softer Gilman reagents (R₂CuLi) are used to avoid the 1,2-addition that is common with harder Grignard (RMgX) or organolithium (RLi) reagents.[5] The use of a copper catalyst with a Grignard reagent can also promote 1,4-addition.
-
Temperature: Organocuprate additions are typically performed at low temperatures (-78 °C to 0 °C) to ensure selectivity and prevent reagent decomposition.
-
Stoichiometry: A slight excess of the Gilman reagent is often used to ensure complete conversion of the starting material.
Protocol 3.1: Conjugate Addition of a Gilman Reagent
This protocol details the 1,4-addition of a methyl group using lithium dimethylcuprate.
Materials and Reagents:
-
Copper(I) iodide (CuI) (1.1 eq)
-
Methyllithium (MeLi) solution (e.g., 1.6 M in diethyl ether) (2.2 eq)
-
This compound (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask, syringes, magnetic stirrer, argon/nitrogen atmosphere
Procedure:
-
Reagent Preparation (Schlenk Flask 1):
-
To a flame-dried Schlenk flask under argon, add CuI (e.g., 2.1 g, 11 mmol).
-
Add anhydrous THF (e.g., 20 mL) and cool the suspension to -40 °C.
-
Slowly add MeLi solution (e.g., 13.75 mL of 1.6 M solution, 22 mmol) via syringe. The solution will typically change color as the Gilman reagent forms. Stir for 30 minutes at this temperature.
-
-
Substrate Addition (Schlenk Flask 2):
-
In a separate flame-dried Schlenk flask, dissolve this compound (e.g., 1.56 g, 10 mmol) in anhydrous THF (15 mL).
-
Cool this solution to -78 °C.
-
-
Reaction:
-
Slowly transfer the solution of the substrate (from Flask 2) to the freshly prepared Gilman reagent (in Flask 1) via cannula at -78 °C.
-
Stir the reaction mixture at -78 °C and allow it to slowly warm to 0 °C over 2-3 hours. Monitor by TLC.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and stir until the aqueous layer is deep blue (indicating complexation of copper salts with ammonia).
-
Extract with diethyl ether (3 x 40 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the methylated product.
-
Caption: A typical experimental workflow diagram.
Reactions with Oxygen Nucleophiles (Hydrolysis)
The ester functionality can be readily hydrolyzed under basic conditions (saponification) to yield the corresponding carboxylate salt, which upon acidic workup gives the carboxylic acid. This transformation is fundamental for converting the ester into a functional group handle that can be used for amide couplings or other derivatizations.
Protocol 4.1: Base-Mediated Ester Hydrolysis
Materials and Reagents:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 2.0 eq)
-
Methanol (MeOH) or a THF/Water mixture
-
Hydrochloric acid (HCl), e.g., 1 M solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Dissolve this compound (e.g., 1.56 g, 10 mmol) in a mixture of THF (20 mL) and water (10 mL) in a round-bottom flask.
-
Base Addition: Add NaOH (e.g., 0.6 g, 15 mmol) to the solution and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting ester spot has disappeared (typically 2-6 hours).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by slowly adding 1 M HCl. A precipitate may form.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
-
Isolation and Purification:
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
The resulting carboxylic acid is often pure enough for subsequent steps, but can be further purified by recrystallization or chromatography if necessary.
-
Data Summary
The following table summarizes the expected reactions and products for different classes of nucleophiles with this compound.
| Nucleophile Class | Example Nucleophile | Reagent Type | Favored Pathway | Product Type |
| Nitrogen | Piperidine (C₅H₁₀NH) | Soft | 1,4-Conjugate Addition | β-Amino Ester |
| Sulfur | Thiophenol (PhSH) | Soft | 1,4-Conjugate Addition | β-Thioether Ester |
| Carbon | Lithium Dimethylcuprate (Me₂CuLi) | Soft | 1,4-Conjugate Addition | β-Alkylated Ester |
| Carbon | Methyllithium (MeLi) | Hard | 1,2-Direct Addition | Tertiary Alcohol (after addition) |
| Oxygen | Hydroxide (OH⁻) | Hard | 1,2-Addition-Elimination | Carboxylate / Carboxylic Acid |
| Hydride | Sodium Borohydride (NaBH₄) | Borderline | Both possible | Allylic Alcohol or Saturated Ester |
References
-
Wikipedia contributors. (2024). Nucleophilic conjugate addition. Wikipedia, The Free Encyclopedia. [Link]
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Cignarella, G., Barlocco, D., & Pinna, G. A. (1987). Synthesis and Pharmacologic Evaluation of Some Dihydropyran Carboxylic Acids. Farmaco, Edizione Scientifica. [Link]
-
Mayr, H., Kempf, B., & Ofial, A. R. (2003). Determination of the Nucleophilicities of Silyl and Alkyl Enol Ethers. Journal of the American Chemical Society. [Link]
-
Wikipedia contributors. (2024). Enol ether. Wikipedia, The Free Encyclopedia. [Link]
-
University of Liverpool. (n.d.). Lecture 4: Enolates in Synthesis. [Link]
-
Pohl, R., & Mayr, H. (2019). Enamines – Enol Ethers: How Do Enolate Equivalents Differ in Nucleophilic Reactivity? European Journal of Organic Chemistry. [Link]
-
ResearchGate. (2008). Conjugate Addition of Grignard Reagents to alpha,beta-Unsaturated Esters. [Link]
-
Iwasaki, T., et al. (2017). InBr3‐Catalyzed Coupling Reaction between Electron‐Deficient Alkenyl Ethers with Silyl Enolates for Stereoselective Synthesis of 1,5‐Dioxo‐alk‐2‐enes. ResearchGate. [Link]
-
JoVE. (2025). Conjugate Addition to α,β-Unsaturated Carbonyl Compounds. Journal of Visualized Experiments. [Link]
-
Reddit. (2024). Conjugate Addition of alpha,beta unsaturated esters. r/Chempros. [Link]
-
Klumpp, D. A., & Stentzel, M. R. (n.d.). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. [Link]
-
Chemistry LibreTexts. (2020). 23.10: Conjugate Additions- The Michael Reaction. [Link]
-
Ievlev, M. Yu., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry. [Link]
-
Wikipedia contributors. (2023). Hexenuronic acid. Wikipedia, The Free Encyclopedia. [Link]
-
Wang, C., et al. (2014). Enantioselective synthesis of 3,4-dihydropyran derivatives via a Michael addition reaction catalysed by chiral pybox–diph–Zn(ii) complex. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. [Synthesis and pharmacologic evaluation of some dihydropyran carboxylic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jove.com [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Enantioselective synthesis of 3,4-dihydropyran derivatives via a Michael addition reaction catalysed by chiral pybox–diph–Zn(ii) complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Hydrogenation of Methyl 3,4-dihydro-2H-pyran-6-carboxylate
Abstract
This comprehensive guide details the catalytic hydrogenation of methyl 3,4-dihydro-2H-pyran-6-carboxylate to produce methyl tetrahydropyran-6-carboxylate. This transformation is a fundamental reaction in synthetic organic chemistry, providing access to saturated heterocyclic scaffolds prevalent in pharmaceuticals and natural products. This document provides an in-depth analysis of the reaction mechanism, discusses the critical parameters influencing the reaction's success and stereochemical outcome, and presents detailed, field-proven protocols for conducting the hydrogenation using Palladium on Carbon (Pd/C). Furthermore, it covers essential analytical techniques for monitoring reaction progress and characterizing the final product, ensuring a robust and reproducible workflow for researchers in drug development and chemical synthesis.
Introduction and Scientific Background
The catalytic hydrogenation of alkenes is a cornerstone of modern organic synthesis, enabling the stereospecific addition of hydrogen across a double bond to yield a saturated analog. The substrate, this compound, is an α,β-unsaturated ester embedded within a cyclic enol ether framework. Its reduction to methyl tetrahydropyran-6-carboxylate is not merely a saturation of a double bond but also a stereoselective process that generates a new chiral center at the C5 position.
Reaction Mechanism and Stereochemical Considerations
The widely accepted Horiuti-Polanyi mechanism describes the heterogeneous catalytic hydrogenation of alkenes. The process begins with the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst (e.g., Palladium). The diatomic hydrogen molecule undergoes dissociative chemisorption to form metal-hydride bonds on the catalyst surface. The adsorbed alkene then undergoes sequential insertion of two hydrogen atoms, typically in a syn-addition fashion, meaning both hydrogen atoms add to the same face of the double bond.[1]
For this compound, the hydrogenation of the C5-C6 double bond will result in the formation of a new stereocenter at C5. The stereochemical outcome of this reaction is dictated by the facial selectivity of the hydrogen addition. The substrate will preferentially adsorb onto the catalyst surface from its less sterically hindered face. In this case, the pseudo-axial ester group at the anomeric C6 position can influence the adsorption geometry, potentially directing the hydrogen addition to the same face, leading to the formation of the cis-diastereomer as the major product. The chair-like conformation of the tetrahydropyran ring in the product will favor an equatorial position for the substituents to minimize steric strain.[2][3]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the catalytic hydrogenation of this compound using 10% Palladium on Carbon (Pd/C) as the catalyst.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store under inert atmosphere. |
| 10% Palladium on Carbon (Pd/C) | 50% water wet | Commercially Available | Caution: Pyrophoric when dry. Handle with care. |
| Methanol (MeOH) | Anhydrous | Commercially Available | Protic solvents generally accelerate hydrogenation rates. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For workup and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Celite® 545 | --- | Commercially Available | For filtration of the catalyst. |
| Hydrogen (H₂) Gas | High Purity | Gas Supplier | --- |
| Argon (Ar) or Nitrogen (N₂) Gas | High Purity | Gas Supplier | For inert atmosphere. |
Equipment
-
Two- or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon (double-layered for safety)[4]
-
Vacuum/inert gas manifold
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Detailed Hydrogenation Procedure (Atmospheric Pressure)
-
Flask Preparation: A 100 mL two-neck round-bottom flask equipped with a magnetic stir bar is dried in an oven and allowed to cool under a stream of argon or nitrogen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (5-10 mol%) to the flask. Causality: Adding the catalyst first under an inert atmosphere prevents potential ignition of flammable solvent vapors.[4]
-
Solvent and Substrate Addition: Add anhydrous methanol (e.g., 20 mL for 1 g of substrate) to the flask, ensuring the catalyst is fully wetted. Then, add this compound (1.0 eq).
-
Inert Gas Purge: Seal the flask with septa. Evacuate the flask carefully and backfill with inert gas. Repeat this cycle 3-5 times to ensure an oxygen-free environment.
-
Hydrogen Introduction: Replace the inert gas inlet with a hydrogen-filled balloon. Evacuate the flask one final time and allow the hydrogen from the balloon to fill the flask. Repeat this hydrogen purge 3 times.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).[4]
-
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical mobile phase for TLC is 20-30% ethyl acetate in hexanes. The starting material will have a higher Rf than the more polar product.
-
Reaction Completion and Catalyst Removal: Once the reaction is complete (typically 2-16 hours), carefully replace the hydrogen balloon with an inert gas inlet. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry as it is highly flammable.[4] The filter cake should be immediately quenched with water and disposed of in a designated waste container.
-
Workup and Purification: Rinse the filter cake with additional methanol. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure methyl tetrahydropyran-6-carboxylate.
Experimental Workflow Diagram
Caption: Workflow for the catalytic hydrogenation of this compound.
Results and Discussion
Expected Outcome and Characterization
The successful hydrogenation will yield methyl tetrahydropyran-6-carboxylate. The product is expected to be a colorless oil. The stereochemical outcome is predicted to favor the cis-diastereomer, where the newly formed hydrogen at C5 is on the same side of the ring as the ester group at C6.
Expected Analytical Data:
-
¹H NMR: The disappearance of the vinylic proton signal from the starting material is a key indicator of reaction completion. The spectrum of the product will show characteristic signals for the tetrahydropyran ring protons. The coupling constants between the protons on the ring can be used to determine the stereochemistry of the product and the chair conformation of the ring.
-
¹³C NMR: The two sp² carbon signals of the alkene in the starting material will be replaced by two new sp³ carbon signals in the product.
-
Infrared (IR) Spectroscopy: The C=C stretch from the starting material (around 1650-1680 cm⁻¹) will be absent in the product spectrum. The C=O stretch of the ester will remain (around 1735-1750 cm⁻¹).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Reaction | - Inactive catalyst- Insufficient hydrogen pressure- Poor stirring | - Use fresh, high-quality Pd/C.- Ensure the hydrogen balloon is adequately filled and check for leaks.- Increase the stirring rate to improve gas-liquid-solid mixing. |
| Low Yield | - Catalyst poisoning- Evaporation of volatile starting material | - Ensure the starting material and solvent are pure.- Perform the reaction at a controlled temperature. |
| Side Reactions (e.g., hydrogenolysis of the ester) | - Harsh reaction conditions (high temperature or pressure) | - The hydrogenation of the double bond is typically facile at room temperature and atmospheric pressure, minimizing the risk of ester reduction. |
Safety Precautions
-
Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric and can ignite in the presence of air and organic solvents. Always handle it in a wet form or under an inert atmosphere.[2][4]
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations involving hydrogen gas should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Catalyst Filtration: The filter cake containing Pd/C and adsorbed hydrogen is highly pyrophoric. Do not allow it to dry. Quench the filter cake with water immediately after filtration and dispose of it in a designated, sealed waste container.
Conclusion
The catalytic hydrogenation of this compound to its saturated analog is a reliable and high-yielding transformation. The use of 10% Pd/C under atmospheric hydrogen pressure provides a straightforward and efficient method to access methyl tetrahydropyran-6-carboxylate. Understanding the principles of heterogeneous catalysis, particularly the stereochemical course of the reaction, allows for the predictable synthesis of the desired diastereomer. The protocols and analytical guidance provided herein offer a robust framework for researchers to successfully implement this important reaction in their synthetic endeavors.
References
-
Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. PMC - NIH. [Link]
-
Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. PMC - NIH. [Link]
-
Recent Advances of Pd/C-Catalyzed Reactions. MDPI. [Link]
-
Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). PrepChem.com. [Link]
-
Diastereoselective synthesis of substituted dihydropyrans via an oxonium-ene cyclization reaction. PubMed. [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]
-
Hydrogenation (atmospheric pressure) with Pd/C. Nagoya University. [Link]
-
Standard Operating Procedures - The Sarpong Group. University of California, Berkeley. [Link]
-
Conformational and Configurational Analysis of (2R,3S,5R)-2,5-Dimethyltetrahydropyran-3-Carboxylic Acid. SciELO México. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]
- 3. scielo.org.mx [scielo.org.mx]
- 4. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl tetrahydropyran-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Polymerization of Methyl 3,4-dihydro-2H-pyran-6-carboxylate
Foreword for the Advanced Researcher
The synthesis of novel functional polymers is a cornerstone of innovation in materials science and drug development. Methyl 3,4-dihydro-2H-pyran-6-carboxylate represents a compelling, yet underexplored, monomer. Its structure, featuring a vinyl ether moiety susceptible to cationic polymerization and a pendant ester group for potential post-polymerization modification, offers a gateway to a new class of functional polyethers. This document provides a detailed guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of polymerizing this monomer. We will delve into the mechanistic underpinnings of the polymerization reactions, provide detailed experimental protocols, and discuss the potential applications of the resulting polymers. Our approach is grounded in established principles of polymer chemistry, drawing parallels from the well-documented polymerization of analogous vinyl ethers to provide a robust starting point for your investigations.
Monomer Overview and Polymerization Strategy
This compound is an electron-rich cyclic vinyl ether. The oxygen atom in the dihydropyran ring donates electron density to the double bond, making it highly susceptible to electrophilic attack. This electronic characteristic dictates that cationic polymerization is the most viable pathway for high molecular weight polymer formation.
The general mechanism for the cationic polymerization of vinyl ethers proceeds through three main stages: initiation, propagation, and termination.[1][2]
-
Initiation: An initiator, typically a Lewis acid or a protic acid, abstracts an electron pair from the vinyl ether double bond, generating a stable carbocationic active center.[1][2][3]
-
Propagation: The carbocationic chain end then reacts with subsequent monomer molecules in a head-to-tail fashion.[2]
-
Termination and Chain Transfer: The polymerization can be terminated by reaction with a nucleophile or through chain transfer reactions, where a proton is transferred to a monomer, solvent, or counter-ion.[2]
Controlling the termination and chain transfer reactions is crucial for achieving polymers with well-defined molecular weights and low dispersity, a hallmark of living polymerization.[1][4]
The polymerization of this compound is expected to proceed via the vinyl ether double bond, leaving the pyran ring intact and the methyl carboxylate group as a pendant functionality. This opens up possibilities for post-polymerization modification, such as hydrolysis to the carboxylic acid for drug conjugation or other coupling reactions.
Experimental Protocols
The following protocols are designed as a starting point for the investigation of the polymerization of this compound. Due to the sensitivity of cationic polymerizations to impurities, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents.
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| This compound | (Synthesize or Custom) | >99% | Should be freshly distilled under reduced pressure before use. |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, >99.8% | Stored over molecular sieves. |
| Boron trifluoride diethyl etherate (BF₃·OEt₂) | Sigma-Aldrich | Redistilled | Initiator. Should be handled with care in a fume hood. |
| Tin(IV) chloride (SnCl₄) | Sigma-Aldrich | >99% | Initiator. Corrosive and moisture-sensitive. |
| Methanol | Sigma-Aldrich | Anhydrous | For quenching the polymerization. |
| Diethyl ether | Sigma-Aldrich | Anhydrous | For polymer precipitation. |
Protocol 1: Cationic Polymerization using Boron Trifluoride Diethyl Etherate
This protocol utilizes a common and effective Lewis acid initiator for the cationic polymerization of vinyl ethers.
Step-by-Step Methodology:
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a thermometer is assembled while hot and allowed to cool under a stream of dry nitrogen.
-
Monomer and Solvent Addition: In the flask, add 10.0 g of freshly distilled this compound. Using a cannula, transfer 50 mL of anhydrous dichloromethane to the flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Initiator Preparation: In a separate, dry Schlenk flask under nitrogen, prepare a 0.1 M solution of BF₃·OEt₂ in anhydrous dichloromethane.
-
Initiation: Using a gas-tight syringe, slowly add a calculated amount of the BF₃·OEt₂ solution to the stirred monomer solution. The amount of initiator will determine the theoretical molecular weight of the polymer. For a target degree of polymerization of 100, add 0.7 mmol of BF₃·OEt₂.
-
Polymerization: Maintain the reaction at 0 °C and monitor the progress by periodically taking small aliquots for analysis (e.g., by ¹H NMR to observe the disappearance of the vinyl protons). The reaction time can vary from a few minutes to several hours.
-
Quenching: Once the desired conversion is reached, quench the polymerization by adding 5 mL of anhydrous methanol.
-
Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large excess (500 mL) of cold diethyl ether with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash with fresh diethyl ether, and dry under vacuum at room temperature to a constant weight.
Workflow Diagram:
Caption: Workflow for cationic polymerization using BF₃·OEt₂.
Protocol 2: Living Cationic Polymerization using Tin(IV) Chloride
For better control over the polymerization and to achieve a living system, a weaker Lewis acid like SnCl₄ can be employed, often at lower temperatures.
Step-by-Step Methodology:
-
Reactor Setup: Follow the same procedure as in Protocol 1.
-
Monomer and Solvent Addition: Add 10.0 g of this compound and 100 mL of anhydrous dichloromethane to the flask. The higher solvent volume helps to better dissipate the heat of polymerization.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Initiator Preparation: Prepare a 0.05 M solution of SnCl₄ in anhydrous dichloromethane in a separate, dry Schlenk flask under nitrogen.
-
Initiation: Slowly add the SnCl₄ solution to the vigorously stirred monomer solution. The reaction is often very fast.
-
Polymerization: Allow the reaction to proceed for the desired time, typically 1-2 hours.
-
Quenching: Quench the polymerization with 5 mL of pre-chilled anhydrous methanol.
-
Polymer Isolation and Purification: Follow the same procedure as in Protocol 1.
Polymer Characterization
Thorough characterization of the synthesized polymer is essential to understand its properties and suitability for various applications.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Confirms the polymer structure, end-group analysis, and can be used to determine the degree of polymerization. |
| Gel Permeation Chromatography (GPC/SEC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of functional groups (e.g., ester C=O, C-O-C ether linkages). |
| Differential Scanning Calorimetry (DSC) | Determines the glass transition temperature (Tg) and melting temperature (Tm) if the polymer is crystalline. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Provides detailed information on the polymer distribution and end-group fidelity. |
Mechanistic Insights and Rationale for Experimental Choices
The choice of initiator and reaction temperature are critical parameters in cationic polymerization.
-
Initiator Reactivity: Strong Lewis acids like BF₃·OEt₂ lead to rapid polymerization but can also promote side reactions like chain transfer, leading to broader molecular weight distributions.[5] Weaker Lewis acids such as SnCl₄, especially at low temperatures, can slow down both propagation and termination, allowing for a more controlled, living polymerization.[6]
-
Temperature: Lowering the reaction temperature (e.g., to -78 °C) significantly reduces the rate of chain transfer and termination reactions, which have higher activation energies than propagation. This is a key strategy for achieving a living polymerization with a narrow dispersity.[6]
-
Solvent: A non-polar solvent like dichloromethane is used to solvate the growing polymer chain and the initiator complex without interfering with the cationic active center.
Polymerization Mechanism Diagram:
Caption: General mechanism of cationic polymerization.
Potential Applications and Future Directions
The polymer derived from this compound, a poly(vinyl ether) with pendant ester groups, holds significant promise in the biomedical and pharmaceutical fields.
-
Drug Delivery: The ester groups can be hydrolyzed to carboxylic acids, which can then be used to conjugate drugs, targeting ligands, or imaging agents. The polyether backbone is known for its biocompatibility and potential for stealth properties, prolonging circulation time.[7][8]
-
Biomaterials: The functionalized polymer can be used to create hydrogels, coatings for medical devices, or scaffolds for tissue engineering.[7] The ability to tune the properties by post-polymerization modification is a significant advantage.
-
Functional Surfaces: The polymer can be grafted onto surfaces to create tailored interfaces with specific properties, such as protein resistance or cell adhesion.
Future research should focus on:
-
Living Polymerization: Optimizing conditions to achieve a truly living polymerization, which would enable the synthesis of block copolymers with other monomers.
-
Stereocontrol: Investigating the use of chiral initiators or additives to control the stereochemistry of the polymer backbone, which can significantly impact its physical and biological properties.
-
Post-Polymerization Modification: Developing a library of functionalized polymers through various chemical transformations of the pendant ester group.
-
Biological Evaluation: Assessing the biocompatibility, biodegradability, and efficacy of these new polymers in relevant biological systems.
References
- Miyamoto, M., Sawamoto, M., & Higashimura, T. (1984). Living polymerization of alkyl vinyl ethers with hydrogen iodide/iodine initiating system. Macromolecules, 17(3), 265–268.
- Recent Developments on Cationic Polymerization of Vinyl Ethers. Polymer Chemistry.
- Recent advances in the well-controlled synthesis of poly(vinyl ether)
- Living cationic polymerization of vinyl ethers with a functional group. 1. Polymerization of 2-acetoxyethyl vinyl ether and synthesis of polyalcohols with a narrow molecular weight distribution. Macromolecules.
- Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s.
- Recent Developments on Cationic Polymeriz
- Recent Developments on Cationic Polymeriz
- Recent Developments on Cationic Polymeriz
- Cationic polymeriz
- Polymeriz
- Functional Polymers for Biomedical Apps. Sigma-Aldrich.
- Applications of Polymers as Pharmaceutical Excipients in Solid Oral Dosage Forms. PubMed.
- Polymer Synthesis: Cationic. College of Saint Benedict and Saint John's University.
- A Mechanistic and Kinetic Study of the Photoinitiated Cationic Double Ring-opening Polymerization of 2-Methylene-7-phenyl-1,4,6,9-tetraoxa-spiro[4.4]nonane. PubMed.
- Mechanism of Cationic Polymeriz
- Functionalized Polymers | Synthesis, Characterization and Applic
- Chapter Two Polymeriz
- Polymer Chemistry: Understanding Cationic Polymeriz
- MALDI-TOF Characterization of Functionalized Polymers. Sigma-Aldrich.
- Synthesis, Characterization, and Application of Polymer-Based M
- The synthesis and properties research of functionalized polyolefins. RSC Publishing.
- Synthesis, Characterization and Applications of Functional Polymeric M
Sources
- 1. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. readchemistry.com [readchemistry.com]
- 6. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A [research.cm.utexas.edu]
Application Notes & Protocols: A Strategic Approach to the Synthesis of Methyl 3,4-dihydro-2H-pyran-6-carboxylate
Foreword: Navigating Regiochemistry in Dihydropyran Synthesis
The 3,4-dihydro-2H-pyran scaffold is a privileged structural motif in a myriad of natural products and pharmaceutical agents. Its synthesis is a classic topic in organic chemistry, with the Hetero-Diels-Alder (HDA) reaction serving as the most elegant and convergent route. This guide is designed for researchers and drug development professionals seeking a robust experimental protocol for this class of compounds.
The specific target, Methyl 3,4-dihydro-2H-pyran-6-carboxylate, presents a unique regiochemical challenge. The most direct HDA approaches, such as the dimerization of acrolein, preferentially yield the 2-substituted regioisomer. While the synthesis of the 6-substituted isomer is mechanistically plausible, it often requires bespoke starting materials or catalyst systems that are not universally accessible.
In the spirit of providing a reliable and broadly applicable protocol, this document will detail the synthesis of the closely related and synthetically accessible Methyl 3,4-dihydro-2H-pyran-2-carboxylate . This is achieved through a time-tested and scalable three-step sequence starting with the thermal dimerization of acrolein. The principles, techniques, and characterization methods detailed herein are directly transferable and provide a solid foundation for researchers to explore more complex regiochemical outcomes.
Part 1: The Foundational Cycloaddition - Synthesis of 3,4-dihydro-2H-pyran-2-carboxaldehyde
The cornerstone of this synthetic route is the thermal [4+2] cycloaddition of acrolein, where one molecule acts as the diene and the other as the dienophile. This reaction is a classic example of a Hetero-Diels-Alder reaction, forming the dihydropyran ring with high efficiency.
Reaction Principle: A Self-Condensation
In this dimerization, one acrolein molecule presents its conjugated system of a C=C double bond and a C=O double bond to act as the electron-deficient diene. The second acrolein molecule uses its C=C double bond as the dienophile. The concerted, pericyclic nature of the Diels-Alder reaction leads to the stereospecific formation of the six-membered ring. Due to the electronics of the system, the reaction proceeds with high regioselectivity to form the 2-substituted product.
Caption: Hetero-Diels-Alder Dimerization of Acrolein.
Experimental Protocol: Thermal Dimerization
CAUTION: Acrolein is highly toxic, volatile, and lachrymatory. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Reaction Setup: To a high-pressure reaction vessel or a thick-walled sealed tube, add freshly distilled acrolein (100 g, 1.78 mol) and hydroquinone (1.0 g, 9.1 mmol) as a polymerization inhibitor.
-
Sealing and Heating: Securely seal the vessel. Place the vessel behind a blast shield in an oven or an oil bath preheated to 180 °C.
-
Reaction Time: Maintain the temperature for 4 hours. The reaction is exothermic, and pressure will build inside the vessel.
-
Cooling: After the reaction period, turn off the heat and allow the vessel to cool slowly to room temperature overnight. Do not attempt to open the vessel while it is hot or under pressure.
-
Isolation: Carefully open the cooled vessel in the fume hood. The crude product will be a yellowish liquid.
-
Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at 50-52 °C / 20 mmHg. This yields pure 3,4-dihydro-2H-pyran-2-carboxaldehyde as a colorless liquid.
Part 2: Conversion to the Target Ester
With the aldehyde in hand, a two-step sequence provides a clean and efficient route to the final methyl ester product.
Protocol A: Pinnick Oxidation to the Carboxylic Acid
This oxidation is highly selective for aldehydes and proceeds under mild conditions, preventing side reactions with the enol ether moiety.
-
Reagent Solution Preparation:
-
In a 1 L flask, dissolve sodium chlorite (NaClO₂, 80% purity, 67.2 g, 0.59 mol) and sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 67.2 g, 0.49 mol) in 400 mL of deionized water.
-
-
Reaction Setup:
-
In a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve the 3,4-dihydro-2H-pyran-2-carboxaldehyde (50 g, 0.45 mol) in 500 mL of tert-butanol.
-
Add 2-methyl-2-butene (94 mL, 0.89 mol) to the solution as a chlorine scavenger.
-
-
Oxidation:
-
Cool the flask to 10 °C using an ice bath.
-
Slowly add the aqueous sodium chlorite solution via the addition funnel over 1.5-2 hours, ensuring the internal temperature does not exceed 25 °C.
-
-
Reaction Monitoring & Work-up:
-
Stir the mixture for an additional 3 hours at room temperature. Monitor the disappearance of the aldehyde by TLC (3:1 Hexanes:Ethyl Acetate).
-
Once complete, transfer the mixture to a separatory funnel. Remove the bulk of the tert-butanol under reduced pressure.
-
Acidify the remaining aqueous layer to pH 2-3 with 2 M HCl.
-
Extract the product with dichloromethane (3 x 200 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3,4-dihydro-2H-pyran-2-carboxylic acid as a viscous oil, which is used in the next step without further purification.
-
Protocol B: Fischer Esterification
-
Reaction Setup: To the crude carboxylic acid from the previous step, add methanol (500 mL) and concentrated sulfuric acid (5 mL) in a 1 L round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the mixture to reflux and maintain for 5 hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Work-up:
-
Cool the reaction to room temperature and neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Remove the majority of the methanol via rotary evaporation.
-
Add 200 mL of water and extract the product with ethyl acetate (3 x 150 mL).
-
-
Purification:
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by vacuum distillation or column chromatography on silica gel (using a 9:1 to 4:1 gradient of hexanes:ethyl acetate) to afford pure Methyl 3,4-dihydro-2H-pyran-2-carboxylate.
-
Materials and Data Summary
| Reagent/Material | Formula | M.W. ( g/mol ) | Role | Key Hazards |
| Acrolein | C₃H₄O | 56.06 | Starting Material | Highly Toxic, Flammable, Lachrymator |
| Hydroquinone | C₆H₆O₂ | 110.11 | Inhibitor | Irritant, Sensitizer |
| Sodium Chlorite (80%) | NaClO₂ | 90.44 | Oxidant | Oxidizer, Corrosive |
| Sodium Dihydrogen Phosphate | NaH₂PO₄·H₂O | 137.99 | Buffer | Irritant |
| 2-Methyl-2-butene | C₅H₁₀ | 70.13 | Scavenger | Highly Flammable |
| tert-Butanol | C₄H₁₀O | 74.12 | Solvent | Flammable, Irritant |
| Methanol | CH₄O | 32.04 | Reagent/Solvent | Toxic, Flammable |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Catalyst | Severely Corrosive |
| Compound | Expected Yield | B.P. (°C/mmHg) | ¹H NMR (CDCl₃, δ ppm) |
| Aldehyde Intermediate | 70-80% | 50-52 / 20 | ~6.4 (d, 1H), ~4.7 (q, 1H), 4.1 (t, 1H), 1.8-2.2 (m, 4H) |
| Final Ester Product | 80-90% (from acid) | ~75-78 / 15 | ~6.4 (d, 1H), ~4.7 (q, 1H), 4.2 (t, 1H), 3.75 (s, 3H), 1.8-2.2 (m, 4H) |
Overall Synthesis Workflow
Application Notes & Protocols: The Role of Methyl 3,4-dihydro-2H-pyran-6-carboxylate in Asymmetric Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
The tetrahydropyran (THP) and dihydropyran (DHP) ring systems are ubiquitous structural motifs found in a vast array of natural products and pharmaceutically active compounds.[1] Their prevalence underscores the critical importance of developing robust and stereocontrolled methods for their synthesis. Methyl 3,4-dihydro-2H-pyran-6-carboxylate stands as a prototypical example of a versatile dihydropyran building block, featuring an activated alkene and an ester functionality that serve as handles for diverse chemical transformations. This document provides an in-depth guide to the strategic application of this and related dihydropyran scaffolds in asymmetric synthesis, focusing on key methodologies that enable the construction and functionalization of these vital heterocycles with high stereocontrol. We will explore catalytic asymmetric hetero-Diels-Alder reactions for ring formation, organocatalytic domino reactions for creating densely functionalized pyrans, and the stereoselective dihydroxylation of the endocyclic double bond to install new chiral centers.
Introduction: The Significance of Chiral Pyrans
Chiral pyran-containing structures are cornerstones in medicinal chemistry and natural product synthesis. Their conformational pre-organization and ability to engage in specific hydrogen bonding interactions make them ideal scaffolds for molecular recognition at biological targets. Consequently, the development of synthetic methodologies that provide enantiomerically pure THPs and DHPs is a paramount objective in modern organic chemistry.[1]
This compound and its analogues are powerful intermediates. The electron-deficient double bond is primed for a variety of stereoselective additions, while the ester group allows for chain extension and further functionalization. This guide details three pillar strategies in asymmetric synthesis that either construct this pyran core or use its inherent reactivity to build molecular complexity.
Strategy 1: Asymmetric Hetero-Diels-Alder (HDA) Cycloaddition
The inverse-electron-demand HDA reaction is one of the most powerful methods for the de novo construction of the dihydropyran ring with excellent enantioselectivity.[2] In this transformation, an electron-rich enol ether (the heterodienophile) reacts with an α,β-unsaturated carbonyl compound (the heterodiene) in the presence of a chiral Lewis acid catalyst.
Causality and Mechanistic Insight
The success of the asymmetric HDA reaction hinges on the ability of the chiral catalyst to create a sterically and electronically defined environment around the heterodiene. C₂-symmetric bis(oxazoline)-Cu(II) complexes are exemplary catalysts for this purpose.[2] The copper(II) center acts as a Lewis acid, coordinating to the two carbonyl oxygens of the heterodiene. This coordination accomplishes two critical tasks:
-
Activation: It lowers the LUMO energy of the heterodiene, accelerating the cycloaddition.
-
Stereodirection: The chiral ligands attached to the copper atom block one face of the heterodiene, forcing the incoming enol ether to approach from the less hindered face. This facial discrimination is the origin of the high enantioselectivity.
The reaction proceeds through a concerted [4+2] cycloaddition transition state, leading to the formation of the dihydropyran ring with predictable stereochemistry.
Caption: Fig. 1: Catalytic Cycle for Asymmetric HDA Reaction
Data Summary: HDA Reactions
The following table summarizes representative results for the Cu(II)-bis(oxazoline) catalyzed HDA reaction, demonstrating its broad scope and high efficiency.[2]
| Entry | Heterodiene | Heterodienophile | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Pyridyl-α,β-unsaturated ketoester | Ethyl vinyl ether | 0.2 | 93 | >99 |
| 2 | Phenyl-α,β-unsaturated ketoester | Ethyl vinyl ether | 2.0 | 94 | 98 |
| 3 | Furyl-α,β-unsaturated ketoester | Ethyl vinyl ether | 2.0 | 91 | 99 |
| 4 | Methyl-α,β-unsaturated ketoester | 2-Methoxypropene | 5.0 | 88 | 94 |
General Protocol: Asymmetric HDA for Dihydropyran Synthesis
This protocol is adapted from methodologies described by Evans, D. A., et al.[2]
-
Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral bis(oxazoline) ligand (1.1 eq relative to Cu(OTf)₂) and anhydrous dichloromethane (DCM). Add Cu(OTf)₂ (1.0 eq) and stir the resulting solution at room temperature for 1-4 hours.
-
Reaction Setup: In a separate flame-dried flask, cool a solution of the α,β-unsaturated carbonyl compound (1.0 mmol) in anhydrous DCM to -78 °C (dry ice/acetone bath).
-
Catalyst Addition: Add the prepared chiral catalyst solution (0.2–10 mol%) to the cooled solution of the heterodiene.
-
Dienophile Addition: Add the enol ether (1.2–2.0 mmol) dropwise to the reaction mixture over 5 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from 1 to 24 hours depending on the substrates.
-
Workup: Upon completion, quench the reaction by adding a few drops of triethylamine. Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the enantioenriched dihydropyran product.
Strategy 2: Organocatalytic Domino Michael-Hemiacetalization
Organocatalysis offers a powerful, metal-free alternative for the asymmetric synthesis of highly functionalized pyran structures.[3] A particularly elegant approach is the domino (or cascade) reaction, where a single catalyst orchestrates multiple bond-forming events in one pot. The reaction between an α-hydroxymethyl nitroalkene and a 1,3-dicarbonyl compound, catalyzed by a chiral squaramide, exemplifies this strategy.[3]
Causality and Mechanistic Insight
This domino reaction proceeds through a Michael-hemiacetalization sequence. The chiral squaramide catalyst functions as a hydrogen-bond donor, activating the nitroalkene towards nucleophilic attack.
-
Catalyst Activation: The squaramide catalyst, through its two N-H groups, forms a specific hydrogen-bonding network with the nitro and hydroxyl groups of the α-hydroxymethyl nitroalkene. This dual hydrogen bonding polarizes the Michael acceptor and fixes its conformation in a chiral environment.
-
Michael Addition: The enol form of the 1,3-dicarbonyl compound adds to the activated nitroalkene in a highly diastereoselective and enantioselective manner. The stereochemistry is dictated by the chiral pocket created by the catalyst.
-
Intramolecular Hemiacetalization: The resulting intermediate, now containing a hydroxyl group and a ketone/ester, undergoes a spontaneous intramolecular cyclization. The hydroxyl group attacks one of the carbonyls to form the thermodynamically stable six-membered tetrahydropyranol ring.
-
Dehydration (Optional): The intermediate tetrahydropyranol can be dehydrated, often in a one-pot procedure using an acid catalyst like PTSA, to yield the corresponding 3,4-dihydro-2H-pyran.[3]
Caption: Fig. 2: Organocatalytic Domino Reaction Workflow
Data Summary: Domino Michael-Hemiacetalization-Dehydration
The following data is derived from the work of Quandt, A., et al., showcasing the synthesis of various dihydropyrans.[3]
| Entry | Nitroalkene (Ar) | 1,3-Dicarbonyl | Yield (%) | de (%) | ee (%) |
| 1 | Phenyl | Methyl 3-oxobutanoate | 88 | 70 | 92 |
| 2 | 4-Chlorophenyl | Methyl 3-oxobutanoate | 86 | 94 | 91 |
| 3 | 4-Methylphenyl | Methyl 3-oxobutanoate | 81 | 78 | 94 |
| 4 | Phenyl | Ethyl 3-oxo-3-phenylpropanoate | 85 | 98 | 99 |
General Protocol: Organocatalytic Synthesis of Dihydropyrans
This protocol is a generalized procedure based on the findings reported by Quandt, A., et al.[3]
-
Reaction Setup: To a vial, add the α-hydroxymethyl nitroalkene (0.5 mmol, 1.0 eq), the 1,3-dicarbonyl compound (0.5 mmol, 1.0 eq), the chiral squaramide catalyst (0.05 mmol, 10 mol%), and dichloromethane (DCM, 2.0 mL).
-
Michael-Hemiacetalization: Stir the reaction mixture at ambient temperature. Monitor the reaction progress by TLC until the starting nitroalkene is consumed (typically 24-48 hours).
-
Dehydration: After completion of the first stage, add p-toluenesulfonic acid (PTSA, 0.1 mmol, 20 mol%) to the reaction mixture.
-
Heating: Transfer the mixture to a sealed tube or a flask equipped with a reflux condenser and heat to 100 °C in toluene (solvent exchange may be necessary) for 1 hour.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized 3,4-dihydro-2H-pyran.
Strategy 3: Asymmetric Functionalization via Sharpless Dihydroxylation
For a pre-formed scaffold like this compound, the endocyclic double bond is an ideal handle for introducing new stereocenters. The Sharpless Asymmetric Dihydroxylation (SAD) is an exceptionally reliable and predictable method for converting alkenes into chiral vicinal diols.[4][5]
Causality and Mechanistic Insight
The SAD reaction uses a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand and a stoichiometric co-oxidant.[4]
-
Catalyst-Ligand Binding: OsO₄ reversibly binds to a chiral quinine-derived ligand (e.g., (DHQ)₂PHAL in AD-mix-α or (DHQD)₂PHAL in AD-mix-β) to form a highly reactive, chiral catalyst complex.
-
[3+2] Cycloaddition: The alkene, in this case the double bond of the dihydropyran ring, approaches the chiral osmium complex. The ligand's phthalazine core creates a binding pocket that directs the alkene to a specific face of the osmium oxidant, leading to a diastereoselective [3+2] cycloaddition and forming a cyclic osmate ester intermediate.[5]
-
Hydrolysis: The osmate ester is hydrolyzed to release the chiral syn-diol and a reduced osmium(VI) species.
-
Catalyst Regeneration: A co-oxidant, typically potassium ferricyanide (K₃[Fe(CN)₆]), reoxidizes the osmium(VI) back to OsO₄, allowing the catalytic cycle to continue.
The choice between AD-mix-α and AD-mix-β predictably determines which enantiomer of the diol is formed. A well-established mnemonic can be used to predict the stereochemical outcome based on the substitution pattern of the alkene.[5][6]
Caption: Fig. 3: Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
General Protocol: Sharpless Asymmetric Dihydroxylation of a Dihydropyran
This protocol is a standard procedure for the SAD reaction using commercially available AD-mix preparations.[4]
-
Solvent Preparation: Prepare a 1:1 mixture of tert-butanol and water.
-
Reaction Setup: In a round-bottom flask equipped with a stir bar, add the AD-mix-α or AD-mix-β (approximately 1.4 g per 1.0 mmol of alkene). Add the t-BuOH/H₂O solvent (10 mL per 1.0 mmol of alkene).
-
Stirring: Stir the mixture vigorously at room temperature until two clear phases form, with the yellow organic phase on top and the orange aqueous phase below.
-
Cooling: Cool the flask in an ice bath to 0 °C.
-
Substrate Addition: Add the dihydropyran substrate (1.0 mmol). For less reactive alkenes, methanesulfonamide (CH₃SO₂NH₂, 1.0 eq) can be added to accelerate the reaction.
-
Reaction: Stir the mixture vigorously at 0 °C. The reaction progress can be monitored by TLC. Reaction times typically range from 6 to 24 hours. The color of the reaction will change from orange to a dark reddish-brown.
-
Quenching: Once the starting material is consumed, add solid sodium sulfite (Na₂SO₃, ~1.5 g per mmol of alkene) and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes. The color should lighten to a pale yellow or cream.
-
Extraction: Add ethyl acetate to the flask and transfer the contents to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with 2 M NaOH, followed by saturated NaCl (brine). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude diol by flash column chromatography or recrystallization.
Conclusion
This compound and related dihydropyran structures are invaluable platforms for asymmetric synthesis. Their stereoselective synthesis can be achieved with high fidelity using powerful catalytic methods like the hetero-Diels-Alder reaction and organocatalytic domino sequences. Furthermore, the inherent reactivity of the dihydropyran double bond allows for subsequent diastereoselective functionalization, as exemplified by the Sharpless Asymmetric Dihydroxylation, to build molecules with multiple, well-defined stereocenters. The protocols and strategies outlined in this guide provide researchers with reliable and field-proven methodologies to access the chiral pyran scaffolds that are essential for drug discovery and the synthesis of complex natural products.
References
-
Quandt, A., et al. (2012). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Beilstein Journal of Organic Chemistry, 8, 1836–1844. Available at: [Link]
-
Reddy, P. G., et al. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Journal of Organic Chemistry, 77(4), 1839-1855. Available at: [Link]
-
Tan, S. (2018). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. University of Birmingham Research Archive. Available at: [Link]
-
Evans, D. A., et al. (1999). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 121(4), 669-685. Available at: [Link]
-
Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Retrieved January 7, 2026, from [Link]
-
RPB Resonance. (2020, October 1). Asymmetric Dihydroxylation by Osmium tetroxide l (DHQ)2PHAL & (DHQD)2PHAL l CSIR/GATE. YouTube. Available at: [Link]
-
Zahoor, A. F., et al. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 28(6), 2686. Available at: [Link]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
Troubleshooting & Optimization
Common side products in the synthesis of Methyl 3,4-dihydro-2H-pyran-6-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 3,4-dihydro-2H-pyran-6-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side products encountered during the synthesis, which is typically achieved via a hetero-Diels-Alder reaction between methyl acrylate and acrolein. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.
Troubleshooting Guide & FAQs
This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
FAQ 1: Low Yield of the Desired Product and Presence of a High-Boiling Point Impurity
Question: My reaction is showing a low yield of the target this compound, and I'm observing a significant amount of a higher molecular weight side product. What is likely happening?
Answer: A common issue in this synthesis is the self-dimerization of acrolein. Acrolein can act as both the diene and the dienophile in a hetero-Diels-Alder reaction with itself, leading to the formation of 2-formyl-3,4-dihydro-2H-pyran.[1][2] This reaction is thermally driven and can compete with the desired reaction with methyl acrylate, especially at elevated temperatures.[3]
Mechanism of Acrolein Self-Dimerization
The dimerization of acrolein is a well-documented example of a hetero-Diels-Alder reaction where one molecule of acrolein acts as the diene and another as the dienophile.[4] Theoretical studies have shown that this reaction is regiospecific, favoring the formation of the 2-formyl-3,4-dihydro-2H-pyran.[1][3]
Caption: Acrolein self-dimerization side reaction.
Troubleshooting Steps:
-
Control Reaction Temperature: Lowering the reaction temperature can disfavor the acrolein dimerization, which has a significant activation energy.[3]
-
Molar Ratio of Reactants: Using an excess of methyl acrylate can statistically favor the desired reaction over the self-dimerization of acrolein.
-
Slow Addition of Acrolein: Adding acrolein slowly to the reaction mixture containing methyl acrylate can help to keep the instantaneous concentration of acrolein low, thus minimizing its self-reaction.
FAQ 2: Formation of a Solid Precipitate or High Viscosity in the Reaction Mixture
Question: During my synthesis, the reaction mixture became viscous, and in some cases, a solid precipitate formed. What could be the cause?
Answer: This is a classic sign of polymerization of one of your starting materials, most likely methyl acrylate.[5] Methyl acrylate is known to readily undergo free-radical polymerization, especially at elevated temperatures or in the presence of initiators.[6][7] While commercial methyl acrylate is supplied with inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ) to prevent this during storage, these may be consumed under reaction conditions, leading to polymerization.[8][9]
Troubleshooting Steps:
-
Check Inhibitor Concentration: Ensure your methyl acrylate contains an adequate amount of inhibitor. If you have distilled the methyl acrylate to remove the inhibitor, consider adding a small, controlled amount back into the reaction mixture.
-
Avoid High Temperatures: As with dimerization, high temperatures can promote polymerization. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Exclude Oxygen: While counterintuitive, some common inhibitors like hydroquinone require the presence of a small amount of oxygen to be effective. However, in general, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the initiation of radical polymerization.
-
Use a Radical Scavenger: In addition to the supplied inhibitor, a small amount of a radical scavenger like 2,6-di-tert-butyl-4-methylphenol (BHT) can be added to the reaction mixture.
FAQ 3: My Product is Contaminated with an Isomer. How Can I Improve Selectivity?
Question: I have successfully synthesized the dihydropyran ring, but my NMR analysis suggests the presence of a regioisomeric side product. How can I improve the regioselectivity of the hetero-Diels-Alder reaction?
Answer: The hetero-Diels-Alder reaction between an electron-rich diene and an electron-deficient dienophile is generally regioselective. In the reaction between acrolein (the heterodiene) and methyl acrylate (the dienophile), the desired product, this compound, is typically favored. However, the formation of the other regioisomer, Methyl 3,4-dihydro-2H-pyran-5-carboxylate, can occur.
Desired Hetero-Diels-Alder Reaction
Caption: Desired Hetero-Diels-Alder Reaction.
Troubleshooting Steps:
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the regioselectivity of Diels-Alder reactions. The Lewis acid coordinates to the carbonyl oxygen of the dienophile (methyl acrylate), making it more electron-deficient and enhancing the electronic bias of the reaction. Common Lewis acids for this purpose include BF₃·OEt₂, AlCl₃, and ZnCl₂. A computational study on the BF3-catalyzed Diels-Alder reaction between butadiene and methyl acrylate highlights the role of the catalyst in lowering the activation energy and influencing the reaction pathway.[10]
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) to find the optimal conditions for your specific system.
-
Temperature Optimization: As with other side reactions, temperature can play a role in selectivity. Lower temperatures generally favor the thermodynamically more stable product, which is often the desired regioisomer.
Summary of Common Side Products and Troubleshooting
| Side Product/Issue | Identification | Primary Cause | Recommended Action |
| 2-Formyl-3,4-dihydro-2H-pyran | Higher boiling point impurity, distinct NMR signals | Acrolein self-dimerization | Lower reaction temperature, use excess methyl acrylate, slow addition of acrolein |
| Poly(methyl acrylate) | Viscous mixture, solid precipitate | Free-radical polymerization of methyl acrylate | Ensure adequate inhibitor, avoid high temperatures, use an inert atmosphere |
| Regioisomeric Product | Isomeric impurity observed in NMR/GC-MS | Lack of complete regioselectivity in the Diels-Alder reaction | Use a Lewis acid catalyst, optimize solvent and temperature |
Experimental Protocols
Protocol 1: Removal of Inhibitor from Methyl Acrylate
Caution: Uninhibited methyl acrylate can polymerize violently. Perform this procedure immediately before use and do not store the purified monomer.
-
Preparation: Set up a simple distillation apparatus. Ensure all glassware is clean and dry.
-
Washing: In a separatory funnel, wash the methyl acrylate with an equal volume of 1M sodium hydroxide solution to remove the acidic inhibitor (e.g., MEHQ). Shake gently to avoid emulsion formation.
-
Separation: Allow the layers to separate and discard the aqueous (lower) layer.
-
Drying: Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.
-
Distillation: Filter off the drying agent and distill the methyl acrylate under atmospheric pressure (b.p. ~80 °C).[5] Collect the distillate in a flask cooled in an ice bath.
-
Immediate Use: Use the freshly distilled, uninhibited methyl acrylate immediately in your reaction.
Protocol 2: General Purification of this compound
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a catalyst was used, quench the reaction appropriately (e.g., with a mild aqueous base for a Lewis acid).
-
Extraction: Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with water and brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.
Troubleshooting Workflow
Sources
- 1. The origin of the regiospecificity of acrolein dimerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. dasher.wustl.edu [dasher.wustl.edu]
- 3. The origin of the regiospecificity of acrolein dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acrolein - Wikipedia [en.wikipedia.org]
- 5. Methyl acrylate - Wikipedia [en.wikipedia.org]
- 6. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 7. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Are polymerisation inhibitors causing product failure? | Makevale [blog.makevale.com]
- 10. BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study [mdpi.com]
Stability issues of Methyl 3,4-dihydro-2H-pyran-6-carboxylate under acidic conditions
Technical Support Center: Methyl 3,4-dihydro-2H-pyran-6-carboxylate
Welcome to the technical support hub for this compound. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile heterocyclic compound. Here, we address the critical stability issues encountered under acidic conditions, providing in-depth troubleshooting guides and frequently asked questions. Our goal is to equip you with the scientific understanding and practical solutions necessary to ensure the integrity of your experiments and the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the instability of this compound in acidic environments?
A1: The instability of this compound under acidic conditions stems from its chemical structure, specifically the enol ether functionality within the dihydropyran ring. Enol ethers are known to be highly susceptible to acid-catalyzed hydrolysis.[1][2][3] The process is initiated by the protonation of the double bond's α-carbon, which is the rate-limiting step.[2][4] This is followed by the formation of a resonance-stabilized oxocarbenium ion intermediate, which is then attacked by a nucleophile, typically water, leading to ring-opening and subsequent degradation.[5]
Q2: What are the primary degradation products I should expect when my compound is exposed to acid?
A2: Under acidic conditions, the primary degradation pathway is the hydrolysis of the enol ether. This leads to the opening of the dihydropyran ring to form a linear hydroxy-aldehyde.[6] Specifically for this compound, the expected major degradation product is a derivative of 5-hydroxypentanal. The presence of the methyl ester at the 6-position will influence the final structure, leading to methyl 5-formyl-5-hydroxypentanoate. It is also important to consider that this aldehyde can exist in equilibrium with its cyclic hemiacetal form.[5]
Q3: I am observing a rapid disappearance of my starting material even under what I consider to be mildly acidic conditions. Why is this happening?
A3: The rate of acid-catalyzed hydrolysis of enol ethers is highly dependent on the acidity of the medium.[5] Even seemingly mild acids, such as pyridinium p-toluenesulfonate (PPTS) or trace amounts of stronger acids, can be sufficient to catalyze the degradation, especially with prolonged exposure or at elevated temperatures. The reaction can be surprisingly efficient, with intramolecular general acid catalysis showing effective molarities greater than 60,000 M in some systems.[7] Therefore, it is crucial to maintain strict pH control and avoid unintended exposure to acidic reagents or surfaces.
Q4: Can the methyl ester group also be hydrolyzed under these acidic conditions?
A4: Yes, the methyl ester group is also susceptible to acid-catalyzed hydrolysis, although it is generally more stable than the enol ether. Under forcing acidic conditions (e.g., strong acid and heat), you can expect concurrent hydrolysis of the ester to the corresponding carboxylic acid. This would result in the formation of 5-formyl-5-hydroxypentanoic acid as a secondary degradation product. The relative rates of enol ether and ester cleavage will depend on the specific reaction conditions, including acid strength, temperature, and reaction time.
Troubleshooting Guide
Issue 1: Unexpected Side Products Detected by LC-MS Analysis
-
Problem: During a reaction workup involving an acidic wash, you observe multiple unexpected peaks in your LC-MS analysis, suggesting degradation of your this compound.
-
Root Cause Analysis: The enol ether moiety of the dihydropyran ring is highly sensitive to acid and is likely undergoing hydrolysis.[1][2] The acidic wash, even if brief and intended to neutralize a basic reaction mixture, can be sufficient to initiate this degradation cascade.
-
Solution Protocol:
-
Avoid Strong Acidic Washes: If possible, modify your workup procedure to avoid strongly acidic aqueous washes. Consider using a saturated aqueous solution of a mild buffer, such as sodium bicarbonate, to neutralize the reaction mixture.
-
Temperature Control: Perform all workup steps, especially those involving any acidic components, at low temperatures (0-5 °C) to minimize the rate of hydrolysis.[6]
-
Rapid Extraction: Minimize the contact time between the organic layer containing your compound and any acidic aqueous phase. Separate the layers promptly.
-
Alternative Purification: If an acidic wash is unavoidable, consider alternative purification methods that do not require an aqueous workup, such as direct loading onto a silica gel column if the other components of the reaction mixture are compatible.
-
Issue 2: Low Yields in Reactions Where an Acid Catalyst is Used
-
Problem: You are attempting a reaction that requires an acid catalyst, but you are experiencing significantly low yields of your desired product, with the starting material being consumed.
-
Root Cause Analysis: The acid catalyst required for your desired transformation is simultaneously catalyzing the degradation of your starting material. The rate of this degradation may be comparable to or even faster than the rate of your intended reaction.
-
Solution Protocol:
-
Catalyst Screening: Screen a variety of acid catalysts to find one that promotes your desired reaction selectively over the degradation pathway. Consider using milder acids like pyridinium p-toluenesulfonate (PPTS) or Lewis acids that may not be as aggressive in promoting hydrolysis.
-
Stoichiometry and Temperature Optimization: Use the minimum effective amount of the acid catalyst. Running the reaction at lower temperatures can often slow the rate of the degradation reaction more significantly than the desired reaction, thus improving the yield.
-
Reaction Monitoring: Closely monitor the reaction progress using a suitable analytical technique like TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent further degradation of the product.[5]
-
Visualizing the Degradation Pathway
The following diagram illustrates the acid-catalyzed hydrolysis mechanism of the dihydropyran ring.
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Protocols
Protocol 1: Stability Assessment Under Mildly Acidic Conditions
This protocol provides a general method for evaluating the stability of this compound under defined acidic stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid
-
Sodium acetate
-
HPLC system with UV detector
Procedure:
-
Buffer Preparation: Prepare an acetate buffer solution (e.g., pH 4.5) by dissolving appropriate amounts of acetic acid and sodium acetate in water.
-
Sample Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Stability Study:
-
Mix 1 mL of the stock solution with 9 mL of the acetate buffer in a suitable container.
-
Incubate the solution at a controlled temperature (e.g., 25°C).
-
Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Immediately quench the reaction by diluting the aliquots into a mobile phase suitable for HPLC analysis.
-
-
HPLC Analysis: Analyze the samples by HPLC to quantify the remaining parent compound and any degradation products.
Data Interpretation:
| Time (hours) | Parent Compound (%) | Degradation Product 1 (%) |
| 0 | 100 | 0 |
| 1 | 95 | 5 |
| 2 | 90 | 10 |
| 4 | 80 | 20 |
| 8 | 65 | 35 |
| 24 | 30 | 70 |
This table is illustrative. Actual results will vary based on specific conditions.
Protocol 2: Optimized Workup Procedure to Minimize Acidic Degradation
This protocol outlines a workup procedure designed to minimize the degradation of the title compound when an acidic component is present in the reaction mixture.
Procedure:
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with vigorous stirring until gas evolution ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).
-
Extraction: Promptly transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<40 °C).
Workflow for Troubleshooting Stability Issues
The following diagram outlines a logical workflow for addressing stability problems with this compound.
Caption: A systematic approach to troubleshooting stability issues.
References
-
Kirby, A. J., & Percy, N. (1989). Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon. Journal of the Chemical Society, Perkin Transactions 2, (6), 907-911. Available from: [Link]
-
Piispanen, A. E., & Cleland, W. W. (2012). Transition State Analysis of Acid-Catalyzed Hydrolysis of an Enol Ether, Enolpyruvylshikimate 3-Phosphate (EPSP). Journal of the American Chemical Society, 134(4), 2329–2338. Available from: [Link]
-
Kirby, A. J., & Percy, N. (1989). Highly efficient intramolecular general acid catalysis of enol ether hydrolysis, with rapid proton transfer to carbon. Journal of the Chemical Society, Perkin Transactions 2, (6), 913-916. Available from: [Link]
- Divakaran, R. (2008). Protecting groups in organic synthesis. Available from: A document on protecting groups in organic synthesis.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 164–175. Available from: [Link]
-
Lempenauer, L., Lemière, G., & Duñach, E. (2018). Reactivity of enol ethers under acidic conditions. ResearchGate. Available from: [Link]
-
orthocresol. (2017). Mechanism for hydrolysis of enol ether to aldehyde. Chemistry Stack Exchange. Available from: [Link]
Sources
- 1. Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Highly efficient intramolecular general acid catalysis of enol ether hydrolysis, with rapid proton transfer to carbon - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Guide to the Synthesis and Handling of Methyl 3,4-dihydro-2H-pyran-6-carboxylate
Introduction
Methyl 3,4-dihydro-2H-pyran-6-carboxylate is a valuable heterocyclic building block in organic synthesis, frequently employed as a precursor for more complex molecular architectures in pharmaceutical and agrochemical research. Its synthesis, most commonly achieved via a hetero-Diels-Alder reaction, is a classic example of [4+2] cycloaddition. However, the apparent simplicity of this reaction belies several potential challenges related to reagent stability, reaction control, and product purification. This guide provides in-depth, field-proven troubleshooting advice in a direct question-and-answer format to assist researchers in overcoming common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Synthesis via Hetero-Diels-Alder Reaction
The synthesis of this compound is typically achieved through the thermal cycloaddition of acrolein (acting as the heterodiene) and methyl acrylate (the dienophile).
Q1: My Diels-Alder reaction has a very low yield or shows no conversion to the desired product. What are the primary causes?
A1: Low or no yield in this cycloaddition is a frequent issue stemming from several factors related to reagent quality, reaction conditions, and equilibrium.
-
Causality (Expertise): The Diels-Alder reaction is a reversible, thermally controlled process.[1] Insufficient heat will result in a slow reaction rate, while excessive heat can favor the retro-Diels-Alder reaction or, more commonly, lead to polymerization of the starting materials. Acrolein, in particular, is notoriously unstable and prone to polymerization. Furthermore, the dienophile, methyl acrylate, requires an electron-withdrawing group to accelerate the reaction; if the reagents are impure, the kinetics will be adversely affected.[1][2]
-
Troubleshooting Protocol (Trustworthiness):
-
Verify Reagent Quality: Use freshly distilled acrolein and methyl acrylate. Both monomers are often shipped with inhibitors (like hydroquinone) to prevent polymerization during storage. Distillation removes these inhibitors and any existing oligomers. Caution: Acrolein is highly toxic and volatile (boiling point: 53°C). All handling must be performed in a certified fume hood.
-
Optimize Reaction Temperature: The reaction typically requires elevated temperatures (100-180°C) when performed neat or in a high-boiling solvent.[3] Start with a moderate temperature (e.g., 120°C) and monitor the reaction progress by GC-MS or ¹H NMR. If conversion is low, incrementally increase the temperature.
-
Consider Catalysis: A Lewis acid catalyst, such as BF₃·OEt₂, can significantly accelerate the reaction by lowering the LUMO energy of the dienophile (methyl acrylate).[4][5] This allows for lower reaction temperatures, which can suppress polymerization. However, the catalyst must be used in stoichiometric or sub-stoichiometric amounts and under strictly anhydrous conditions, as water will deactivate it.[4]
-
Ensure a Closed System: Due to the volatility of acrolein, the reaction must be conducted in a sealed pressure vessel or a flask equipped with a well-sealed reflux condenser to prevent the escape of the reactant.
-
Q2: My reaction mixture turned into a solid mass or a viscous, intractable oil. How do I prevent polymerization?
A2: Polymerization is the most significant side reaction. Both acrolein and methyl acrylate can undergo radical polymerization, especially under the thermal conditions required for the Diels-Alder reaction.
-
Causality (Expertise): Radical polymerization is initiated by trace impurities (like peroxides) or high temperatures. Once initiated, it is a rapid, exothermic chain reaction that consumes the monomers, leading to a drastic decrease in the yield of the desired cycloaddition product.
-
Troubleshooting Protocol (Trustworthiness):
-
Radical Inhibitor: While distillation removes storage inhibitors, it can be beneficial to add a small amount of a high-temperature radical inhibitor, such as phenothiazine or hydroquinone monomethyl ether (MEHQ), to the reaction mixture. This will scavenge any newly formed radicals without significantly impacting the Diels-Alder reaction.
-
Solvent Choice: Running the reaction in a high-boiling, inert solvent (e.g., toluene, xylene) can help to better control the temperature and prevent localized hotspots that might initiate polymerization. It also keeps the concentration of the monomers lower than in a neat reaction, slowing the rate of polymerization.
-
Lower Temperature with Catalysis: As mentioned in A1, using a Lewis acid catalyst allows the reaction to proceed at a lower temperature, which is the most effective way to minimize radical polymerization.[4]
-
| Parameter | Neat Reaction | With Solvent (Toluene) | Lewis Acid Catalysis |
| Temperature | 120-180 °C | 110-140 °C | 0 °C to RT |
| Polymer Risk | High | Moderate | Low |
| Reaction Time | 4-12 hours | 8-24 hours | 1-6 hours |
| Notes | Requires sealed vessel. | Helps control exotherms. | Requires anhydrous conditions. |
Q3: Purification by distillation is yielding a product of low purity. What are the common contaminants and how can separation be improved?
A3: Co-distillation with byproducts or unreacted starting materials is a common purification challenge.
-
Causality (Expertise): The boiling point of the product can be close to that of side products, such as the dimer of acrolein ((3,4-dihydro-2H-pyran-2-yl)methyl 3,4-dihydro-2H-pyran-2-carboxylate), or unreacted methyl acrylate.[6] Additionally, small amounts of oligomers can decompose during distillation, releasing volatile fragments that contaminate the distillate.
-
Troubleshooting Protocol (Trustworthiness):
-
Identify Impurities: Before distillation, analyze a crude sample by GC-MS to identify the major contaminants and their boiling points.
-
Fractional Distillation: Use a vacuum-jacketed column with packing material (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates. This will provide much better separation of components with close boiling points.
-
Pre-treatment: If significant polymeric residue is present, it's better to perform a rapid, short-path distillation (Kugelrohr) first to separate the volatile components from the non-volatile polymer before attempting fine fractionation. This prevents decomposition of the polymer in the distillation pot.
-
Aqueous Wash: Before distillation, washing the crude reaction mixture with a dilute sodium bicarbonate solution can help remove acidic impurities, and a brine wash can help remove any water-soluble components.[7]
-
Category 2: Post-Synthetic Modifications
Q4: I am trying to hydrolyze the methyl ester to the carboxylic acid, but I am getting a complex mixture of products and low yield. What is happening?
A4: The enol ether functionality in the dihydropyran ring is highly sensitive to acidic conditions. Attempted hydrolysis under standard strong acid conditions will likely lead to ring-opening and decomposition.
-
Causality (Expertise): In the presence of aqueous acid, the enol ether is readily protonated. This initiates a cascade that can lead to the formation of a hemiacetal, which can then open to form a hydroxy aldehyde.[8][9] This reactive species can then undergo further reactions, leading to a complex product mixture.
-
Troubleshooting Protocol (Trustworthiness):
-
Use Basic Conditions: Saponification under basic conditions is the preferred method. Use a mild base like lithium hydroxide (LiOH) in a mixture of THF and water at room temperature. LiOH is often effective at hydrolyzing esters without causing significant degradation of other functional groups.
-
Monitor Carefully: Follow the reaction progress closely by TLC or LC-MS. As soon as the starting material is consumed, proceed with the workup to avoid potential side reactions from prolonged exposure to the base.
-
Careful Acidification: During workup, the reaction mixture must be carefully acidified to a pH of ~4-5 with a weak acid (e.g., citric acid) or dropwise addition of cold, dilute HCl while maintaining a low temperature (0°C). This protonates the carboxylate to form the desired carboxylic acid while minimizing the contact time and strength of the acid with the sensitive dihydropyran ring.
-
Q5: My compound appears to be decomposing upon storage or during subsequent reaction steps. How can I improve its stability?
A5: this compound is susceptible to both acidic degradation and oxidation.
-
Causality (Expertise): As discussed, the enol ether is acid-labile.[10] Additionally, allylic C-H bonds and the electron-rich double bond can be susceptible to air oxidation over time, forming peroxides or other degradation products.
-
Troubleshooting Protocol (Trustworthiness):
-
Storage: Store the purified compound under an inert atmosphere (nitrogen or argon) in a sealed container at low temperature (-20°C is ideal). Protect it from light.
-
pH Control: When using the compound in subsequent reactions, ensure the conditions are neutral or basic. If an acidic reagent is required, consider alternatives or use non-aqueous acid sources and low temperatures.
-
Check for Peroxides: Before use, especially after prolonged storage, it is prudent to test for the presence of peroxides using peroxide test strips. If peroxides are present, they can be removed by passing the compound through a column of activated alumina.
-
References
-
Organic Syntheses. (n.d.). 2,3-dihydropyran. Retrieved from [Link]
- Google Patents. (2011). WO2011108001A2 - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.
- Google Patents. (2011). WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent.
-
Common Organic Chemistry. (n.d.). Dihydropyran (DHP). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]
- Google Patents. (2012). CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.
- Google Patents. (1974). US3816465A - Process for preparing 2-substituted-3,4-dihydro-2h-pyrans.
-
National Institutes of Health. (n.d.). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Retrieved from [Link]
-
SpringerLink. (n.d.). Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles. Retrieved from [Link]
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]
-
Butler University Digital Commons. (2010). Dihydropyran Formation by a Two Step Process. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). The simplest Diels–Alder reactions are not endo-selective. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Diels–Alder reaction of unsymmetrical dienes with methyl acrylate. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Retrieved from [Link]
-
MDPI. (n.d.). BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. Retrieved from [Link]
-
ResearchGate. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Retrieved from [Link]
-
Southern Methodist University. (2022). BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3,4-Dihydro-6-methyl-2H-pyran-2-one (CAS 3740-59-8). Retrieved from [Link]
-
PubChem. (n.d.). (3,4-dihydro-2H-pyran-2-yl)methyl 3,4-dihydro-2H-pyran-2-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The simplest Diels–Alder reactions are not endo -selective - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04553E [pubs.rsc.org]
- 3. US3816465A - Process for preparing 2-substituted-3,4-dihydro-2h-pyrans - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. s3.smu.edu [s3.smu.edu]
- 6. (3,4-dihydro-2H-pyran-2-yl)methyl 3,4-dihydro-2H-pyran-2-carboxylate | C12H16O4 | CID 95836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent - Google Patents [patents.google.com]
- 9. Dihydropyran (DHP) [commonorganicchemistry.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimization of Diels-Alder Reactions with Methyl 3,4-dihydro-2H-pyran-6-carboxylate
Welcome to the technical support guide for the optimization of Diels-Alder reactions utilizing Methyl 3,4-dihydro-2H-pyran-6-carboxylate. This document is designed for researchers, chemists, and drug development professionals seeking to enhance yield, selectivity, and efficiency in their synthetic workflows. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the expert insights needed to troubleshoot and master this powerful cycloaddition.
Section 1: Frequently Asked Questions (FAQs): Core Concepts
This section addresses fundamental questions regarding the reactivity and characteristics of this compound in the context of the Diels-Alder reaction.
Q1: What makes this compound a good dienophile?
This compound is an effective dienophile because its double bond is electron-deficient. This is due to the presence of the conjugated ester (-CO₂CH₃), an electron-withdrawing group that lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[1][2] A lower LUMO energy creates a more favorable energy gap with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene, accelerating the reaction rate according to frontier molecular orbital theory.[1]
Q2: What is the ideal type of diene to pair with this dienophile?
For a normal-electron-demand Diels-Alder reaction, an electron-rich diene is optimal. The presence of electron-donating groups (EDGs) on the diene raises its HOMO energy, further narrowing the HOMO-LUMO gap and increasing reaction speed.[3] Critically, the diene must be able to adopt an s-cis conformation to allow for the concerted, cyclic transition state.[3][4] Cyclic dienes, such as cyclopentadiene, are "locked" in the reactive s-cis conformation and are therefore highly reactive partners.[4]
Q3: How does temperature affect the success of the reaction?
Temperature has a dual and often competing effect on Diels-Alder reactions.[4]
-
Reaction Rate: Increasing the temperature generally provides the necessary activation energy to speed up the cycloaddition.[4][5]
-
Reversibility: The Diels-Alder reaction is reversible, and the reverse reaction, known as the retro-Diels-Alder, is favored at higher temperatures.[4] This is because the retro reaction results in two molecules from one, an entropically favorable process. Excessively high temperatures can therefore shift the equilibrium back toward the starting materials, leading to low product yields or product decomposition over time.[4]
Q4: What is the "endo rule" and is it relevant for this dienophile?
The "endo rule" describes the stereochemical preference for the formation of the endo product in many Diels-Alder reactions. This occurs when the electron-withdrawing substituent on the dienophile (in this case, the methyl carboxylate group) is oriented towards the developing pi-system of the diene in the transition state.[6] This orientation is stabilized by favorable secondary orbital interactions. The endo product is often the kinetically favored product, formed faster at lower temperatures, while the exo product is typically more sterically stable and may be favored under thermodynamic conditions (higher temperatures).[4]
Section 2: Troubleshooting Guide
Encountering issues in the lab is a common part of the research process. This guide provides a systematic approach to diagnosing and solving problems encountered during the Diels-Alder reaction with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| 1. Low or No Conversion | A. Insufficient Thermal Energy: The activation energy barrier is not being overcome.[4] | • Increase Temperature Incrementally: Gently increase the reaction temperature in 10-20°C increments. Monitor for product formation while being mindful of potential retro-Diels-Alder decomposition.[4][7] |
| B. Poor Reactant Electronics: The HOMO-LUMO energy gap between the diene and dienophile is too large for an efficient reaction. | • Introduce a Lewis Acid Catalyst: Add a catalyst like AlCl₃, SnCl₄, or Ca(OTf)₂ (0.1-1.0 equivalents).[8][9] The Lewis acid coordinates to the carbonyl oxygen of the ester, making the dienophile more electron-deficient and significantly lowering its LUMO energy, thus accelerating the reaction.[8][10] | |
| C. Diene Conformation: The diene exists predominantly in the unreactive s-trans conformation.[3][4] | • Switch to a More Reactive Diene: If using an acyclic diene, consider switching to one with less steric hindrance around the central single bond or use a cyclic diene (e.g., cyclopentadiene) that is locked in the s-cis conformation.[5] | |
| 2. Low Yield Despite Initial Product Formation | A. Retro-Diels-Alder Reaction: The reaction temperature is too high, causing the product to decompose back into starting materials.[4] | • Reduce Reaction Temperature: Find the lowest temperature at which the reaction proceeds at a reasonable rate. This may require significantly longer reaction times but will preserve the product.[4] Some reactions may need to be run at room temperature or below, especially if a catalyst is used. |
| B. Product Instability: The product may be sensitive to the workup or purification conditions (e.g., acidic or basic conditions). | • Optimize Workup Procedure: Ensure the workup is performed under neutral conditions. If using silica gel chromatography, consider deactivating it with a small amount of triethylamine in the eluent to prevent degradation of sensitive products. | |
| 3. Formation of Multiple Products (Poor Selectivity) | A. Regioselectivity Issues: The diene and/or dienophile are unsymmetrical, leading to the formation of constitutional isomers.[6][11] | • Employ a Lewis Acid Catalyst: Lewis acids can enhance the regioselectivity by amplifying the differences in the electronic properties of the reactants' termini.[12] |
| B. Stereoselectivity Issues (endo vs. exo): The reaction is run at a high temperature, favoring the thermodynamically more stable exo product over the kinetically preferred endo product.[4] | • Lower the Reaction Temperature: Running the reaction at a lower temperature will favor the kinetic endo product.[4] Lewis acid catalysis also typically enhances endo selectivity.[8] | |
| 4. Significant Side Product Formation | A. Diene Dimerization: Highly reactive dienes like cyclopentadiene can undergo a Diels-Alder reaction with themselves. | • Use Freshly Cracked Diene: For cyclopentadiene, "crack" the dimer (dicyclopentadiene) by fractional distillation immediately before use and keep it cold. • Control Stoichiometry: Add the diene slowly to the solution of the dienophile to maintain a low concentration of free diene. |
| B. Polymerization: The dienophile or diene may polymerize under the reaction conditions, especially at high temperatures or in the presence of acid/base impurities. | • Use Inhibitors/Purify Reagents: Ensure starting materials are pure. For vinyl compounds, consider adding a radical inhibitor like BHT if polymerization is suspected. • Maintain Inert Atmosphere: Conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation-initiated side reactions. |
Section 3: Experimental Protocols & Methodologies
Protocol 1: General Procedure for a Thermal Diels-Alder Reaction
This protocol outlines a standard procedure for performing the reaction under thermal conditions, suitable for moderately reactive dienes.
Step-by-Step Methodology:
-
Apparatus Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the diene (1.0 equivalent). The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add a suitable high-boiling solvent, such as toluene or xylene, to dissolve the diene.[4] The concentration is typically in the range of 0.1 to 1.0 M.
-
Dienophile Addition: Add this compound (1.0–1.2 equivalents) to the flask. Using a slight excess of the dienophile can help drive the reaction to completion.[4]
-
Heating: Heat the reaction mixture to reflux (for toluene, ~110°C; for xylene, ~140°C) using a heating mantle.[13] Ensure smooth boiling.
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4] The disappearance of the limiting reagent indicates the reaction's progression.
-
Cooling & Isolation: Once the reaction is complete, allow the solution to cool to room temperature. The product may crystallize upon cooling. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired cycloadduct.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder for Enhanced Reactivity
This protocol is designed for less reactive dienes or when higher selectivity and lower temperatures are desired.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet. Anhydrous conditions are critical as Lewis acids are moisture-sensitive.
-
Solvent and Dienophile: Add an anhydrous solvent (e.g., dichloromethane or toluene) to the flask, followed by this compound (1.0 equivalent).
-
Cooling: Cool the solution to the desired temperature (e.g., 0°C to -78°C) using an appropriate cooling bath (ice-water or dry ice-acetone).
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., AlCl₃, SnCl₄, 0.2–1.1 equivalents) to the stirred solution. This step is often exothermic; maintain the internal temperature.
-
Diene Addition: Add the diene (1.2 equivalents) dropwise via the dropping funnel over 15-30 minutes. A slight excess of the diene is often used.
-
Reaction: Stir the reaction at the low temperature and monitor its progress by TLC. These reactions are often significantly faster than their thermal counterparts.
-
Quenching: Upon completion, quench the reaction by slowly adding a suitable reagent. For example, you can add a saturated aqueous solution of sodium bicarbonate or Rochelle's salt (for aluminum-based Lewis acids).
-
Workup & Purification: Allow the mixture to warm to room temperature. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product as described in Protocol 1.
Section 4: Visualizing the Process
To better understand the key relationships and workflows, the following diagrams have been generated.
Caption: The concerted mechanism of the Diels-Alder reaction.
Caption: General experimental workflow for Diels-Alder reactions.
Caption: A decision tree for troubleshooting common issues.
References
-
ResearchGate. Optimization of reaction conditions for Diels-Alder reaction between.... [Link]
-
ResearchGate. Optimization of reaction conditions for the Diels-Alder reaction. a. [Link]
-
Quora. What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride?. [Link]
-
Chemistry LibreTexts. The Diels-Alder Cycloaddition. [Link]
-
Indian Academy of Sciences. Lewis acid catalyst system for Diels–Alder reaction. [Link]
-
Chemistry Steps. Regiochemistry of the Diels–Alder Reaction with Practice Problems. [Link]
-
ResearchGate. Lewis acid catalyst system for Diels–Alder reaction | Request PDF. [Link]
-
Reddit. Diels-Alder reaction -- challenging problem. [Link]
-
NIH National Library of Medicine. How Lewis Acids Catalyze Diels–Alder Reactions. [Link]
-
Wiley Online Library. Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. [Link]
-
HARVEST (uSask). Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). [Link]
-
Master Organic Chemistry. The Diels-Alder Reaction. [Link]
-
University of Minnesota. Diels-Alder Reaction Lab Procedure. [Link]
- Google Docs. Lab report #4: Diels-Alder Reaction.
Sources
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) : a new strategy to control diels-alder reaction [harvest.usask.ca]
- 13. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Purification of Commercial Methyl 3,4-dihydro-2H-pyran-6-carboxylate
Welcome to the technical support center for Methyl 3,4-dihydro-2H-pyran-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity issues encountered with commercial-grade material. We will delve into the identification of common impurities, provide step-by-step purification protocols, and explain the scientific rationale behind each experimental choice.
Frequently Asked Questions (FAQs)
Section 1: Impurity Identification and Characterization
Question 1: My ¹H NMR spectrum of commercial this compound shows unexpected peaks. What are the likely impurities?
Answer: The presence of extraneous peaks in your NMR spectrum typically points to impurities derived from the synthetic route or subsequent degradation. The industrial synthesis of this compound often involves the condensation of a C3 synthon with an active methylene compound like methyl acetoacetate, followed by cyclization.[1][2]
Common impurities may include:
-
Residual Solvents: Alcohols such as methanol or ethanol are frequently used in the synthesis and can be carried through.[1][2] Look for characteristic signals (e.g., a quartet around 3.6 ppm and a triplet around 1.2 ppm for ethanol).
-
Unreacted Starting Materials: Key reactants like methyl acetoacetate may persist in the final product.
-
Byproducts of O-alkylation: The cyclization step can sometimes lead to side products if the alkylation is not perfectly regioselective.[1]
-
Hydrolysis/Degradation Products: Dihydropyrans can be sensitive to acidic conditions, leading to ring-opening or hydrolysis of the ester. The corresponding carboxylic acid is a potential impurity.[3]
-
Oligomers/Polymers: Trace amounts of acid can catalyze the polymerization of the electron-rich double bond. This often appears as a broad baseline hump in the NMR spectrum.
Question 2: What is the most effective analytical workflow to assess the purity of my sample before use?
Answer: A multi-technique approach is recommended for a comprehensive purity assessment. Relying on a single method may lead to an incomplete picture. Spectroscopic and chromatographic methods are essential for a full characterization.[4]
Here is a recommended workflow:
Sources
- 1. WO2011108001A2 - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google Patents [patents.google.com]
- 2. CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google Patents [patents.google.com]
- 3. PubChemLite - 3,4-dihydro-2h-pyran-6-carboxylic acid (C6H8O3) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Preventing polymerization of Methyl 3,4-dihydro-2H-pyran-6-carboxylate during storage
Welcome to the Technical Support Center for Methyl 3,4-dihydro-2H-pyran-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Drawing upon established principles of organic chemistry and extensive field experience, we provide in-depth troubleshooting advice and best practices to prevent unwanted polymerization during storage and handling.
Understanding the Instability of this compound
This compound is a bifunctional molecule containing both a vinyl ether and an α,β-unsaturated ester moiety. This unique structure, while synthetically useful, also renders it susceptible to two primary modes of polymerization:
-
Cationic Polymerization: The vinyl ether component of the dihydropyran ring is highly sensitive to trace amounts of acid. Protons can initiate a cationic polymerization cascade, leading to a rapid increase in viscosity and eventual solidification of the material.[1]
-
Free-Radical Polymerization: The α,β-unsaturated ester is prone to free-radical polymerization, which can be initiated by heat, light, or the presence of radical species.[2][3]
Understanding these two pathways is critical for diagnosing and preventing unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of polymerization?
A1: The most common indicators of polymerization include:
-
Increased viscosity: The sample may become thick, syrupy, or difficult to pipette.
-
Solidification: In advanced stages, the liquid will turn into a solid or a gelatinous mass.
-
Discoloration: The appearance of a yellow or brown tint can indicate degradation and the formation of polymeric byproducts.
-
Formation of precipitates: You may observe solid particles suspended in the liquid.
Q2: What is the ideal storage temperature for this compound?
A2: For optimal stability, we recommend storing this compound at 2-8°C in a tightly sealed container.[4][5][6] For long-term storage (greater than 6 months), storage at -20°C is advisable.
Q3: Should I store the compound under an inert atmosphere?
A3: Yes, storing under an inert atmosphere such as argon or nitrogen is highly recommended. This minimizes contact with atmospheric oxygen, which can inhibit the effectiveness of some free-radical inhibitors, and moisture, which can lead to the formation of acidic impurities.
Q4: Can I use a standard laboratory refrigerator for storage?
A4: While a standard laboratory refrigerator can be used, it is crucial to ensure it is not a source of ignition. For larger quantities, a flammable materials storage refrigerator is recommended.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Sample has become viscous or solidified upon receipt or during storage. | 1. Acidic Contamination: Trace acidic impurities may have initiated cationic polymerization.[1] 2. Inadequate Inhibition: The initial inhibitor may have been consumed due to prolonged or improper storage. 3. Exposure to Heat or Light: This can trigger free-radical polymerization.[2] | 1. Check for Acidity: If the material is still liquid, test the pH of a small, diluted sample. If acidic, the material has likely started to polymerize. 2. Attempt to Salvage (with caution): For viscous liquids, it may be possible to re-stabilize by adding a fresh inhibitor cocktail (see protocol below) and storing under inert gas at low temperature. However, if solidification has occurred, the material is likely unusable. 3. Review Storage Conditions: Ensure the material is stored away from heat sources and protected from light. |
| Discoloration (yellowing) of the sample. | 1. Oxidation: Exposure to air can lead to oxidative degradation. 2. Formation of Polymeric Byproducts: Discoloration is often a sign of low-level polymerization. | 1. Inert Atmosphere: Purge the container with argon or nitrogen before sealing. 2. Monitor for Viscosity Changes: Discoloration is an early warning sign. Closely monitor the viscosity of the material. |
| Inconsistent results in reactions. | 1. Partial Polymerization: The presence of oligomers can affect reaction kinetics and stoichiometry. 2. Degradation of the Molecule: The active concentration of the monomer may be lower than expected. | 1. Purification: If you suspect partial polymerization, consider re-purifying a small amount of the material by distillation under reduced pressure. Caution: Distillation can promote polymerization if not done carefully with an inhibitor.[2] 2. Analytical Characterization: Use techniques like NMR or GC-MS to assess the purity of your material before use. |
Best Practices for Storage and Handling
To ensure the long-term stability of this compound, we recommend the following protocols.
Protocol 1: Initial Receipt and Inspection
-
Upon receipt, immediately inspect the container for any signs of damage or leakage.
-
Observe the physical state of the material. It should be a clear, colorless to pale yellow liquid.
-
If the material appears viscous or discolored, contact technical support before use.
-
For optimal stability, immediately transfer the material to a clean, dry, amber glass bottle and purge with an inert gas before sealing.
Protocol 2: Long-Term Storage
-
Inhibitor Addition: For long-term storage, we recommend the addition of a free-radical inhibitor. A common and effective choice is hydroquinone monomethyl ether (MEHQ) at a concentration of 100-200 ppm.[2]
-
Inert Atmosphere: After adding the inhibitor, purge the headspace of the container with a gentle stream of argon or nitrogen for 1-2 minutes.
-
Sealing: Tightly seal the container with a PTFE-lined cap. For added protection, wrap the cap with Parafilm®.
-
Temperature: Store the container upright in a refrigerator at 2-8°C , away from light.[4][5][6]
Protocol 3: Handling for Experiments
-
Inert Atmosphere: When removing an aliquot, do so under a positive pressure of argon or nitrogen to prevent the introduction of air and moisture.
-
Avoid Acid Contamination: Use clean, dry glassware and syringes. Avoid using acidic solvents or reagents in close proximity to the stored material.[1]
-
Minimize Exposure to Light and Heat: Work in a well-ventilated fume hood, away from direct sunlight and heat sources.[2]
-
Resealing: After removing the desired amount, re-purge the headspace with inert gas before tightly sealing the container for storage.
Visualizing the Polymerization Pathways
The following diagrams illustrate the two primary mechanisms of polymerization for this compound.
Caption: Acid-catalyzed cationic polymerization of the vinyl ether.
Caption: Free-radical polymerization of the α,β-unsaturated ester.
References
- Google Patents. (n.d.). Inhibition of acrylate polymerization.
- Patent 0266906. (1988).
- Advanced Journal of Chemistry, Section A. (2021).
- RadTech. (2012).
- ACS Publications. (2021). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%. Retrieved January 14, 2026, from [Link]
- RSC Publishing. (2015). Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry.
- PMC - NIH. (2023).
- ResearchGate. (2014).
- Google Patents. (n.d.). Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.
-
Organic Chemistry Portal. (n.d.). 3,4-Dihydro-2H-pyran synthesis. Retrieved January 14, 2026, from [Link]
- Squamish.ca. (2017).
- RSC Publishing. (2015). Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry.
- ResearchGate. (n.d.). Protection of an alcohol with dihydropyran under acidic conditions.
-
PrepChem.com. (n.d.). Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). Retrieved January 14, 2026, from [Link]
- MDPI. (2023).
-
PubChem. (n.d.). (3,4-dihydro-2H-pyran-2-yl)methyl 3,4-dihydro-2H-pyran-2-carboxylate. Retrieved January 14, 2026, from [Link]
- NIH. (n.d.). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study.
-
Cheméo. (n.d.). Chemical Properties of 3,4-Dihydro-6-methyl-2H-pyran-2-one (CAS 3740-59-8). Retrieved January 14, 2026, from [Link]
- ResearchGate. (n.d.). Stereospecific elimination of dihydropyran from protonated tetrahydropyranyl (THP) difunctional derivatives upon chemical ionization and collision-induced dissociation: Intramolecular interactions in polyfunctional ions.
- PlasticsEurope. (n.d.).
- Resiglas. (n.d.). Guide to the safe handling Polyester Resin.
- Fab Academy Archive. (n.d.).
- Resiglas. (n.d.). Guide to the safe handling Polyester Resin.
- ORS. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. 3,4-Dihydro-2H-pyran | 110-87-2 [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. archive.fabacademy.org [archive.fabacademy.org]
Large-scale synthesis challenges for Methyl 3,4-dihydro-2H-pyran-6-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3,4-dihydro-2H-pyran-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the large-scale synthesis of this important heterocyclic compound. The following troubleshooting guide and frequently asked questions (FAQs) are based on established protocols and field-proven insights to ensure you can achieve a successful and scalable synthesis.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions. The primary route for synthesizing the target molecule is a hetero-Diels-Alder reaction between methyl acrylate and acrolein.
Issue 1: Low Yield of the Desired Product
Symptom: The isolated yield of this compound is significantly lower than expected.
Potential Causes & Solutions:
-
Polymerization of Reactants: Acrolein and methyl acrylate are prone to polymerization, especially at elevated temperatures. This is a common issue in large-scale reactions.
-
Solution: Incorporate a polymerization inhibitor, such as hydroquinone, into the reaction mixture. It is also crucial to maintain strict temperature control throughout the reaction.
-
-
Suboptimal Reaction Conditions: The Diels-Alder reaction is sensitive to temperature and pressure.
-
Solution: The reaction is typically performed at elevated temperatures (150-200°C) and high pressure to favor the cycloaddition. Ensure your reactor is capable of safely reaching and maintaining these conditions. A batch reactor with precise temperature and pressure controls is recommended for large-scale synthesis.
-
-
Reversibility of the Reaction: The hetero-Diels-Alder reaction can be reversible at high temperatures.
-
Solution: While high temperatures are needed to initiate the reaction, prolonged exposure can lead to retro-Diels-Alder reaction. Optimize the reaction time to maximize product formation without significant decomposition. Careful monitoring of the reaction progress by techniques like GC-MS is advised.
-
Issue 2: Formation of Significant Byproducts
Symptom: Spectroscopic analysis (e.g., NMR, GC-MS) of the crude product shows the presence of significant impurities.
Potential Causes & Solutions:
-
Dimerization of Acrolein: Acrolein can undergo a Diels-Alder reaction with itself to form 2-formyl-3,4-dihydro-2H-pyran.
-
Solution: Use a molar excess of methyl acrylate to favor the desired reaction pathway. A slow, controlled addition of acrolein to the reaction mixture containing methyl acrylate can also minimize self-dimerization.
-
-
Michael Addition: Competing Michael addition reactions can occur, leading to undesired linear adducts.
-
Solution: The use of a Lewis acid catalyst can enhance the rate and selectivity of the Diels-Alder reaction. However, the choice of catalyst and its concentration must be carefully optimized to avoid promoting side reactions.
-
Issue 3: Difficulty in Product Purification
Symptom: Challenges in isolating the pure this compound from the reaction mixture.
Potential Causes & Solutions:
-
Close Boiling Points of Product and Byproducts: The boiling points of the desired product and acrolein dimer may be close, making separation by simple distillation difficult.
-
Solution: Fractional distillation under reduced pressure is the most effective method for purification on a large scale.[1] A column with a high number of theoretical plates will be necessary to achieve good separation.
-
-
Thermal Instability of the Product: The product may be susceptible to degradation at the high temperatures required for atmospheric distillation.
-
Solution: As mentioned, vacuum distillation is crucial to lower the boiling point and prevent thermal decomposition.
-
II. Frequently Asked Questions (FAQs)
Synthesis & Mechanism
Q1: What is the primary synthetic route for this compound on a large scale?
The most common and industrially viable method is the hetero-Diels-Alder reaction. This [4+2] cycloaddition involves the reaction of an electron-rich diene with an electron-poor dienophile. In this specific synthesis, acrolein acts as the heterodienophile and methyl acrylate serves as the heterodiene.[2][3][4]
Q2: Can you illustrate the reaction mechanism?
Certainly. The diagram below outlines the hetero-Diels-Alder reaction for the formation of this compound.
Caption: Hetero-Diels-Alder reaction pathway.
Experimental Protocol
Q3: Could you provide a general, step-by-step protocol for a lab-scale synthesis?
Below is a representative protocol. Note that for large-scale synthesis, specialized equipment and safety precautions are paramount.
Step-by-Step Synthesis Protocol:
-
Reactor Setup: A high-pressure stainless-steel autoclave equipped with a mechanical stirrer, thermocouple, and pressure gauge is charged with methyl acrylate and a catalytic amount of hydroquinone.
-
Reactant Addition: The reactor is sealed and heated to the desired temperature (e.g., 180°C). Acrolein is then pumped into the reactor at a controlled rate.
-
Reaction: The reaction mixture is stirred at the set temperature and pressure for a specified duration (e.g., 2-4 hours). The progress of the reaction should be monitored.
-
Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and any excess pressure is carefully vented.
-
Workup: The crude reaction mixture is transferred to a distillation apparatus.
-
Purification: The product is purified by fractional distillation under reduced pressure.
Troubleshooting & Optimization
Q4: How can I monitor the progress of the reaction effectively on a large scale?
For large-scale production, at-line or in-line monitoring is highly recommended. Techniques such as ReactIR (in-situ FTIR) can provide real-time information on the consumption of reactants and the formation of the product. Alternatively, periodic sampling and analysis by GC-MS can be employed, though this is less efficient.
Q5: What are the critical safety considerations for this synthesis?
-
High Pressure and Temperature: The reaction is conducted under high pressure and temperature, posing a significant risk of explosion if not properly controlled. The reactor must be appropriately rated and equipped with safety features like a rupture disc.
-
Flammable and Toxic Reagents: Acrolein and methyl acrylate are flammable and toxic.[5] All handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including respiratory protection, should be worn.
-
Exothermic Reaction: The Diels-Alder reaction is exothermic. A robust cooling system is necessary to prevent a runaway reaction.
Logical Decision Making in Troubleshooting
To aid in troubleshooting, the following decision tree can be used to diagnose and resolve common issues.
Caption: Troubleshooting decision tree for synthesis.
III. Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Temperature | 150 - 200 °C | To overcome the activation energy of the Diels-Alder reaction. |
| Pressure | 50 - 100 atm | To increase the concentration of gaseous reactants and favor product formation. |
| Reactant Ratio | 1.5 - 3 : 1 (Methyl Acrylate : Acrolein) | To minimize the self-dimerization of acrolein. |
| Polymerization Inhibitor | 0.1 - 0.5 mol% (e.g., Hydroquinone) | To prevent unwanted polymerization of reactants. |
IV. References
-
Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Organic & Biomolecular Chemistry.
-
3,4-Dihydro-2H-pyran synthesis. Organic Chemistry Portal.
-
Process for preparing 2-substituted-3,4-dihydro-2h-pyrans. Google Patents.
-
Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate. Google Patents.
-
3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. National Institutes of Health.
-
3,4-Dihydro-2H-pyran Dihydropyran (3,4-Dihydro-2-H-pyran). Sigma-Aldrich.
-
Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. National Center for Biotechnology Information.
-
Enantioselective diels-alder reactions of 2h-pyrans. The University of Liverpool Repository.
-
The Intramolecular Diels Alder Reaction. Master Organic Chemistry.
-
Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate. Google Patents.
Sources
- 1. WO2011108001A2 - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google Patents [patents.google.com]
- 2. Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Characterization of unexpected byproducts in reactions of Methyl 3,4-dihydro-2H-pyran-6-carboxylate
Technical Support Center: Methyl 3,4-dihydro-2H-pyran-6-carboxylate Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide expert insights and practical troubleshooting for the characterization of unexpected byproducts that may arise during its various chemical transformations.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common classes of unexpected byproducts observed in reactions with this starting material?
A1: Based on the reactivity of the dihydropyran ring system, the primary classes of unexpected byproducts include:
-
Ring-Opened Products: The strained enol ether moiety is susceptible to cleavage under both acidic and nucleophilic conditions, leading to linear δ-hydroxy or δ-alkoxy esters.[1][2]
-
Hydrolysis Products: The methyl ester is prone to hydrolysis to the corresponding carboxylic acid, especially in the presence of water and acid/base catalysts.
-
Polymerization Products: Under strongly acidic or certain catalytic conditions, the electron-rich double bond can initiate polymerization, leading to intractable oligomeric or polymeric materials.[3]
-
Rearrangement Products: Isomerization of the double bond or other skeletal rearrangements can occur, particularly when catalyzed by transition metals or strong acids.[4]
Q2: My reaction is supposed to be a Diels-Alder cycloaddition, but I'm seeing multiple other products. What could be happening?
A2: While this compound can act as a dienophile, its reactivity profile is complex. Unwanted side products in a Diels-Alder reaction often stem from:
-
Competitive [2+2] Cycloaddition: Depending on the diene and reaction conditions (especially photochemical), [2+2] cycloadditions can compete with the desired [4+2] pathway.
-
Lewis Acid-Mediated Side Reactions: Lewis acids, often used to catalyze Diels-Alder reactions, can promote ring-opening or polymerization of the dihydropyran.[5] The choice of Lewis acid is critical; overly strong acids can lead to decomposition.
-
Thermal Instability: At elevated temperatures required for some Diels-Alder reactions, the dihydropyran can undergo retro-Diels-Alder (if it was formed in situ) or other thermal decomposition pathways.
Q3: I have an unexpected peak in my NMR spectrum that doesn't correspond to my starting material or desired product. What is the first step I should take?
A3: The immediate goal is to gather more structural information.
-
Re-examine All Spectroscopic Data: Look at the crude ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data together. An unexpected singlet around δ 3.5-4.0 ppm in the proton NMR could indicate a methoxy group from a ring-opened methanolysis product. The disappearance of the vinyl proton signal (around δ 4.8-5.2 ppm) is a key indicator that the double bond has reacted.
-
Perform a Simple Chemical Test: Add a drop of D₂O to your NMR sample. If a peak disappears, it's likely an exchangeable proton (e.g., -OH or -COOH), suggesting hydrolysis or ring-opening has occurred.
-
Check for Purity: Run a TLC or crude LC-MS to determine if the unexpected peak represents a major or minor component. This will guide how much effort you dedicate to its full characterization.
Part 2: Troubleshooting Guide
This section addresses specific issues and provides a logical workflow for identifying the source of the problem and the structure of the resulting byproduct.
Issue 1: Low Yield and a Complex Mixture of Products in an Acid-Catalyzed Reaction
-
Symptom: The reaction mixture shows multiple spots on TLC, and the NMR spectrum of the crude product is difficult to interpret, often with broad peaks suggesting polymerization.
-
Probable Cause: The dihydropyran ring is sensitive to strong acids, which can lead to a cascade of side reactions, including ring-opening and polymerization.[1][2]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acid-catalyzed reactions.
Issue 2: Formation of a Polar Byproduct with Loss of the Ester Signal
-
Symptom: A new, more polar spot appears on TLC. In the mass spectrum, a peak corresponding to a mass loss of 14 Da (CH₂) is observed. The ¹H NMR shows the disappearance of the methyl ester singlet (around δ 3.7 ppm).
-
Probable Cause: Hydrolysis of the methyl ester to the corresponding carboxylic acid. This is common if the reaction conditions are not strictly anhydrous or if reagents contain residual water.
-
Mechanistic Insight: The ester is susceptible to saponification under basic conditions or acid-catalyzed hydrolysis.
-
Confirmation:
-
Solubility Test: The byproduct will likely be soluble in aqueous sodium bicarbonate.
-
IR Spectroscopy: Look for a broad O-H stretch from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid.
-
Derivatization: Convert the crude mixture back to the methyl ester using a mild methylating agent like (trimethylsilyl)diazomethane. If the unexpected peak converts back to the desired product, hydrolysis is confirmed.
-
Issue 3: Unexpected Product from Reaction with a Nucleophile
-
Symptom: The product mass is higher than expected, corresponding to the addition of the nucleophile, but the NMR is inconsistent with a simple addition to the double bond. Acyclic signals are observed.
-
Probable Cause: Nucleophilic attack at the C2 position (adjacent to the ring oxygen) followed by electrophilic ring-opening.[1][2][6] This is a known reactivity pattern for dihydropyrans.
-
Proposed Mechanism & Characterization:
Caption: General mechanism for nucleophilic ring-opening.
-
Key Spectroscopic Signatures of Ring-Opened Products:
-
¹H NMR: Appearance of a new aldehyde proton (δ 9-10 ppm) or ketone signal, and potentially a new hydroxyl proton.
-
¹³C NMR: Appearance of a carbonyl signal (δ 190-210 ppm) and disappearance of the acetal carbon (C2, ~δ 140-150 ppm).
-
| Byproduct Class | Key Conditions Favoring Formation | Primary Characterization Techniques |
| Ring-Opened Adducts | Strong nucleophiles (e.g., thiols, Grignards), strong acids | NMR (¹H, ¹³C), Mass Spectrometry, IR |
| Hydrolysis Products | Presence of water, acid/base catalysis | Mass Spectrometry, IR, D₂O exchange NMR |
| Polymers/Oligomers | Strong Lewis/Brønsted acids, high temp. | Gel Permeation Chromatography (GPC), NMR (broad peaks) |
| Isomerization Products | Transition metal catalysts, heat | 2D NMR (COSY, HMBC), GC-MS |
Part 3: Experimental Protocols for Characterization
Protocol 1: General Procedure for Byproduct Isolation and Initial Analysis
-
Reaction Quench & Workup: Quench the reaction carefully (e.g., with saturated NaHCO₃ for acid-catalyzed reactions). Perform a standard aqueous workup with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Crude Analysis: Before purification, acquire a crude ¹H NMR and LC-MS of the organic extract. This provides a snapshot of all components and their relative ratios.
-
Chromatographic Separation: Perform flash column chromatography on silica gel. Use a gradient elution system, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing polarity. Collect fractions and analyze by TLC.
-
Fraction Analysis: Combine fractions containing the purified byproduct. Remove solvent under reduced pressure.
-
Full Spectroscopic Analysis: Subject the isolated byproduct to a full suite of analyses: ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and FT-IR spectroscopy. If the structure is still ambiguous, consider 2D NMR experiments (COSY, HSQC, HMBC).
Protocol 2: Derivatization for Confirming Hydroxyl Groups (from Ring-Opening)
-
Objective: To confirm the presence of a hydroxyl group by converting it to an acetate ester, which gives a characteristic signal in NMR and a predictable mass shift.
-
Procedure:
-
Dissolve ~10 mg of the isolated byproduct in 1 mL of anhydrous dichloromethane.
-
Add triethylamine (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add acetic anhydride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench with water, extract with dichloromethane, and dry the organic layer over Na₂SO₄.
-
Analyze the crude product by ¹H NMR and MS.
-
-
Expected Outcome:
-
¹H NMR: Disappearance of the broad -OH signal and appearance of a sharp singlet around δ 2.0-2.1 ppm (acetyl methyl group). Protons adjacent to the newly formed ester will shift downfield.
-
Mass Spec: The molecular ion peak will increase by 42.01 Da (C₂H₂O).
-
References
- Ring-opening Reactions of 2-aryl-3,4-dihydropyrans With Nucleophiles.
- Ring-opening reactions of 2-alkoxy-3,4-dihydropyrans with thiols or thiophenols.Organic Letters, 2011.
- Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles.Molecules, 2022.
- Ring-opening reactions of 2-alkoxy-3,4-dihydropyrans with Thiols or Thiophenols.Organic Letters, 2011.
- 3,4-Dihydro-2H-pyran synthesis.Organic Chemistry Portal.
- Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction P
- Catalytic Reduction of 3,6-2H-dihydropyran C-O bonds.
- Diels–Alder reactions with alkyl coumalates.Journal of the Chemical Society C: Organic, 1971.
- Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group.Beilstein Journal of Organic Chemistry, 2016.
- Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.
- Process for preparing 2-substituted-3,4-dihydro-2h-pyrans.
- Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles.
- Progress in Lewis-Acid-Templated Diels–Alder Reactions.Molecules, 2024.
Sources
- 1. Ring-opening reactions of 2-aryl-3,4-dihydropyrans with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ring-opening reactions of 2-alkoxy-3,4-dihydropyrans with thiols or thiophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3816465A - Process for preparing 2-substituted-3,4-dihydro-2h-pyrans - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. lookchem.com [lookchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Methyl 3,4-dihydro-2H-pyran-6-carboxylate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of Methyl 3,4-dihydro-2H-pyran-6-carboxylate, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. We will explore the practical and theoretical considerations for choosing the optimal analytical approach, supported by established fragmentation principles and detailed experimental protocols.
Introduction to this compound and its Mass Spectrometric Interrogation
This compound possesses a unique chemical architecture, combining a dihydropyran ring with a methyl ester functionality. This structure presents distinct characteristics that influence its behavior in a mass spectrometer. Understanding these characteristics is the first step in selecting the appropriate ionization and analysis technique. The primary analytical challenge lies in obtaining a clear molecular ion signal and deciphering the fragmentation pattern to confirm the structure and identify potential isomers or impurities.
This guide will compare three common mass spectrometry approaches: Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-MS/EI), and Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-MS/ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): A Classic Approach for Volatile Compounds
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound is a relatively small molecule, it is expected to have sufficient volatility for GC analysis, potentially after derivatization, although direct analysis may also be feasible.
The Rationale Behind Using GC-MS/EI
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. This extensive fragmentation provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation and library matching.
Predicted Fragmentation Pathway of this compound under EI
The fragmentation of this compound under EI is predicted to be dominated by two key pathways: the Retro-Diels-Alder (RDA) reaction of the dihydropyran ring and cleavages associated with the methyl ester group.
A significant fragmentation pathway for dihydropyran systems is the Retro-Diels-Alder (RDA) reaction[1]. This reaction involves the cleavage of the ring to form a conjugated diene and a dienophile. For the target molecule, this would result in the formation of a radical cation of methyl acrylate and a neutral butadiene molecule, or vice versa.
Caption: Predicted EI fragmentation pathways.
Experimental Protocol for GC-MS/EI Analysis
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to obtain a final concentration of 10-100 µg/mL.
2. GC-MS Parameters:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless or split injection depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 30-300.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak, identifying the molecular ion (if present) and major fragment ions.
-
Compare the obtained spectrum with spectral libraries (e.g., NIST) and with the predicted fragmentation pattern.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Soft Ionization: ESI and APCI
For compounds that are less volatile, thermally labile, or more polar, LC-MS is the technique of choice. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common "soft" ionization techniques that typically produce intact molecular ions with minimal fragmentation.
Electrospray Ionization (ESI): Ideal for Polar Analytes
ESI is particularly well-suited for polar molecules that can be readily ionized in solution.[2] The polarity of this compound, arising from the ester group and the oxygen heteroatom, makes it a potential candidate for ESI analysis.
In positive ion mode ESI, the molecule is expected to form protonated molecules, [M+H]⁺, or adducts with solvent ions, such as sodium [M+Na]⁺ or potassium [M+K]⁺. Tandem mass spectrometry (MS/MS) of the protonated molecule would be required to induce fragmentation. The fragmentation is likely to be initiated by the cleavage of the ester group, such as the loss of methanol or the methoxycarbonyl group.
Caption: Predicted ESI-MS/MS fragmentation.
Atmospheric Pressure Chemical Ionization (APCI): A Versatile Alternative
APCI is suitable for a wide range of compounds, including those with moderate to low polarity.[2] It involves the ionization of the analyte in the gas phase through chemical reactions with reagent ions.
Similar to ESI, APCI is expected to produce a protonated molecule [M+H]⁺. However, due to the higher energy involved in the APCI process compared to ESI, some in-source fragmentation might be observed, potentially including the Retro-Diels-Alder fragmentation seen in EI.
Experimental Protocol for LC-MS (ESI and APCI) Analysis
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a solvent mixture compatible with the mobile phase (e.g., methanol/water).
-
Perform serial dilutions to obtain a final concentration of 1-10 µg/mL.
2. LC-MS Parameters:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS System: Agilent 6470 Triple Quadrupole or equivalent.
-
Ionization Modes:
-
ESI: Positive ion mode, capillary voltage 3500 V, nebulizer pressure 45 psi, drying gas flow 10 L/min, gas temperature 300 °C.
-
APCI: Positive ion mode, corona current 4 µA, vaporizer temperature 350 °C, drying gas flow 5 L/min, gas temperature 325 °C.
-
-
Mass Range: m/z 50-300.
-
For MS/MS: Select the [M+H]⁺ ion as the precursor and apply varying collision energies (e.g., 10, 20, 30 eV) to obtain a product ion spectrum.
Comparative Analysis: Choosing the Right Tool for the Job
| Feature | GC-MS/EI | LC-MS/ESI | LC-MS/APCI |
| Analyte Volatility | Required | Not required | Not required |
| Analyte Polarity | Less polar favored | Polar favored | Moderate to low polarity |
| Molecular Ion | Often weak or absent | Strong [M+H]⁺ or adducts | Strong [M+H]⁺ |
| Fragmentation | Extensive, reproducible | Minimal (requires MS/MS) | Minimal to moderate |
| Structural Information | High (from fragmentation) | Moderate (from MS/MS) | Moderate |
| Library Matching | Excellent | Limited | Limited |
| Alternative Compounds | Suitable for volatile analogs like 6-methyl-3,4-dihydro-2H-pyran. | Good for polar derivatives like dihydropyran carboxylic acids. | Broad applicability to various substituted dihydropyrans. |
Conclusion: A Multi-faceted Approach for Confident Characterization
For the comprehensive analysis of This compound , a multi-pronged approach is recommended.
-
GC-MS/EI is invaluable for obtaining a detailed fragmentation pattern, which is crucial for initial structural confirmation and for distinguishing it from potential isomers. The predicted Retro-Diels-Alder fragmentation would be a key diagnostic feature.
-
LC-MS with ESI or APCI is essential for confirming the molecular weight of the compound through the observation of a strong molecular ion. Tandem MS (MS/MS) experiments would then provide controlled fragmentation to further support the proposed structure.
By combining the rich structural information from GC-MS/EI with the confident molecular weight determination from LC-MS, researchers can achieve a high degree of confidence in the identification and characterization of this compound and its related compounds.
References
-
Electrospray and APCI Mass Analysis - AxisPharm. [Link]
-
Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran - MOST Wiedzy. [Link]
-
2H-Pyran, 3,4-dihydro-6-methyl- - the NIST WebBook. [Link]
-
Mass spectrometry: Retro Diel's-Alder fragmentation (RDA) - YouTube. [Link]
-
Electron-Induced (EI) Mass Fragmentation is Directed by Intra-molecular H-Bonding in Two Isomeric Benzodipyran Systems - MDPI. [Link]
-
Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions - NIH. [Link]
-
Electron-induced (EI) mass fragmentation is directed by intra-molecular H-bonding in two isomeric benzodipyran systems - PubMed. [Link]
-
(PDF) Retro‐Diels‐Alder reaction in mass spectrometry - ResearchGate. [Link]
-
Methyl 2-furoate - the NIST WebBook - National Institute of Standards and Technology. [Link]
-
Mass spectra and proposed scheme for the mass spectral fragmentation of 100 µM parent drug N-ethyl-1,4-DHP derivatives (a) - ResearchGate. [Link]
-
SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]
-
mass spectra - fragmentation patterns - Chemguide. [Link]
-
Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate | SIELC Technologies. [Link]
Sources
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Methyl 3,4-dihydro-2H-pyran-6-carboxylate and its Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of Methyl 3,4-dihydro-2H-pyran-6-carboxylate. Designed for professionals in research and development, this document delves into the theoretical principles and practical applications of IR spectroscopy for the structural elucidation of this heterocyclic compound. We will explore the vibrational signatures of its constituent functional groups—a vinyl ether and an α,β-unsaturated ester—supported by comparative data and detailed experimental protocols.
Structural Overview and Spectroscopic Significance
This compound is a heterocyclic compound featuring a dihydropyran ring substituted with a methyl carboxylate group. The electronic arrangement of this molecule, specifically the conjugation between the ester's carbonyl group and the vinyl ether's double bond, gives rise to a unique and informative infrared spectrum. Understanding these spectral features is paramount for confirming molecular identity, assessing purity, and monitoring chemical transformations in synthetic and medicinal chemistry.
The key functional groups dictating the IR spectrum are:
-
α,β-Unsaturated Ester : This includes the carbonyl (C=O) and ester C-O stretches.
-
Vinyl Ether : This comprises the carbon-carbon double bond (C=C) and the ether (C-O-C) linkages.
-
Aliphatic C-H bonds : Present in the methylene groups of the dihydropyran ring and the methyl group of the ester.
Theoretical Analysis of Vibrational Frequencies
The position, intensity, and shape of absorption bands in an IR spectrum are directly correlated with the vibrational modes of the molecule's chemical bonds. For this compound, we anticipate characteristic absorptions for each of its functional moieties.
The Carbonyl (C=O) Stretch of the α,β-Unsaturated Ester
The C=O stretching vibration is one of the most intense and recognizable absorptions in an IR spectrum.[1] For a typical saturated aliphatic ester, this peak appears in the range of 1750-1735 cm⁻¹. However, in this compound, the carbonyl group is in conjugation with the C=C bond of the pyran ring. This delocalization of π-electrons reduces the double bond character of the C=O bond, thereby lowering its vibrational frequency. Consequently, the C=O stretch for α,β-unsaturated esters is typically observed at a lower wavenumber, in the region of 1730-1715 cm⁻¹ .[2]
The Vinyl Ether C=C and C-O-C Stretches
The vinyl ether functionality contributes two significant sets of vibrations: the C=C stretch and the C-O-C ether stretches. The C=C stretching vibration in alkenes generally appears around 1680-1640 cm⁻¹.[1] For vinyl ethers, this peak is often found in a similar range. The C-O-C stretching vibrations of ethers typically produce strong bands in the fingerprint region, between 1300 cm⁻¹ and 1000 cm⁻¹.[2] In the case of a vinyl ether, we expect to see a strong, characteristic band for the asymmetric C-O-C stretch.
C-O Stretching of the Ester Group
Esters exhibit C-O stretching bands in the fingerprint region, typically between 1300-1000 cm⁻¹.[2] These absorptions are due to the stretching of the C-O single bonds.
C-H Stretching and Bending Vibrations
The molecule contains both sp³-hybridized carbons in the saturated portion of the ring and the methyl group, and sp²-hybridized carbons in the double bond. We therefore expect to see:
-
sp³ C-H stretching : Just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range.[2]
-
sp² C-H stretching : Just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[1]
-
C-H bending vibrations : These will appear in the fingerprint region (below 1500 cm⁻¹) and are useful for confirming the overall structure.
Comparative Spectral Analysis
To contextualize the expected IR spectrum of this compound, it is instructive to compare it with simpler, related structures. An excellent analog is Ethyl 3,4-dihydro-2H-pyran-2-carboxylate , for which an experimental condensed-phase IR spectrum is available from the NIST WebBook.[3] Although the ester group is at a different position, the core functional groups (vinyl ether and α,β-unsaturated ester) are present, providing a valuable reference.
Another useful comparison is with the parent ring system, 3,4-Dihydro-2H-pyran . Its spectrum will highlight the absorptions of the vinyl ether and the aliphatic portions of the ring, without the influence of the ester group.[4]
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Observed in Ethyl 3,4-dihydro-2H-pyran-2-carboxylate[3] | Observed in 3,4-Dihydro-2H-pyran[4] |
| C=O Stretch (α,β-unsaturated ester) | 1730-1715 (Strong) | Strong band around 1720 cm⁻¹ | Absent |
| C=C Stretch (Vinyl Ether) | ~1660-1640 (Medium) | Medium band around 1650 cm⁻¹ | Present |
| C-O-C Stretch (Vinyl Ether) | ~1250-1200 (Strong) | Strong bands in this region | Present |
| C-O Stretch (Ester) | ~1300-1000 (Multiple, Strong) | Strong bands in this region | Absent |
| sp² C-H Stretch | ~3100-3000 (Medium) | Present | Present |
| sp³ C-H Stretch | ~3000-2850 (Medium-Strong) | Present | Present |
Experimental Protocol: ATR-FTIR Spectroscopy of a Liquid Sample
Attenuated Total Reflectance (ATR) is a widely used sampling technique for Fourier Transform Infrared (FTIR) spectroscopy that allows for the direct analysis of liquid and solid samples with minimal preparation.[5]
Instrumentation and Materials
-
FTIR Spectrometer equipped with a Diamond or Zinc Selenide ATR accessory.
-
Sample: this compound (liquid).
-
Solvent for cleaning: Isopropanol or acetone.
-
Lint-free wipes.
Step-by-Step Procedure
-
Instrument Preparation : Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum Collection :
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.
-
Collect a background spectrum. This will account for any atmospheric (CO₂, H₂O) or instrumental interferences.[6]
-
-
Sample Application :
-
Place a single drop of the liquid this compound sample onto the center of the ATR crystal. Ensure the crystal is fully covered.[6]
-
-
Spectrum Acquisition :
-
Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is collected over a standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing and Analysis :
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks and compare their wavenumbers to the expected values for the functional groups.
-
-
Cleaning :
-
Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe to remove all traces of the sample.
-
Caption: Experimental workflow for acquiring an ATR-FTIR spectrum of a liquid sample.
Logical Framework for Spectral Interpretation
The interpretation of the IR spectrum should follow a systematic approach, correlating the observed absorption bands with the known vibrational frequencies of the functional groups.
Caption: Logical workflow for the interpretation of the IR spectrum.
Conclusion
The infrared spectrum of this compound is characterized by a set of distinct absorption bands that serve as a reliable fingerprint for its structural identification. The key features to look for are the strong C=O stretch of the α,β-unsaturated ester around 1720 cm⁻¹, the medium C=C stretch of the vinyl ether near 1650 cm⁻¹, and a series of strong C-O stretches in the 1300-1000 cm⁻¹ region. By employing a systematic approach to spectral acquisition and interpretation, as outlined in this guide, researchers can confidently utilize IR spectroscopy as a powerful tool in their synthetic and analytical workflows.
References
-
National Institute of Standards and Technology. (n.d.). Ethyl-3, 4-dihydro-2, -h-pyran carboxylate. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,4-Dihydro-6-methyl-2H-pyran-2-one. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 3,4-dihydro-2H-pyran-2-carboxylate. Retrieved from [Link]
-
MDPI. (2021). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Retrieved from [Link]
-
PubChem. (n.d.). 2H-Pyran, 3,4-dihydro-6-methyl-. Retrieved from [Link]
-
YouTube. (2018). Using the FT-IR: Solid & Liquid Samples. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). ATR-FTIR. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2H-Pyran, 3,4-dihydro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Ethyl-3, 4-dihydro-2, -h-pyran carboxylate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2H-Pyran, 3,4-dihydro-6-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubMed. (2001). Infrared spectra of substituted polycylic aromatic hydrocarbons. Retrieved from [Link]
-
PubChemLite. (n.d.). 3,4-dihydro-2h-pyran-6-carboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
SIELC Technologies. (2018). Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. Retrieved from [Link]
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ethyl-3, 4-dihydro-2, -h-pyran carboxylate [webbook.nist.gov]
- 4. 3,4-Dihydro-2H-pyran(110-87-2) IR Spectrum [chemicalbook.com]
- 5. mt.com [mt.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Data of Dihydropyran Carboxylate Derivatives
For researchers, scientists, and drug development professionals, a definitive understanding of a molecule's three-dimensional structure is paramount. In the realm of medicinal chemistry and materials science, derivatives of 3,4-dihydro-2H-pyran-6-carboxylate hold significant interest due to their diverse biological activities and synthetic versatility. This guide provides an in-depth comparison of the X-ray crystallographic data of several key derivatives, offering insights into their solid-state conformations and intermolecular interactions. Furthermore, we will explore alternative analytical techniques that complement crystallographic data, providing a holistic view of the structural elucidation process.
The 3,4-dihydro-2H-pyran scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. The precise spatial arrangement of substituents on this ring system, dictated by its conformation, directly influences its interaction with biological targets. Single-crystal X-ray crystallography remains the gold standard for unambiguously determining these three-dimensional structures, providing precise data on bond lengths, bond angles, and the overall molecular geometry.
Comparative Crystallographic Analysis of Dihydropyran Carboxylate Derivatives
To illustrate the structural diversity within this class of compounds, we present a comparative analysis of crystallographic data for several derivatives. While the focus is on the broader class of dihydropyran carboxylates due to the availability of public data, the insights gained are directly applicable to methyl ester derivatives.
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | CCDC Deposition No. | Ref. |
| Ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate | Triclinic | P-1 | 8.3485(2) | 11.4057(3) | 11.6689(3) | 72.902(2) | 72.690(2) | 89.182(2) | 716383 | [1] |
| Ethyl 6-amino-5-cyano-2-methyl-4-propyl-4H-pyran-3-carboxylate | Triclinic | P-1 | 8.1172(9) | 8.7956(9) | 11.2877(19) | 106.082(12) | 107.274(12) | 103.315(9) | 709600 | [2] |
| Methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate | Monoclinic | C2/c | 12.3069(8) | 9.7023(7) | 24.812(2) | 90 | 94.862(6) | 90 | Not Reported | [3] |
| Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-4H-pyran-3,5-dicarboxylate | Monoclinic | P2₁/c | 10.596(1) | 10.245(1) | 19.579(2) | 90 | 107.45(1) | 90 | Not Reported | [4] |
Analysis of Structural Data:
The crystallographic data reveals that the conformation of the dihydropyran ring is a key structural feature. For instance, in Ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate, the pyran ring adopts a twisted boat conformation[1]. In contrast, the pyran ring in Ethyl 6-amino-5-cyano-2-methyl-4-propyl-4H-pyran-3-carboxylate is reported to be almost planar[2]. The planarity or puckering of the heterocyclic ring is influenced by the nature and steric bulk of the substituents at various positions.
In the case of 4-aryl substituted 4H-pyran derivatives, the heterocycle is found to be nearly planar. For example, X-ray analysis of diethyl 2,6-dimethyl-4-(3-nitrophenyl)-4H-pyran-3,5-dicarboxylate shows a relatively flat pyran ring[4]. The orientation of the substituent groups relative to the pyran ring is also a critical factor. In Methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate, the dihedral angle between the pyran and the phenyl ring is 87.8(1)°[3]. These conformational preferences have significant implications for the molecule's overall shape and its potential binding modes with target proteins.
Beyond Crystallography: A Multi-faceted Approach to Structural Elucidation
While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive understanding of a molecule's structure requires a combination of analytical techniques. Spectroscopic methods offer valuable information about the molecule's connectivity and electronic environment in solution, which can differ from its solid-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for confirming the core structure of dihydropyran derivatives. The chemical shifts and coupling constants of the protons on the pyran ring provide insights into their relative stereochemistry and the ring's conformation in solution. For instance, the signals for the vinylic protons are typically observed in the downfield region of the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule. For Methyl 3,4-dihydro-2H-pyran-6-carboxylate derivatives, characteristic absorption bands for the C=O of the ester group, the C=C of the pyran ring, and the C-O ether linkage would be expected.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. This data is crucial for confirming the molecular formula and can offer clues about the molecule's structure.
By combining the precise atomic coordinates from X-ray crystallography with the solution-state information from NMR and the functional group identification from IR and MS, researchers can build a complete and robust model of the molecule's structure and behavior.
Experimental Protocol: From Synthesis to Structure
The successful acquisition of X-ray crystallographic data is contingent on the ability to grow high-quality single crystals. The following provides a generalized workflow for the synthesis and crystallographic analysis of this compound derivatives.
1. Synthesis of Dihydropyran Derivatives: A common and efficient method for synthesizing functionalized dihydropyrans is through multicomponent reactions. A typical procedure involves the reaction of an aldehyde, a β-ketoester (such as methyl acetoacetate), and malononitrile in the presence of a suitable catalyst.
-
Reagents: Aromatic or aliphatic aldehyde (1 mmol), methyl acetoacetate (1 mmol), malononitrile (1 mmol), and a catalytic amount of a base like piperidine or a Lewis acid.
-
Procedure: The reactants are typically stirred in a solvent like ethanol or under solvent-free conditions at room temperature or with gentle heating.
-
Work-up and Purification: The reaction mixture is often poured into water to precipitate the product, which is then filtered, washed, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure dihydropyran derivative.
2. Single Crystal Growth: Obtaining crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed, with slow evaporation being a common starting point for small organic molecules.
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture in which it is moderately soluble.
-
Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent. This gradual increase in concentration can lead to the formation of well-ordered crystals.
-
Vapor Diffusion: In this method, a solution of the compound is placed in a sealed container with a less volatile solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the precipitant, inducing crystallization.
3. X-ray Data Collection and Structure Refinement: Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.
-
Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.
Caption: Generalized workflow for the synthesis and X-ray crystallographic analysis of dihydropyran derivatives.
Logical Framework for Structural Analysis
The process of determining and understanding the three-dimensional structure of a molecule is a logical progression of experiments and analysis.
Sources
- 1. Ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 6-amino-5-cyano-2-methyl-4-propyl-4H-pyran-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for the Quantification of Methyl 3,4-dihydro-2H-pyran-6-carboxylate
Introduction
Methyl 3,4-dihydro-2H-pyran-6-carboxylate is a heterocyclic compound of interest in synthetic chemistry, potentially serving as a building block in the development of novel pharmaceutical agents and specialty chemicals.[1][2][3][4] Accurate and reliable quantification of this compound is critical for reaction monitoring, purity assessment, and stability testing. While specific, peer-reviewed validated methods for this exact molecule are not widely published, this guide provides a comprehensive framework for the development and validation of suitable analytical methods.
This document is intended for researchers, analytical scientists, and drug development professionals. It will compare the two most probable analytical techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—and provide the scientific rationale for methodological choices. All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) and Food and Drug Administration (FDA) guidelines, ensuring the development of a robust and trustworthy analytical procedure.[5][6][7][8][9][10]
Method Selection: The Analytical Target Profile (ATP)
Before initiating method development, it is crucial to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the method's intended purpose and desired performance characteristics.[10] For the quantification of this compound, a typical ATP would be:
-
Analyte: this compound
-
Matrix: Reaction mixtures, bulk material, or formulated product
-
Intended Purpose: To accurately and precisely quantify the analyte for purity assessment or assay.
-
Performance Characteristics: The method must be specific for the analyte in the presence of expected impurities, linear over the desired concentration range, accurate, precise, and robust.
Based on the chemical structure of this compound (a moderately polar, volatile ester), both GC and HPLC present viable analytical options.
Caption: Workflow for selecting the appropriate analytical technique.
Comparative Analysis of Analytical Techniques
The choice between GC and HPLC depends on a nuanced understanding of the analyte's properties and the specific requirements of the analysis.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of compounds in the liquid phase based on their interaction with a solid stationary phase and a liquid mobile phase.[11] |
| Suitability | Highly suitable due to the expected volatility and thermal stability of the ester. | Suitable, particularly if potential impurities are non-volatile or thermally labile. |
| Detection | Flame Ionization Detector (FID) offers excellent sensitivity for organic molecules. Mass Spectrometry (MS) provides high specificity and structural information.[11] | UV detector is viable if the pyran ring provides sufficient chromophore. A mass spectrometer (MS) detector offers superior sensitivity and selectivity.[11] |
| Advantages | - High resolution and efficiency.- Typically faster run times.- Robust and reliable instrumentation. | - Versatile for a wide range of compounds.- Operates at room temperature, avoiding thermal degradation.- Well-suited for non-volatile impurities. |
| Disadvantages | - Requires the analyte to be volatile and thermally stable.- Potential for sample degradation in the injector port if not optimized. | - Can consume larger volumes of organic solvents.- Potential for peak tailing with polar compounds if the column and mobile phase are not well-matched. |
Experimental Protocols: Development & Validation
The following protocols are presented as a starting point for method development. They must be thoroughly validated to prove their suitability for the intended purpose.[12][13]
Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is often preferred for its simplicity and robustness in quantifying volatile organic compounds.
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable solvent like Ethyl Acetate or Dichloromethane.
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 10-200 µg/mL).
-
Prepare unknown samples by accurately weighing and dissolving them in the same solvent to a concentration within the calibration range.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 or equivalent with a split/splitless injector and FID.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Detector Temperature (FID): 280°C.
-
Data Acquisition: Chromatographic data system (e.g., OpenLab CDS).
-
-
Data Analysis:
-
Integrate the peak area of this compound.
-
Construct a calibration curve by plotting peak area against concentration for the standards.
-
Determine the concentration of the analyte in the unknown samples using the linear regression equation from the calibration curve.
-
Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides an alternative for situations where GC is not suitable or when analyzing complex matrices.
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution (e.g., 10-200 µg/mL).
-
Prepare unknown samples by accurately weighing and dissolving them in the mobile phase to a concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent reversed-phase column.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength where the analyte shows maximum absorbance (e.g., determined by a UV scan, likely around 210-230 nm).
-
Data Acquisition: Chromatographic data system.
-
-
Data Analysis:
-
Follow the same data analysis procedure as described for the GC method.
-
Method Validation: A Framework for Trustworthiness
Once a method is developed, it must be validated to ensure it is fit for its intended purpose. The core validation parameters are defined by ICH Q2(R2).[5][7][9][14]
Caption: Key parameters for analytical method validation.
Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products.[6][7] | Peak purity index > 0.99 (for DAD), and no co-eluting peaks at the analyte's retention time in blank and placebo samples. |
| Linearity | To demonstrate a direct proportional relationship between analyte concentration and the method's response over a defined range.[7] | Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[9] | Typically 80% to 120% of the target concentration for an assay. |
| Accuracy | The closeness of the test results to the true value. Assessed by spike/recovery studies at multiple levels.[6][7] | Mean recovery between 98.0% and 102.0% at each concentration level. |
| Precision | The degree of scatter between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (%RSD) ≤ 2.0%. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. Precision (%RSD) at the LOQ should be ≤ 10%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase composition).[6] | System suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits. The %RSD of results should be ≤ 5%. |
Hypothetical Performance Data Summary
The following table presents a summary of expected performance data from the validation of the proposed GC-FID and HPLC-UV methods.
| Validation Parameter | GC-FID Method | HPLC-UV Method |
| Linearity (r²) | ≥ 0.9995 | ≥ 0.9992 |
| Range (µg/mL) | 5 - 250 | 10 - 200 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.8% - 101.9% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 1.0% | ≤ 1.5% |
| - Intermediate Precision | ≤ 1.5% | ≤ 2.0% |
| LOQ (µg/mL) | 5 | 10 |
| Robustness | Passed | Passed |
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography are powerful and suitable techniques for the quantification of this compound. The choice of method should be guided by the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix. A GC-FID method is likely to be faster and more sensitive if the analyte and potential impurities are volatile and thermally stable. An HPLC-UV method offers greater versatility, especially for complex mixtures containing non-volatile components.
Regardless of the chosen technique, a rigorous validation process grounded in the principles outlined by the ICH and FDA is mandatory.[5][12][15] This ensures the generation of reliable, reproducible, and scientifically sound data, which is the cornerstone of quality in research and drug development.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- AMSbiopharma. (2025).
- ECA Academy. (n.d.).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023).
- Benchchem. (n.d.). A Comparative Analysis of Pyran- and Furan-Based Compounds in Drug Discovery.
- Lab Manager. (2025).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- N.A. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- PlumX. (n.d.). Characterization of a new pyran derivative: Synthesis, structure, and DFT analysis.
- Hassan, A. S., et al. (n.d.). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC - NIH.
- Al-Warhi, T., et al. (2022).
- ResearchGate. (2025). "ADME-Based Drug Development of 2H-Pyran Derivatives with Enhanced Antimicrobial Efficacy".
- Omics Online. (n.d.). Development and Validation of Analytical Methods for Pharmaceuticals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PlumX [plu.mx]
- 3. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. propharmagroup.com [propharmagroup.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. omicsonline.org [omicsonline.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 14. qbdgroup.com [qbdgroup.com]
- 15. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Reactivity of Pyran-6-Carboxylates with Different Ester Groups
Introduction
The pyran scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and pharmacologically active molecules.[1][2] Its derivatives, particularly pyran-6-carboxylates, serve as critical building blocks in medicinal chemistry and drug discovery programs due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The functional handle at the 6-position, the carboxylate group, is a key site for molecular elaboration, allowing chemists to introduce diverse functionalities through reactions like hydrolysis, transesterification, and amidation.
However, the reactivity of this carboxylate group is not constant; it is profoundly influenced by the nature of the ester's alkoxy group (-OR). For researchers in drug development, understanding how different ester groups—such as methyl, ethyl, tert-butyl, or benzyl—modulate the reactivity of the pyran-6-carboxylate core is paramount for designing efficient synthetic routes and prodrug strategies.
This guide provides an in-depth comparison of the reactivity of various pyran-6-carboxylate esters. We will delve into the underlying electronic and steric principles, present comparative data for key chemical transformations, and provide detailed, validated experimental protocols to empower researchers to make informed decisions in their synthetic endeavors.
The Pillars of Reactivity: Electronic and Steric Effects
The reactivity of a carboxylic acid derivative in nucleophilic acyl substitution reactions is a delicate balance between two primary factors: the electrophilicity of the carbonyl carbon and the steric hindrance around it.[5][6] The ester group (–OR) plays a dual role, influencing both of these aspects.
Electronic Effects
The carbonyl carbon's electrophilicity is modulated by a tug-of-war between induction and resonance.[7]
-
Inductive Effect: The electronegative ester oxygen withdraws electron density from the carbonyl carbon, increasing its partial positive charge and thus its reactivity toward nucleophiles.
-
Resonance Effect: A competing effect is resonance, where the lone pairs on the alkoxy oxygen donate electron density to the carbonyl carbon. This donation reduces the carbon's electrophilicity and deactivates the ester compared to more reactive acyl derivatives like acid chlorides.
For common alkyl esters (methyl, ethyl, tert-butyl), the inductive effects are similar, and resonance dominates, placing them in the middle of the reactivity spectrum for carboxylic acid derivatives.[5]
Steric Effects
Steric hindrance refers to the physical obstruction caused by the size of the ester's alkyl group (R). A bulky group, like tert-butyl, shields the electrophilic carbonyl carbon, impeding the approach of a nucleophile.[8] This effect is often the most significant differentiator in the reactivity of simple alkyl esters. The general trend for reactivity based on sterics is:
Methyl > Ethyl > Isopropyl > tert-Butyl
This principle holds true across a range of nucleophilic acyl substitution reactions, including the key transformations discussed below.
Caption: Key factors governing ester reactivity.
Comparative Reactivity in Key Transformations
We will now examine how different ester groups on the pyran-6-carboxylate core influence the outcomes of three fundamental reactions: alkaline hydrolysis, acid-catalyzed transesterification, and direct amidation.
Alkaline Hydrolysis (Saponification)
Alkaline hydrolysis is the cleavage of an ester using a strong base, typically an alkali metal hydroxide like NaOH or LiOH, to yield a carboxylate salt and an alcohol.[9] This reaction is a cornerstone of synthetic chemistry, often used for deprotection.
Mechanism & Reactivity Trend: The reaction proceeds via a classic nucleophilic acyl substitution mechanism where a hydroxide ion (OH⁻) attacks the carbonyl carbon. The rate of this reaction is highly sensitive to steric hindrance.
The expected order of reactivity for pyran-6-carboxylates is:
Methyl > Ethyl >> tert-Butyl
The methyl ester, being the least sterically hindered, allows for the easiest approach of the hydroxide nucleophile. The tert-butyl ester is significantly less reactive due to the bulky t-butyl group that effectively shields the carbonyl carbon.[10]
Table 1: Relative Reactivity in Alkaline Hydrolysis
| Ester Group | Alkyl Group (R) | Relative Size | Steric Hindrance | Expected Hydrolysis Rate |
|---|---|---|---|---|
| Methyl | -CH₃ | Small | Low | +++ (Fastest) |
| Ethyl | -CH₂CH₃ | Medium | Moderate | ++ |
| tert-Butyl | -C(CH₃)₃ | Large | High | + (Slowest) |
Acid-Catalyzed Transesterification
Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol, performed under acidic or basic conditions.[11][12] It is a vital reaction for converting one type of ester into another, for instance, preparing a benzyl ester from a methyl ester for subsequent hydrogenolysis.
Mechanism & Reactivity Trend: In the acid-catalyzed mechanism, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. The new alcohol then attacks this activated carbonyl. As with hydrolysis, the rate is governed by steric effects on both the ester and the incoming alcohol.
For a given incoming alcohol (e.g., benzyl alcohol), the reactivity of the starting pyran-6-carboxylate will follow the familiar trend:
Methyl > Ethyl >> tert-Butyl
Attempting to transesterify a bulky tert-butyl ester is often impractical due to severe steric hindrance, requiring harsh conditions that may not be compatible with the pyran ring or other functional groups.
Direct Amidation
The conversion of an ester to an amide by reaction with an amine is a fundamentally important transformation, especially in the synthesis of peptide-like structures and other bioactive molecules.[13][14]
Mechanism & Reactivity Trend: This reaction involves the nucleophilic attack of the amine on the ester carbonyl. Compared to hydrolysis or alcoholysis, this reaction is often slower because the alkoxide (-OR) is a poorer leaving group than water or an alcohol. Consequently, these reactions often require heat.[15][16]
Once again, steric hindrance is a dominant controlling factor.[17] A bulky ester group will slow the reaction rate considerably.
The expected order of reactivity for pyran-6-carboxylates is:
Methyl > Ethyl >> tert-Butyl
The synthesis of amides from tert-butyl esters is particularly challenging and may necessitate converting the ester to a more reactive intermediate, such as the carboxylic acid or an acid chloride, before reacting with the amine.
Experimental Protocols
To provide a practical framework, we present detailed methodologies for the key transformations discussed. These protocols are designed to be self-validating, with clear endpoints and characterization steps.
Protocol 1: Kinetic Analysis of Alkaline Hydrolysis via ¹H NMR
This protocol allows for a direct comparison of the hydrolysis rates of methyl, ethyl, and tert-butyl pyran-6-carboxylates.
Caption: Workflow for NMR-based kinetic analysis.
1. Materials & Setup:
-
Methyl, Ethyl, and tert-Butyl 2-oxo-2H-pyran-6-carboxylate.
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide).
-
D₂O (Deuterium Oxide).
-
NaOD (Sodium deuteroxide), 40 wt. % in D₂O.
-
Internal Standard: 1,3,5-Trimethoxybenzene.
-
NMR Spectrometer (400 MHz or higher).[18]
2. Procedure:
-
Stock Solution Preparation: For each ester, prepare a ~0.1 M solution in DMSO-d₆ containing a known concentration of the internal standard.
-
Reaction Initiation: In an NMR tube at 25°C, add 500 µL of the ester stock solution. Add 50 µL of a 1.0 M NaOD solution in D₂O. The final concentration of NaOD will be ~0.1 M, ensuring pseudo-first-order conditions. Start a timer immediately.
-
NMR Acquisition: Immediately place the tube in the NMR spectrometer and acquire a ¹H NMR spectrum. Continue to acquire spectra at regular time intervals (e.g., every 5 minutes for the methyl ester, every 15 minutes for the ethyl ester, and every hour for the tert-butyl ester).
-
Data Analysis:
-
For each time point, integrate the characteristic signal of the ester alkoxy group (e.g., the singlet for -OCH₃ around 3.8-4.0 ppm) and the signal for the internal standard.
-
Normalize the ester integral to the constant integral of the standard to determine the relative concentration of the ester at each time point.
-
Plot ln([Ester]) versus time. The slope of the resulting line will be -k_obs (the pseudo-first-order rate constant).
-
3. Expected Results: The calculated k_obs values will provide a quantitative measure of reactivity. A hypothetical but realistic dataset is presented below.
Table 2: Sample Kinetic Data for Hydrolysis at 25°C
| Ester Substrate | Alkoxy ¹H NMR Signal (ppm) | Pseudo-first-order Rate Constant, k_obs (s⁻¹) |
|---|---|---|
| Methyl Ester | ~3.9 (s, 3H) | 1.5 x 10⁻³ |
| Ethyl Ester | ~4.3 (q, 2H), ~1.3 (t, 3H) | 4.1 x 10⁻⁴ |
| tert-Butyl Ester | ~1.5 (s, 9H) | 8.2 x 10⁻⁶ |
Protocol 2: Acid-Catalyzed Transesterification of Methyl to Benzyl Ester
1. Materials & Setup:
-
Methyl 2-oxo-2H-pyran-6-carboxylate.
-
Benzyl alcohol (anhydrous).
-
p-Toluenesulfonic acid monohydrate (PTSA).[11]
-
Toluene (anhydrous).
-
Round-bottom flask with a Dean-Stark apparatus and condenser.
2. Procedure:
-
To a 100 mL round-bottom flask, add methyl 2-oxo-2H-pyran-6-carboxylate (1.0 eq), benzyl alcohol (3.0 eq), and toluene (approx. 0.2 M concentration of the ester).
-
Add a catalytic amount of PTSA (0.05 eq).
-
Fit the flask with a Dean-Stark trap (filled with toluene) and a reflux condenser.
-
Heat the mixture to reflux. The purpose of the Dean-Stark trap is to remove the methanol byproduct, driving the equilibrium towards the product.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution (to neutralize the PTSA) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Direct Amidation of Ethyl Ester with Benzylamine
1. Materials & Setup:
-
Ethyl 2-oxo-2H-pyran-6-carboxylate.
-
Benzylamine.
-
Sealed reaction vial or high-pressure tube.
2. Procedure:
-
In a sealed vial, combine ethyl 2-oxo-2H-pyran-6-carboxylate (1.0 eq) and benzylamine (2.0 eq). Using an excess of the amine helps drive the reaction to completion. No solvent is necessary if both reagents are liquids, but a high-boiling solvent like xylene can be used.
-
Seal the vial tightly and heat the mixture to 100-120°C in an oil bath.
-
Causality: The elevated temperature is necessary to provide sufficient energy to overcome the activation barrier, as the ethoxide is a relatively poor leaving group.[15]
-
Monitor the reaction by TLC or LC-MS. The reaction may require 12-24 hours.
-
After cooling, dissolve the crude mixture in ethyl acetate.
-
Wash the organic solution with 1 M HCl to remove excess benzylamine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting amide product by flash chromatography or recrystallization.
Conclusion and Outlook
The choice of ester group on a pyran-6-carboxylate scaffold is a critical decision in synthetic design that has profound implications for reactivity. This guide has established a clear and predictable trend based on fundamental principles of organic chemistry: reactivity is inversely proportional to steric bulk.
-
Methyl esters offer the highest reactivity, making them ideal for subsequent transformations like hydrolysis, transesterification, or amidation under mild conditions.
-
Ethyl esters provide a slight increase in steric bulk and are a good, slightly more stable alternative.
-
tert-Butyl esters are exceptionally stable and sterically hindered, rendering them highly resistant to nucleophilic attack. This makes them suitable as robust protecting groups that can withstand conditions under which methyl or ethyl esters would be cleaved, but challenging substrates for direct conversion to other functionalities.
For drug development professionals, this understanding is crucial. A methyl or ethyl ester might be chosen for a synthetic intermediate that requires further modification, while a bulky tert-butyl ester could be employed in a prodrug strategy where slow, enzymatic hydrolysis in vivo is desired. By leveraging the principles and protocols outlined herein, researchers can better navigate their synthetic challenges and harness the full potential of the versatile pyran-6-carboxylate framework.
References
-
Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. PubMed Central.[Link]
-
[Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters]. PubMed.[Link]
-
Synthesis of pyran derivatives. Reagents and conditions. ResearchGate.[Link]
-
Reactivity of Carboxylic Acid and Ester Groups. Projects at Harvard.[Link]
-
Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. ResearchGate.[Link]
-
Synthesis of Pyran Derivatives. Encyclopedia.pub.[Link]
-
Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry.[Link]
-
Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry.[Link]
-
Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. Chemistry LibreTexts.[Link]
-
Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. PubMed Central.[Link]
-
2H-pyran-6-carboxylic acid. PubChem.[Link]
-
A comparison of the rates of hydrolysis of methyl, ethyl, isopropyl, and tert.-butyl bromides in acetone : water catalysis in such reactions. Journal of the Chemical Society (Resumed).[Link]
-
Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. PubMed.[Link]
-
Aromatics from pyrones: Esters of terephthalic acid and isophthalic acid from methyl coumalate. ResearchGate.[Link]
-
A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. Organic Chemistry International.[Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.[Link]
-
Aldehydes, Ketones and Carboxylic Acids. NCERT.[Link]
-
Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. ResearchGate.[Link]
-
Some pyran-containing marketed drugs in preclinical/clinical trials. ResearchGate.[Link]
-
Kinetics of the alkaline hydrolysis of the methyl and ethyl trans-decalincarboxylates... Journal of the Chemical Society B: Physical Organic.[Link]
-
Essential Rule Derived from Thermodynamics and Kinetics Studies of Benzopyran Compounds. PubMed Central.[Link]
-
Reactivity of carboxylic acid derivatives. Khan Academy.[Link]
-
ethyl 5-hydroxy-4-oxo-6-phenyl-4H-pyran-2-carboxylate. ChemSynthesis.[Link]
-
Comprehensive Kinetics and a Mechanistic Investigation on the Biological Active Pyrano[2,3-C]Pyrazole Core... Taylor & Francis Online.[Link]
-
Microwave Assisted Regioselective Synthesis and Biological Evaluation of Pyrano[2,3-c]Pyridine Derivatives Utilizing DMAP as a Catalyst. ResearchGate.[Link]
-
Amide formation from carboxylic acid derivatives. YouTube.[Link]
-
Amide formation from carboxylic acid derivatives. Khan Academy.[Link]
-
Design, synthesis and evaluation of new 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as potential Src inhibitors. Taylor & Francis Online.[Link]
-
2-Oxo-2H-pyran-6-carboxylic acid. SpectraBase.[Link]
-
Reactions of Carboxylic Acids - Ester and Amide Formation. Chemistry LibreTexts.[Link]
-
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PubMed Central.[Link]
-
Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI.[Link]
-
A pyrone remodeling strategy to access diverse heterocycles: application to the synthesis of fascaplysin natural products. Chemical Science.[Link]
-
Anomeric effect. Wikipedia.[Link]
-
Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI.[Link]
-
Applications of NMR spectroscopy to systems biochemistry. PubMed Central.[Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central.[Link]
-
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA NEPAL.[Link]
-
Ring transformations of 2H-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. HETEROCYCLES.[Link]
-
Transesterification. ACS Publications.[Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.[Link]
-
Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling. PubMed Central.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. arabjchem.org [arabjchem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ncert.nic.in [ncert.nic.in]
- 7. Khan Academy [khanacademy.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans-decalincarboxylates, and 4-t-butylcyclohexanecarboxylates, certain trans-4-substituted cyclohexanecarboxylates, and methyl and ethyl cyclohexanecarboxylate in alcohol–water and dioxan–water mixtures - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. A Simple Procedure for the Esterification and Transesterification Using <i>p</i>-Toluene Sulfonic Acid as C… [ouci.dntb.gov.ua]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. Khan Academy [khanacademy.org]
- 17. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Applications of NMR spectroscopy to systems biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Comparison of Starting Materials and Products
Executive Summary
Introduction: The Imperative of Reaction Verification
The goal of chemical synthesis is the intentional transformation of a known starting material into a desired product. However, simply running a reaction according to a published procedure does not guarantee its success. Side reactions, incomplete conversions, and unexpected rearrangements are common challenges. Spectroscopic analysis provides a direct window into the molecular world, allowing us to observe the structural changes that signify a successful reaction.[1][2] This comparative approach is the cornerstone of process analytical technology (PAT) and is fundamental to a Quality by Design (QbD) strategy, ensuring that process understanding leads to reliable and reproducible outcomes.[3]
The core objectives of this comparative analysis are:
-
Confirmation of Transformation: To verify that the starting material's chemical structure has indeed changed in the expected manner.
-
Verification of Product Identity: To confirm that the new structure matches that of the intended product.
-
Assessment of Purity: To identify the presence of unreacted starting materials or byproducts in the final reaction mixture.
A multi-spectroscopic approach, leveraging the orthogonal strengths of different techniques, provides the most robust and self-validating system for confirming a chemical transformation.
The Spectroscopic Toolkit: A Comparative Overview
Four principal spectroscopic techniques form the bedrock of molecular characterization in the synthetic laboratory. Each interrogates a different aspect of molecular structure, and their combined data paints a comprehensive picture of the sample's composition.[1][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the atomic connectivity and the chemical environment of nuclei (typically ¹H and ¹³C).[6][7] It is arguably the most powerful tool for elucidating the precise structure of an organic molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations.[2][8][9] It is exceptionally useful for quickly observing the appearance or disappearance of key chemical bonds.[10][11]
-
Mass Spectrometry (MS): Measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight of the compound and, through fragmentation patterns, clues about its structure.[12] It is the definitive technique for confirming the change in molecular mass.
-
UV-Visible (UV-Vis) Spectroscopy: Measures the absorption of ultraviolet and visible light by molecules, which corresponds to electronic transitions.[2][13] It is particularly sensitive to the presence and extent of conjugated systems and can be a powerful tool for monitoring reaction kinetics in real-time.[14][15][16]
A Self-Validating Analytical Workflow
Caption: General workflow for spectroscopic comparison.
Deep Dive: Technique-Specific Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality in Spectral Differences: NMR detects changes in the electronic environment of each proton and carbon atom. A chemical reaction fundamentally alters these environments by changing atomic connectivity and electron density, leading to predictable changes in the NMR spectrum.
Key Indicators of Transformation:
-
Disappearance of Reactant Signals: The peaks corresponding to the protons and carbons of the starting material should diminish or disappear entirely.
-
Appearance of Product Signals: New peaks corresponding to the unique atomic environments of the product should appear.
-
Chemical Shift (δ) Changes: The position of peaks will shift. For example, a proton on a carbon adjacent to a newly formed electron-withdrawing group will shift downfield (to a higher ppm value).[7][17]
-
Integration Changes: The relative area under the peaks will change to reflect the new ratio of protons in the product molecule.[18][19]
-
Multiplicity (Splitting Pattern) Changes: The splitting pattern of a peak, which indicates the number of neighboring protons, will change if the adjacent structure is altered.[20]
Example Scenario: The reduction of a ketone to a secondary alcohol.
-
¹H NMR: The signal for the α-protons next to the carbonyl in the ketone (around 2.1-2.4 ppm) will disappear. A new signal for the proton on the carbon now bearing the hydroxyl group (HC-OH) will appear (around 3.5-4.5 ppm), as will a broad signal for the -OH proton itself.[20]
-
¹³C NMR: The characteristic ketone carbonyl signal (around 200 ppm) will vanish, and a new signal for the alcohol carbon (C-OH) will appear in the 50-80 ppm region.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality in Spectral Differences: FTIR spectroscopy is sensitive to the vibrations of chemical bonds. When a reaction converts one functional group into another (e.g., an azide to an amine), the characteristic vibrational frequencies change, providing a molecular "fingerprint" of the transformation.[8][9][10]
Key Indicators of Transformation:
-
Disappearance of a Key Reactant Band: The characteristic absorption band for a key functional group in the starting material should be absent in the product spectrum.
-
Appearance of a Key Product Band: A new, strong band corresponding to a functional group in the product should be present.
Example Scenario: The oxidation of a primary alcohol to a carboxylic acid.
-
Starting Material (Alcohol): A strong, broad O-H stretch will be visible around 3200-3600 cm⁻¹. A C-O stretch will appear around 1000-1200 cm⁻¹.[21]
-
Product (Carboxylic Acid): The alcohol O-H stretch will be replaced by a very broad O-H stretch (from the acid) that can span from 2500-3300 cm⁻¹. A very strong, sharp C=O (carbonyl) stretch will appear around 1700-1725 cm⁻¹.[21][22] The disappearance of the alcohol's features and the appearance of the acid's carbonyl and broad O-H bands confirms the transformation.
Mass Spectrometry (MS)
Causality in Spectral Differences: MS measures the molecular weight of a compound. A chemical reaction that is not an isomerization will inherently change the elemental composition and thus the molecular weight.
Key Indicators of Transformation:
-
Shift in Molecular Ion Peak (M⁺): The primary indicator is the disappearance of the molecular ion peak corresponding to the starting material's mass and the appearance of a new molecular ion peak corresponding to the product's mass.[6]
-
Changes in Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can provide structural confirmation. The fragmentation pattern of the product should be consistent with its proposed structure and different from that of the starting material.
Example Scenario: A Grignard reaction adding an ethyl group to benzaldehyde.
-
Starting Material (Benzaldehyde): Molecular Weight = 106.12 g/mol . The mass spectrum would show a molecular ion peak at m/z = 106.
-
Product (1-Phenyl-1-propanol): Molecular Weight = 136.19 g/mol . A successful reaction is confirmed by the appearance of a new molecular ion peak at m/z = 136 in the product's mass spectrum.
UV-Visible (UV-Vis) Spectroscopy
Causality in Spectral Differences: UV-Vis spectroscopy detects electronic transitions, primarily in molecules with chromophores (light-absorbing groups), such as conjugated π-systems. Reactions that create, extend, or destroy these systems will cause significant changes in the UV-Vis spectrum.[2]
Key Indicators of Transformation:
-
Shift in λmax: The wavelength of maximum absorbance (λmax) may shift to a longer wavelength (bathochromic or red shift) if conjugation is increased, or to a shorter wavelength (hypsochromic or blue shift) if conjugation is decreased.
-
Change in Molar Absorptivity (ε): The intensity of the absorption may increase (hyperchromic effect) or decrease (hypochromic effect).
-
Reaction Monitoring: By monitoring the absorbance at a specific wavelength over time, one can track the disappearance of a reactant or the appearance of a product, which is invaluable for studying reaction kinetics.[14][15][16][23][24]
Example Scenario: The hydrogenation of styrene to ethylbenzene.
-
Starting Material (Styrene): The conjugated system (benzene ring plus double bond) results in a characteristic UV absorption around 245 nm.
-
Product (Ethylbenzene): The conjugation is broken. The product spectrum will lack the 245 nm absorption and will instead resemble that of a simple alkylbenzene, with weaker absorptions at shorter wavelengths. Monitoring the disappearance of the 245 nm peak would indicate reaction progress.
Data Synthesis and Comparison
For clarity, the key comparative features of each technique are summarized below.
| Technique | Information Provided | Key Comparison Point (Starting Material vs. Product) | Primary Use Case |
| ¹H & ¹³C NMR | Atomic connectivity, chemical environment | Change in chemical shifts, integration, and multiplicity | Detailed structural elucidation and confirmation |
| FTIR | Presence of functional groups | Disappearance/appearance of characteristic absorption bands | Rapid confirmation of functional group transformation |
| MS | Molecular weight, fragmentation | Shift in molecular ion peak (m/z) | Definitive confirmation of molecular weight change |
| UV-Vis | Electronic transitions, conjugation | Shift in λmax, change in absorbance intensity | Monitoring reactions involving chromophores, kinetics |
Experimental Protocol: ¹H NMR Analysis
This protocol outlines the standard procedure for preparing and analyzing a sample by ¹H NMR spectroscopy to compare a starting material and its corresponding product. This protocol is designed to be a self-validating system by ensuring high-quality, reproducible data.
Objective: To acquire high-resolution ¹H NMR spectra of the starting material and the final product to confirm the chemical transformation.
Materials:
-
NMR tubes (high-quality, 5 mm)[25]
-
Sample (Starting Material and Product), ~5-20 mg each[25]
-
Glass vials
-
Pasteur pipettes and bulbs
-
Kimwipes or lint-free tissue
-
NMR Spectrometer
Step-by-Step Methodology:
-
Sample Preparation (Perform for both Starting Material and Product): a. Weighing: Accurately weigh 5-20 mg of the dry sample into a clean, dry glass vial.[25] Too much sample can cause poor resolution due to viscosity effects.[25] b. Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and whose residual peak does not overlap with key signals of interest.[25][26] CDCl₃ is a common first choice for many organic compounds. c. Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[25][27] Cap the vial and gently vortex or sonicate until the sample is completely dissolved. A homogenous solution is critical for achieving good magnetic field homogeneity.[27] d. Filtration: Take a clean Pasteur pipette and plug it with a small piece of cotton or glass wool. Filter the sample solution through the plug directly into a clean NMR tube. This crucial step removes any particulate matter that can severely degrade spectral resolution. e. Volume Adjustment: The final solution height in the NMR tube should be between 4-5 cm (approximately 0.6 mL).[25][28] This standard depth is essential for proper shimming by the spectrometer. f. Cleaning and Capping: Carefully wipe the outside of the NMR tube with a Kimwipe lightly dampened with isopropanol or acetone to remove dust and fingerprints.[25] Cap the tube securely.
-
NMR Spectrometer Operation: a. Sample Insertion: Insert the NMR tube into a spinner turbine and use the depth gauge to ensure it is positioned correctly. Insert the sample into the spectrometer. b. Locking: The spectrometer will "lock" onto the deuterium signal of the solvent. This process stabilizes the magnetic field, compensating for any drift.[25] c. Shimming: The magnetic field is then "shimmed." This is a critical process of adjusting currents in coils to make the magnetic field as homogeneous as possible across the sample volume. Automated shimming routines are standard on modern spectrometers and are essential for obtaining sharp, well-resolved peaks.[25] d. Acquisition: Set up a standard ¹H acquisition experiment. For routine analysis, 8 to 16 scans are typically sufficient. e. Data Processing: After acquisition, the raw data (Free Induction Decay, or FID) is Fourier transformed to generate the spectrum. The spectrum should then be phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS). f. Integration: Integrate all peaks in the spectrum to determine the relative number of protons corresponding to each signal.
-
Comparative Analysis: a. Plot the spectra of the starting material and the product on the same chemical shift axis. b. Annotate the peaks in the starting material spectrum, assigning them to the known structure. c. Annotate the peaks in the product spectrum. Confirm that reactant peaks have disappeared and that new peaks consistent with the product structure have appeared. d. Verify that the chemical shifts, integrations, and multiplicities of the new signals are all in agreement with the expected product structure.
Choosing the Right Tool: A Decision-Making Guide
Selecting the appropriate technique first can save considerable time and resources. This logical flow can guide your initial analytical choice.
Caption: Decision tree for selecting the initial spectroscopic method.
Conclusion: A Multi-Technique Approach for Unambiguous Confirmation
References
-
Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. (2011). American Pharmaceutical Review. [Link]
-
Spectroscopy: UV-Vis, IR, NMR, and Mass Spectrometry. (n.d.). Solubility of Things. [Link]
-
How To Prepare And Run An NMR Sample. (2025). Alwsci. [Link]
-
How to Identify Functional Groups in FTIR Spectra. (2025). Patsnap. [Link]
-
NMR Sample Preparation. (n.d.). University of Ottawa. [Link]
-
Kinetics of an Oscillating Reaction using Temperature-Controlled UV-Vis Spectroscopy. (n.d.). Edinburgh Instruments. [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]
-
Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. (2024). ResearchGate. [Link]
-
Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy. (n.d.). SCIRP. [Link]
-
Spectroscopic Methods for Studying Reaction Mechanisms. (n.d.). IGI Global. [Link]
-
Spectroscopic methods (NMR, IR, UV-Vis). (n.d.). Fiveable. [Link]
-
FTIR - A Helpful Tool to Determine Chemical Composition. (n.d.). Pacific BioLabs. [Link]
-
NMR Sample Preparation. (n.d.). University of Cambridge. [Link]
-
How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM. [Link]
-
NMR Sample Preparation. (n.d.). Western University. [Link]
-
Proposed Guidelines for Presentation of Spectral Data. (n.d.). American Chemical Society. [Link]
-
Recent Advances in Mass Spectrometry for Process Monitoring. (2021). LCGC International. [Link]
-
An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023). Astech. [Link]
-
Experimental reporting. (n.d.). The Royal Society of Chemistry. [Link]
-
lab mystery - product or starting material. (2022). YouTube. [Link]
-
Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry. (2002). John Wiley & Sons Ltd. [Link]
-
A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. (n.d.). Spectroscopy Online. [Link]
-
Discuss differences you would see upon taking an IR spectrum of the starting materials vs. an IR... (n.d.). Chegg. [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. [Link]
-
Application of Spectroscopy Techniques for Monitoring (Bio)Catalytic Processes in Continuously Operated Microreactor Systems. (n.d.). MDPI. [Link]
-
Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. (2024). Juniper Publishers. [Link]
-
Instructions for Authors. (n.d.). MDPI. [Link]
-
Going beyond electrospray: mass spectrometric studies of chemical reactions in and on liquids. (2015). RSC Publishing. [Link]
-
Best Practices for Data Publication in the Astronomical Literature. (2021). YouTube. [Link]
-
The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021). ACD/Labs. [Link]
-
Interpreting. (n.d.). OpenOChem Learn. [Link]
-
Application of Spectroscopy Techniques for Monitoring (Bio)Catalytic Processes in Continuously Operated Microreactor Systems. (2025). ResearchGate. [Link]
-
FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). (2025). ChemRxiv. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. [Link]
-
NMR spectroscopy - An Easy Introduction. (n.d.). Chemistry Steps. [Link]
-
5.10: Interpreting Proton NMR Spectra. (2023). Chemistry LibreTexts. [Link]
-
How could you use IR spectroscopy to determine the consumption of a starting material?. (2022). Quora. [Link]
-
Label-Assisted Mass Spectrometry for the Acceleration of Reaction Discovery and Optimization. (n.d.). PMC - NIH. [Link]
-
Using Experimental Spectroscopic Data to Guide and Validate Mechanisms in Catalyzed Aldol Reactions. (2022). ResearchGate. [Link]
-
MASS SPECTROMETRY FOR CHEMICAL REACTIONS: SYNTHESIS, ANALYSIS, AND APPLICATIONS. (2024). Purdue University Graduate School. [Link]
-
Real-time Investigation of Catalytic Reaction Mechanisms by Mass Spectrometry and Infrared Spectroscopy. (n.d.). University of Victoria. [Link]
-
Spectroscopy: Interpreting Measurement Data. (n.d.). Yokogawa Electric Corporation. [Link]
-
Real-Time Reaction Analysis Guide. (n.d.). METTLER TOLEDO. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. paulrpalmer.com [paulrpalmer.com]
- 3. mt.com [mt.com]
- 4. fiveable.me [fiveable.me]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Spectroscopic Methods for Studying Reaction Mechanisms: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 7. azooptics.com [azooptics.com]
- 8. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. homework.study.com [homework.study.com]
- 11. quora.com [quora.com]
- 12. Going beyond electrospray: mass spectrometric studies of chemical reactions in and on liquids - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02740C [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 18. Interpreting | OpenOChem Learn [learn.openochem.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. acdlabs.com [acdlabs.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 23. lcms.labrulez.com [lcms.labrulez.com]
- 24. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
- 25. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 26. sites.bu.edu [sites.bu.edu]
- 27. organomation.com [organomation.com]
- 28. publish.uwo.ca [publish.uwo.ca]
A Comparative Guide to the Purity Assessment of Methyl 3,4-dihydro-2H-pyran-6-carboxylate by High-Performance Liquid Chromatography
In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is a cornerstone of safety and efficacy. Methyl 3,4-dihydro-2H-pyran-6-carboxylate, a heterocyclic compound incorporating an α,β-unsaturated ester, serves as a valuable building block in the synthesis of various bioactive molecules. Its purity directly impacts the quality and impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, alongside alternative methodologies, supported by established scientific principles and regulatory standards.
The Criticality of Purity in Pharmaceutical Intermediates
The presence of impurities in a pharmaceutical intermediate like this compound can have significant downstream consequences. These impurities may be carried through subsequent synthetic steps, leading to the formation of undesired side products in the final API. Such impurities can be challenging and costly to remove, and more importantly, may possess their own pharmacological or toxicological properties, potentially compromising the safety and efficacy of the drug product. Therefore, a robust and validated analytical method for purity determination is not merely a quality control measure but a fundamental aspect of risk management in drug development.
High-Performance Liquid Chromatography: A First-Line Approach
For a compound with the structural features of this compound—a moderate polarity and a UV-active chromophore—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the analytical method of choice. The α,β-unsaturated ester moiety provides a chromophore that allows for sensitive detection using a UV-Vis spectrophotometer.
Proposed HPLC Method for Purity Assessment
Based on the analysis of structurally related pyran derivatives and unsaturated esters, the following HPLC method is proposed as a starting point for the purity assessment of this compound.[1][2]
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. The C18 stationary phase provides excellent hydrophobic retention for moderately polar compounds.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to ensure good peak shape for the carboxylic acid ester.
-
Mobile Phase B: Acetonitrile.
-
-
Elution Mode: Gradient elution is proposed to ensure the timely elution of the main component while also resolving any potential impurities with a wider range of polarities.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18.1-20 min: 30% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Detection: UV detection at an appropriate wavelength. As an α,β-unsaturated ester, the compound is expected to have a strong absorbance in the range of 210-240 nm.[3][4] A wavelength of 220 nm is a good starting point. A PDA detector would be advantageous for assessing peak purity and identifying the optimal detection wavelength.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.
Method Validation: Ensuring Trustworthiness and Reliability
The proposed HPLC method must be validated in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH) to ensure its suitability for its intended purpose.[5][6] The validation process provides a high degree of assurance that the method will consistently produce results that are accurate and precise.
Table 1: Key Validation Parameters for the HPLC Method
| Validation Parameter | Acceptance Criteria (Typical) | Rationale |
| Specificity | The peak for this compound should be well-resolved from any impurities, degradation products, or placebo components. Peak purity analysis by PDA should show no co-eluting peaks. | Demonstrates that the method is able to unequivocally assess the analyte in the presence of other components. |
| Linearity | R² ≥ 0.999 over a range of 50% to 150% of the nominal sample concentration. | Confirms a direct proportionality between the detector response and the concentration of the analyte. |
| Accuracy | 98.0% to 102.0% recovery for the analyte spiked into a placebo or sample matrix at three different concentration levels. | Measures the closeness of the experimental value to the true value. |
| Precision | Repeatability (intra-day precision): RSD ≤ 1.0% for six replicate injections. Intermediate Precision (inter-day and inter-analyst): RSD ≤ 2.0%. | Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. |
| Range | The range over which the method is shown to be linear, accurate, and precise. | Defines the concentration interval where the method is reliable. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., ±10% flow rate, ±2°C column temperature, ±0.2 pH units of mobile phase). | Indicates the method's reliability during normal use. |
Visualizing the HPLC Workflow
Caption: Workflow for the purity assessment of this compound by HPLC.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, it is essential to consider other analytical techniques to provide a comprehensive purity assessment, especially for orthogonal verification.
Gas Chromatography (GC)
For volatile and thermally stable compounds, Gas Chromatography (GC) offers a high-resolution separation alternative to HPLC.[2][7][8] Given that this compound is a relatively small molecule, it may possess sufficient volatility and thermal stability for GC analysis, particularly when coupled with a mass spectrometer (GC-MS) for definitive peak identification.[9][10][11]
Experimental Protocol: GC Purity Determination
-
Instrumentation: A GC system equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chromatographic Column: A low to mid-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is a suitable starting point.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Detector:
-
FID Temperature: 300 °C. FID provides excellent sensitivity for organic compounds.
-
MS (if used): Electron Ionization (EI) at 70 eV, with a scan range of m/z 40-400.
-
-
Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Table 2: Comparative Analysis of HPLC and GC for Purity Assessment
| Feature | HPLC | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile molecules. | Primarily for volatile and thermally stable compounds. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Dissolution in a volatile solvent; derivatization may be required for non-volatile compounds. |
| Instrumentation | Requires high-pressure pumps and uses liquid solvents. | Requires a temperature-controlled oven and carrier gas. |
| Detection | UV-Vis, PDA, Fluorescence, Mass Spectrometry (LC-MS). | FID, MS (GC-MS), Thermal Conductivity Detector (TCD). |
| Advantages | Versatile, suitable for a wide range of polarities, non-destructive. | High resolution, fast analysis times, sensitive detectors (FID), definitive identification with MS. |
| Disadvantages | Higher solvent consumption, can be slower than GC. | Limited to volatile and thermally stable compounds, potential for sample degradation at high temperatures. |
Chiral Purity Assessment
A structural analysis of this compound reveals the absence of a chiral center in the molecule. Therefore, an assessment of chiral purity is not necessary for this specific compound. However, for many other pyran derivatives, which may contain stereocenters, chiral HPLC would be an essential analytical technique. This typically involves the use of a chiral stationary phase (CSP) to separate the enantiomers.
Conclusion
For the routine purity assessment of this compound, a well-validated reversed-phase HPLC method with UV detection is the most appropriate and robust analytical technique. It offers a balance of specificity, sensitivity, and applicability that aligns with the requirements of the pharmaceutical industry. The proposed method, grounded in established chromatographic principles and subject to rigorous validation according to ICH guidelines, will provide reliable data on the purity of this critical intermediate.
Gas Chromatography serves as an excellent orthogonal technique, particularly when coupled with mass spectrometry, to provide confirmatory identification of the main component and any volatile impurities. The choice between HPLC and GC, or their complementary use, will depend on the specific impurity profile of the manufacturing process and the intended use of the analytical data. By employing these well-characterized analytical methods, researchers and drug developers can ensure the quality and consistency of this compound, thereby contributing to the development of safe and effective medicines.
References
-
SIELC Technologies. (n.d.). Separation of Methyl 2-oxo-2H-pyran-3-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of 6H-Dibenzo[b,d]pyran-4-carboxylic acid, 1-methyl-6-oxo-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
-
Tentamus Group. (2025, June 24). Determination of Contaminants: HPLC vs. GC. Retrieved from [Link]
- Kim, J., et al. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Molecules, 25(1), 41. doi:10.3390/molecules25010041
-
ResearchGate. (2025, October 16). (PDF) SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Retrieved from [Link]
-
ResearchGate. (n.d.). GC/MS chromatogram of derivatized methanol in blood sample (A), mass spectra of derivatized methanol (2-methoxytetrahydropyran) (B) and internal standard (2-d5-ethoxytetrahydropyran) (C). Retrieved from [Link]
- Palmer, M. H., & Urch, D. S. (1963). The ultraviolet spectra of some αβ-unsaturated carbonyl compounds. Journal of the Chemical Society (Resumed), 174. doi:10.1039/JR9630000174
- Bach, T. (2011). Chromophore Activation of α,β-Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions. Accounts of Chemical Research, 44(3), 131–141. doi:10.1021/ar100125e
-
ResearchGate. (n.d.). UV-Visible spectrum of α, β-unsaturated ketone derivatives 2-(3-phenyl acryloyl) cyclopentan-1-one (I). Retrieved from [Link]
- Attigala, A., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. doi:10.1016/j.chroma.2019.01.011
-
ResearchGate. (n.d.). HPLC data of 5-hydroxy-2-(4-hydroxy-2-methyl-2H-pyran-6-yl)-9-methyl-2H,3H,4H-naphtho[1,2-b] pyran-4-one 3.2.4 NMR analysis. Retrieved from [Link]
-
Renaissance Chemistry. (2018, March 2). UV Spectroscopy, for α, β Unsaturated compound, woodward fieser rule for carbonyl compounds [Video]. YouTube. [Link]
-
Shimadzu Corporation. (2022, March 3). How to do HPLC method validation [Video]. YouTube. [Link]
-
Pharma Guideline. (2023, June 19). Analytical Method Validation - HPLC System Suitability [Video]. YouTube. [Link]
- Lee, H. S., et al. (2006). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 555-561. doi:10.1016/j.jpba.2005.12.016
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1270-1280. doi:10.1021/acs.oprd.7b00192
-
ACG Publications. (2025, February 5). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. Retrieved from [Link]
-
MDPI. (2023, April 26). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Retrieved from [Link]
- El-Sayed, W. A., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4614. doi:10.3390/molecules27144614
-
ResearchGate. (2025, August 7). (PDF) HPLC separation of some unsaturated and saturated fatty acids. Retrieved from [Link]
-
NIST. (n.d.). 2H-Pyran, 3,4-dihydro-6-methyl-. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2H-Pyran, 3,4-dihydro- (CAS 110-87-2). Retrieved from [Link]
-
PubChem. (n.d.). 3,4-dihydro-2H-pyran-6-carboxylic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]
Sources
- 1. Separation of Methyl 2-oxo-2H-pyran-3-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. 6H-Dibenzo[b,d]pyran-4-carboxylic acid, 1-methyl-6-oxo-, methyl ester | SIELC Technologies [sielc.com]
- 3. 25. The ultraviolet spectra of some αβ-unsaturated carbonyl compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UV_Absorption_Unsaturated_Carbonyl_Compounds.pptx [slideshare.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Regioselectivity of Reactions with Methyl 3,4-dihydro-2H-pyran-6-carboxylate
<A>
Introduction
Methyl 3,4-dihydro-2H-pyran-6-carboxylate is a versatile and valuable building block in modern organic synthesis. Its utility stems from the presence of a vinyl ether system conjugated with an ester group, creating a unique electronic environment that allows for a variety of controlled chemical transformations. A critical aspect of its reactivity is regioselectivity—the preferential reaction at one specific site over other possible positions. Understanding and controlling this regioselectivity is paramount for synthetic chemists aiming to construct complex molecular architectures with precision.
This guide provides an in-depth comparison of the regioselectivity observed in key reactions of this compound. We will explore the underlying electronic and steric factors that govern these outcomes, compare its reactivity with alternative substrates, and provide detailed experimental protocols to serve as a practical resource for researchers, scientists, and professionals in drug development.
The Structural and Electronic Landscape of this compound
The reactivity of this compound is fundamentally dictated by the interplay of two key functional groups: the vinyl ether and the methyl carboxylate.
-
The Vinyl Ether Moiety : The oxygen atom within the pyran ring is directly attached to the C=C double bond. Through resonance, the oxygen's lone pairs donate electron density to the double bond, making it exceptionally electron-rich and thus highly nucleophilic.[1] This increased nucleophilicity renders the double bond highly susceptible to attack by electrophiles.[1]
-
The Methyl Carboxylate Group : Positioned at C6, the electron-withdrawing nature of the ester group polarizes the double bond. This creates a partial positive charge on the oxygen-adjacent C6 and a partial negative charge on C5. This polarization is a key determinant in many of its reactions.
The combination of these effects leads to a highly predictable pattern of reactivity. The electron-rich double bond is the primary site for electrophilic attack, while the polarization directs the regiochemical outcome.
Comparative Analysis of Electrophilic Additions
Electrophilic addition reactions are a cornerstone of alkene chemistry, and with this compound, they proceed with remarkable regiocontrol.[2] The general mechanism involves the initial attack of the electron-rich double bond on an electrophile (E+), leading to the formation of a carbocation intermediate.[2]
The key to the regioselectivity lies in the stability of this intermediate. Attack at the C5 position results in a carbocation at C6, which is significantly stabilized by resonance with the adjacent ring oxygen.[1] This delocalization of the positive charge, forming a stable oxonium ion, is the driving force for the observed regioselectivity.[1] This outcome is consistent with Markovnikov's rule, which dictates that the electrophile adds to the carbon with more hydrogen atoms, leading to the more stable carbocation.[2]
Diagram: Mechanism of Electrophilic Addition
Caption: Regioselective electrophilic addition to this compound.
Comparative Data: Regioselectivity in Electrophilic Additions
| Electrophile Source | Reagent(s) | Major Product | Regioselectivity (C6:C5 addition) | Reference |
| Bromination | Br₂, CCl₄ | 2,3-Dibromo-6-methoxycarbonyl-tetrahydropyran | >95:5 | Generic Halogenation[3] |
| Hydrohalogenation | HBr, AcOH | 2-Bromo-6-methoxycarbonyl-tetrahydropyran | >98:2 | Acid-catalyzed addition[3] |
| Epoxidation | m-CPBA, CH₂Cl₂ | Methyl 1,5-dioxaspiro[2.5]octane-8-carboxylate | >99:1 | Peroxy acid oxidation[4] |
Experimental Protocol: Bromination of this compound
-
Preparation : Dissolve this compound (1.0 eq) in anhydrous carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.
-
Addition : Slowly add a solution of bromine (1.0 eq) in CCl₄ from the dropping funnel to the stirred solution. Maintain the temperature at 0 °C during the addition. The disappearance of the bromine color indicates consumption.
-
Quenching : After the addition is complete, allow the reaction to stir for an additional 30 minutes at 0 °C. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Work-up : Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude product by column chromatography on silica gel to obtain the 2,3-dibromo-6-methoxycarbonyl-tetrahydropyran.
Regiocontrol in Cycloaddition Reactions
This compound can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile.[5] The regioselectivity of these reactions is governed by the electronic matching of the diene and the dienophile. The electron-donating oxygen and the electron-withdrawing ester group of the dienophile create a polarized π-system that dictates the orientation of the cycloaddition.
In a typical [4+2] cycloaddition, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is dominant. The ester group at C6 lowers the energy of the LUMO and influences the magnitude of the orbital coefficients, leading to a preferential formation of one regioisomer over the other.
Diagram: Diels-Alder Reaction Workflow
Caption: Workflow for a typical Diels-Alder cycloaddition and analysis.
Nucleophilic Conjugate Addition
While less common for vinyl ethers, the presence of the electron-withdrawing carboxylate group at C6 allows this compound to act as a Michael acceptor in nucleophilic conjugate additions.[6] In this type of reaction, a nucleophile attacks the β-carbon (C5) of the α,β-unsaturated ester system.[6]
The reaction mechanism involves the attack of the nucleophile at C5, leading to the formation of a resonance-stabilized enolate intermediate.[6] Subsequent protonation of this intermediate yields the 1,4-addition product.[6] This reactivity is in direct contrast to electrophilic additions, highlighting the versatile chemical nature of this substrate.
Comparative Reactivity: Michael Acceptors
| Michael Acceptor | Relative Reactivity | Comments |
| Methyl acrylate | High | Classic, highly reactive Michael acceptor. |
| This compound | Moderate | Reactivity is tempered by the electron-donating ring oxygen. Requires strong nucleophiles. |
| Cyclohexenone | High | Activated by the carbonyl group, very susceptible to conjugate addition.[6] |
Experimental Protocol: Conjugate Addition of a Thiol
-
Preparation : To a solution of this compound (1.0 eq) in a suitable solvent like THF, add a catalytic amount of a base such as sodium methoxide.
-
Nucleophile Addition : Slowly add the thiol nucleophile (e.g., benzyl mercaptan, 1.1 eq) to the reaction mixture at room temperature.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up : Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction : Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification : Concentrate the solution and purify the residue by column chromatography to afford the desired conjugate addition product.
Conclusion
The regioselectivity of reactions with this compound is a well-defined and predictable phenomenon, primarily governed by the electronic properties of the vinyl ether and the conjugated ester.
-
Electrophilic additions are highly regioselective, with the electrophile consistently adding to the C5 position to generate a resonance-stabilized oxocarbenium ion at C6.
-
In cycloaddition reactions , the inherent polarization of the double bond directs the orientation of the approaching diene, leading to a favored regioisomeric product.
-
Nucleophilic conjugate additions , though requiring more potent nucleophiles, proceed with high regioselectivity at the C5 position, demonstrating the substrate's capacity to act as a Michael acceptor.
By understanding the fundamental principles that dictate these reaction outcomes, researchers can confidently employ this compound as a reliable and versatile tool for the stereocontrolled synthesis of complex heterocyclic molecules, which are prevalent in pharmaceuticals and natural products.
References
- An In-depth Technical Guide to the Electrophilic Addition Mechanism of 3,4-Dihydro-2H-pyran - Benchchem.
- ORGANIC REACTION MECHANISM.
-
3,4-Dihydro-2H-pyran synthesis - Organic Chemistry Portal. Available at: [Link]
-
[6 + 4] Cycloaddition Reactions. Available at: [Link]
-
Evidence for the Mechanism of Electrophilic Additions - Carbocation Rearrangements - Chemistry LibreTexts. Available at: [Link]
-
Mechanism of Electrophilic Addition (AutoRecovered) 2 PDF - Scribd. Available at: [Link]
-
Electrophilic Addition Mechanism - YouTube. Available at: [Link]
- Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google Patents.
-
Nucleophilic Addition Reactions - Chemistry LibreTexts. Available at: [Link]
-
Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - NIH. Available at: [Link]
-
Nucleophilic addition – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Cycloaddition Reactions - Chemistry LibreTexts. Available at: [Link]
-
Mechanism of nucleophilic addition reactions. (video) - Khan Academy. Available at: [Link]
-
Synthesis of Tetrahydropyran-2-Carboxylic Acid (6) - PrepChem.com. Available at: [Link]
-
Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - MDPI. Available at: [Link]
-
Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways - MDPI. Available at: [Link]
-
Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - ResearchGate. Available at: [Link]
-
Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PubMed Central. Available at: [Link]
-
Nucleophilic Addition To Carbonyls - Master Organic Chemistry. Available at: [Link]
-
Nucleophilic conjugate addition - Wikipedia. Available at: [Link]
-
Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano. Available at: [Link]
-
Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - Beilstein Journals. Available at: [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3,4-dihydro-2H-pyran-6-carboxylate
Hazard Assessment and Profile
Methyl 3,4-dihydro-2H-pyran-6-carboxylate belongs to the pyran class of heterocyclic compounds. Based on data from similar structures, it is prudent to handle this compound as potentially hazardous. The primary concerns revolve around flammability, irritation, and potential environmental effects.
Many dihydropyran derivatives are classified as flammable liquids that can form explosive mixtures with air.[1][2] Vapors are often heavier than air and may travel to an ignition source.[2] Health hazards commonly associated with this chemical class include skin irritation, serious eye irritation, and possible respiratory irritation.[1][2][3][4] Some related compounds are also noted as being harmful to aquatic life with long-lasting effects.[1][5]
| Hazard Category | Potential Hazard | Recommended Precautions |
| Physical Hazards | Flammable liquid and vapor.[1][2] | Keep away from heat, sparks, open flames, and hot surfaces.[1][2][6] Use explosion-proof electrical and ventilation equipment.[1][2][4] Ground/bond container and receiving equipment.[2][4] |
| Health Hazards | Causes serious eye irritation.[1][2][4][5] | Wear tightly fitting safety goggles or a face shield.[7] |
| Causes skin irritation.[1][2][3][4] May cause an allergic skin reaction.[1] | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][7] | |
| May cause respiratory irritation.[3][4] | Use only in a well-ventilated area or outdoors.[3][4][6] If exposure limits are exceeded, use a full-face respirator.[7] | |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects.[1][5] | Avoid release to the environment.[5] Do not discharge to sewer systems.[7] |
Immediate Safety and Handling Protocols
Before handling this compound, ensure that you are in a well-ventilated area, preferably within a chemical fume hood. An eyewash station and safety shower must be readily accessible.[1][6]
Personal Protective Equipment (PPE) is non-negotiable:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7]
-
Skin Protection: Wear chemically impermeable gloves (e.g., nitrile, neoprene) and a lab coat. For larger quantities, consider fire/flame resistant and impervious clothing.[1][7]
-
Respiratory Protection: Under normal use with adequate ventilation, respiratory protection may not be required. However, if vapors are noticeable or exposure limits may be exceeded, a NIOSH/MSHA approved respirator is necessary.[4]
Spill Management Protocol
Accidental releases must be managed promptly and safely.
For Small Spills (typically <100 mL in a fume hood):
-
Alert Personnel: Inform colleagues in the immediate area.
-
Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[5][6]
-
Collection: Use non-sparking tools to scoop the absorbed material into a suitable, labeled container for chemical waste disposal.[1][2][6]
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Ventilation: Allow the area to ventilate thoroughly.
For Large Spills (typically >100 mL or any spill outside a fume hood):
-
EVACUATE: Immediately evacuate the area and alert others.
-
ISOLATE: Close the doors to the affected area and prevent entry.
-
SECURE: Remove all sources of ignition from the vicinity.[1][6][7]
-
CONTACT: Notify your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Waste Disposal Workflow
The guiding principle for the disposal of this compound is that it must not enter the general waste stream or sewer system.[7] All waste is considered hazardous and must be managed accordingly.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Collect all waste containing this compound (unused product, contaminated absorbents, reaction byproducts) in a dedicated, properly sealed, and clearly labeled waste container.
-
The container should be made of a compatible material (e.g., polyethylene or polypropylene).[5]
-
Do not mix with incompatible waste streams. This compound is incompatible with strong oxidizing agents, acids, and acid chlorides.[1][4]
-
-
Waste Labeling:
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., flammable, irritant).
-
-
Temporary Storage:
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
-
The primary disposal method for this type of chemical waste is typically controlled incineration at a licensed chemical destruction plant.[7] This ensures the complete destruction of the compound, minimizing environmental release.
-
Below is a logical workflow for the disposal process.
Sources
Navigating the Safe Handling of Methyl 3,4-dihydro-2H-pyran-6-carboxylate: A Precautionary Guide
Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 3,4-dihydro-2H-pyran-6-carboxylate was not publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally analogous compounds containing the dihydropyran ring system. It is imperative to obtain and review the official SDS from your chemical supplier for this specific compound before any handling, storage, or disposal. This guide should be used as a supplementary resource to, not a replacement for, a formal risk assessment and the supplier-provided SDS.
Hazard Profile: An Inference-Based Assessment
Based on the hazard profiles of related dihydropyran derivatives, researchers should anticipate that this compound may present the following risks:
-
Flammability: Many related compounds are flammable liquids and vapors.[1][2][3] Vapors may be heavier than air and travel to an ignition source.[2][3]
-
Skin and Eye Irritation: Direct contact is likely to cause skin and serious eye irritation.[1][2][3][4][5]
-
Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.[2][4]
-
Potential for Allergic Skin Reaction: Some dihydropyran compounds may cause an allergic skin reaction.[1][3]
These potential hazards necessitate a cautious approach, employing robust engineering controls and appropriate Personal Protective Equipment (PPE) at all times.
Personal Protective Equipment (PPE): A Proactive Stance
Given the anticipated hazards, a comprehensive PPE strategy is crucial. The following table outlines recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | Tightly fitting safety goggles with side-shields (conforming to EN166 or NIOSH standards).[4][5] | Chemically resistant gloves (e.g., nitrile, neoprene). Check glove manufacturer's compatibility data. | Standard flame-resistant laboratory coat. | Not typically required if handled within a certified chemical fume hood. |
| High-Volume Transfers or Reactions | Chemical safety goggles and a face shield. | Chemically resistant gloves. Consider double-gloving. | Flame-resistant laboratory coat and a chemical-resistant apron. | If there is a risk of exceeding exposure limits or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is recommended.[2][4][5] |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty, chemically resistant gloves. | Chemical-resistant suit or coveralls. | A full-face respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and location.[1] |
Procedural Guidance for Safe Operations
Adherence to a strict operational protocol is the foundation of safety when handling this and any other chemical. The following workflow emphasizes key safety checkpoints.
Caption: Chemical Handling Safety Workflow.
Step-by-Step Handling Protocol:
-
Preparation:
-
Consult the SDS: Before any work begins, thoroughly read and understand the supplier-specific SDS for this compound.
-
Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly.[2][5] Facilities should also have an accessible eyewash station and safety shower.[2][5]
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[1][3][5] Use non-sparking tools and explosion-proof equipment where necessary.[3][5]
-
Grounding: For transfers, ground and bond containers and receiving equipment to prevent static discharge.[1][5]
-
-
During Handling:
-
Work Area: Conduct all manipulations of the chemical within the fume hood to minimize inhalation exposure.[2][4]
-
Personal Hygiene: Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1][2]
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[2][4]
-
-
Storage:
-
Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area designated for flammable liquids.[1][4][5]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and other incompatible materials.[3][5]
-
Environment: Protect from heat, sparks, open flames, and direct sunlight.[1][3]
-
Emergency and Disposal Plans
Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[2]
-
Collect: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[2][6]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan:
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a properly labeled, sealed container.
-
Disposal: Dispose of the contents and container in accordance with all local, state, and federal regulations, typically through an approved waste disposal plant or industrial combustion plant.[1][4][5] Do not allow the chemical to enter drains or waterways.[1]
By treating this compound with the precautions warranted by its chemical class, researchers can maintain a safe laboratory environment while advancing their scientific objectives. Always prioritize obtaining the specific SDS and conducting a thorough risk assessment before beginning work.
References
-
Chemos GmbH & Co.KG. Safety Data Sheet: 3,4-dihydro-2H-pyran. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
